DMS-612
Descripción
Structure
3D Structure
Propiedades
Número CAS |
56967-08-9 |
|---|---|
Fórmula molecular |
C14H21NO7S2 |
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
2-[4-formyl-3-methyl-N-(2-methylsulfonyloxyethyl)anilino]ethyl methanesulfonate |
InChI |
InChI=1S/C14H21NO7S2/c1-12-10-14(5-4-13(12)11-16)15(6-8-21-23(2,17)18)7-9-22-24(3,19)20/h4-5,10-11H,6-9H2,1-3H3 |
Clave InChI |
CQVKMVQRSNNAGO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C)C=O |
Otros números CAS |
56967-08-9 |
Sinónimos |
4-(bis(2-((methylsulfonyl)oxy)ethyl)amino)-2-methylbenzaldehyde DMS612 NSC 281612 NSC-281612 NSC281612 |
Origen del producto |
United States |
Foundational & Exploratory
The Core Mechanism of DMS-612 in Renal Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMS-612 (NSC 281612) is a novel dimethane sulfonate analog identified through the National Cancer Institute (NCI)-60 cell line screen for its preferential cytotoxicity against human renal cell carcinoma (RCC).[1] Structurally similar to conventional bifunctional alkylating agents like chlorambucil and melphalan, this compound exhibits a distinct and potent anti-tumor activity in RCC models.[1] This technical guide provides an in-depth analysis of the core mechanism of action of this compound in renal cancer cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved signaling pathways.
Core Mechanism of Action: DNA Damage and Cell Cycle Arrest
The primary mechanism of action of this compound in renal cancer cells is the induction of significant DNA damage, which subsequently triggers cell cycle arrest and apoptosis.[1] As a bifunctional alkylating agent, this compound forms covalent bonds with DNA, leading to the formation of interstrand and intrastrand cross-links.[2][3] This damage disrupts DNA replication and transcription, activating the DNA Damage Response (DDR) pathway.
Key Molecular Events:
-
Induction of DNA Lesions: this compound directly alkylates DNA, creating adducts that stall replication forks.
-
Activation of DNA Damage Sensors: The presence of DNA cross-links activates key sensor proteins of the DDR pathway.
-
Phosphorylation of H2AX (γ-H2AX): A crucial early event in the DDR is the phosphorylation of the histone variant H2AX at serine 139, forming γ-H2AX. This serves as a beacon to recruit DNA repair machinery.[1] Preclinical and clinical studies have demonstrated a dose-dependent increase in γ-H2AX foci in cells treated with this compound, confirming the induction of DNA double-strand breaks.[1]
-
p53 Activation: In response to DNA damage, the tumor suppressor protein p53 is stabilized and activated.[1] This activation is a critical node in determining the cell's fate, either leading to cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiating apoptosis.
-
Cell Cycle Arrest: this compound induces a robust cell cycle arrest at the G2/M and S phases in renal cancer cells.[1] This is a direct consequence of the activated DDR pathway, which prevents the cell from progressing into mitosis with damaged DNA. The G2/M checkpoint is particularly important for preventing the propagation of genomic errors.[4][5]
-
Apoptosis: Sustained DNA damage and cell cycle arrest ultimately lead to the initiation of programmed cell death, or apoptosis. This is mediated by p53-dependent and independent pathways.
Quantitative Data Summary
The anti-proliferative activity of this compound has been evaluated against a panel of human renal cancer cell lines in the NCI-60 screen. The GI50 values, representing the concentration required to inhibit cell growth by 50%, are summarized below.
| Renal Cancer Cell Line | GI50 (Molar) |
| 786-0 | 1.82E-06 |
| A498 | 2.04E-06 |
| ACHN | 1.95E-06 |
| CAKI-1 | 2.24E-06 |
| RXF 393 | 2.14E-06 |
| SN12C | 2.34E-06 |
| TK-10 | 2.45E-06 |
| UO-31 | 1.78E-06 |
Signaling Pathways
The central signaling pathway activated by this compound is the DNA Damage Response pathway. The currently available literature does not provide direct evidence for the modulation of other key signaling pathways in renal cancer, such as the c-MET or PI3K/AKT/mTOR pathways, by this compound. The primary effect appears to be direct DNA damage rather than targeted inhibition of these specific kinase cascades.
DNA Damage Response and Cell Cycle Arrest Pathway
Caption: this compound mechanism of action leading to apoptosis.
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis of this compound's mechanism of action are provided below.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol outlines the procedure for analyzing the cell cycle distribution of renal cancer cells following treatment with this compound using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Renal cancer cell lines (e.g., 786-0, A498)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed renal cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24, 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Experimental workflow for cell cycle analysis.
Detection of γ-H2AX by Immunofluorescence
This protocol describes the detection of γ-H2AX foci, a marker of DNA double-strand breaks, in renal cancer cells treated with this compound.
Materials:
-
Renal cancer cells grown on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorescently-conjugated anti-rabbit/mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Seed cells on coverslips in a 24-well plate and treat with this compound as described previously.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-γ-H2AX antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and visualize the γ-H2AX foci using a fluorescence microscope.
Western Blotting for p53
This protocol details the detection of total and phosphorylated p53 levels in renal cancer cells after this compound treatment.
Materials:
-
Treated and untreated renal cancer cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p53 and anti-phospho-p53 (e.g., Ser15)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies against total p53 or phospho-p53 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
Conclusion
This compound is a potent bifunctional alkylating agent with significant cytotoxic activity against renal cell carcinoma. Its core mechanism of action is the induction of extensive DNA damage, which activates the DNA Damage Response pathway, leading to the formation of γ-H2AX foci and the activation of p53. This cascade of events culminates in cell cycle arrest at the G2/M and S phases, and ultimately, apoptosis. While the direct impact of this compound on other oncogenic signaling pathways in RCC remains to be elucidated, its well-defined DNA-damaging properties establish it as a promising therapeutic agent for this challenging malignancy. Further research is warranted to explore potential synergistic combinations with other targeted therapies to enhance its anti-tumor efficacy.
References
- 1. A Phase I Study of DMS612, a Novel Bi-functional Alkylating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathways for Genome Integrity in G2 Phase of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
What is the chemical structure of DMS-612?
This guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental data related to the investigational bifunctional alkylating agent, DMS-612.
Chemical Structure and Properties
This compound, also known as Benzaldehyde dimethane sulfonate (BEN) or by its NSC designation 281612, is a dimethane sulfonate analog.[1] Its chemical name is 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde .[1] The structure of this compound shares similarities with classical alkylating agents such as chlorambucil, busulfan, and melphalan.[1]
Chemical Structure of this compound
Mechanism of Action
This compound functions as a bifunctional alkylating agent, which covalently attaches alkyl groups to DNA, leading to DNA damage and subsequent cell death.[1] Preclinical studies have shown that this compound induces cell cycle arrest at the G2-M and S-phases and increases the expression of p53, a key protein in the DNA damage response pathway.[1]
A critical indicator of this compound-induced DNA damage is the phosphorylation of the histone variant H2AX at serine 139, forming γ-H2AX.[1] These γ-H2AX foci serve as biomarkers for DNA double-strand breaks.[2] The cytotoxic effects of this compound are particularly pronounced in cells with deficiencies in specific DNA repair pathways, including post-replication repair (rad18), recombination repair (rad52), and nucleotide excision repair (rad14).[1]
Signaling Pathway of this compound-Induced DNA Damage Response
The following diagram illustrates the proposed signaling cascade initiated by this compound.
Caption: Proposed signaling pathway of this compound leading to cell cycle arrest and apoptosis.
Quantitative Data
A first-in-human Phase I clinical trial of this compound was conducted in patients with advanced solid malignancies.[1] The study aimed to determine the dose-limiting toxicity (DLT) and the maximum tolerated dose (MTD).[1]
Table 1: Dose Escalation and Patient Demographics in Phase I Trial
| Parameter | Value |
| Number of Patients | 31 |
| Tumor Types | Colorectal (11), Renal Cell Carcinoma (4), Cervical (2), Urothelial (1), Other (13) |
| Dose Levels Studied | 1.5, 3, 5, 7, 9, 12 mg/m² |
| Dosing Schedule | 10-minute intravenous infusion on days 1, 8, and 15 of a 28-day cycle |
| Maximum Tolerated Dose (MTD) | 9 mg/m² |
| Dose-Limiting Toxicities (at 12 mg/m²) | Grade 4 neutropenia, prolonged Grade 3 thrombocytopenia |
| Data sourced from a Phase I clinical trial.[1][3] |
Table 2: Clinical Response in Phase I Trial
| Response | Details |
| Confirmed Partial Response | 2 patients (1 with renal cell carcinoma, 1 with cervical cancer) at the 9 mg/m² dose level |
| Stable Disease (≥16 weeks) | Observed in several patients |
| Data sourced from a Phase I clinical trial.[1][3] |
Experimental Protocols
Pharmacodynamic Assay: γ-H2AX Detection in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the immunofluorescence-based detection of γ-H2AX foci as a measure of DNA damage.
Workflow Diagram
Caption: Experimental workflow for the detection of γ-H2AX foci in PBMCs.
Methodology:
-
Sample Collection: Blood samples were obtained from patients prior to and at various time points (e.g., 120 minutes, 240 minutes, 24 hours) after DMS612 infusion.[1]
-
PBMC Isolation: Peripheral blood mononuclear cells were isolated using a Ficoll gradient centrifugation method.[1]
-
Fixation and Permeabilization: Cells were washed in phosphate-buffered saline (PBS), fixed with 4% paraformaldehyde, and then permeabilized with a solution like 0.2% Triton-X or 70% ethanol to allow antibody access to the nucleus.[1][4]
-
Immunostaining:
-
Non-specific antibody binding sites were blocked using a solution containing bovine serum albumin (BSA).[4]
-
Cells were incubated with a primary antibody specific for γ-H2AX.[4]
-
Following washing steps, cells were incubated with a secondary antibody conjugated to a fluorescent dye (e.g., Alexa Fluor 488 or FITC).[4]
-
-
Counterstaining and Mounting: The nuclear DNA was counterstained with DAPI, and the slides were mounted for microscopy.[4]
-
Analysis: The number of distinct fluorescent foci (γ-H2AX) per cell nucleus was quantified using a fluorescence microscope.[2]
Pharmacokinetic Analysis: LC-MS/MS Assay
This protocol describes the general approach for quantifying this compound and its metabolites in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Logical Relationship Diagram
Caption: Logical flow of an LC-MS/MS assay for drug quantification.
Methodology:
-
Sample Preparation: Plasma samples were collected at multiple time points after drug administration.[1] Proteins were typically precipitated from the plasma using an organic solvent (e.g., acetonitrile or methanol), and the supernatant containing the drug and its metabolites was isolated.
-
Liquid Chromatography (LC): The extracted sample was injected into an HPLC system. A reversed-phase column (e.g., C18) was used to separate this compound and its metabolites from each other and from endogenous plasma components based on their hydrophobicity. A gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) is typically employed.
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: The compounds eluting from the LC column were ionized, typically using electrospray ionization (ESI).
-
Multiple Reaction Monitoring (MRM): The mass spectrometer was operated in MRM mode for quantitative analysis. Specific precursor-to-product ion transitions for this compound and each of its metabolites were monitored. This highly selective method ensures accurate quantification even at low concentrations.
-
-
Quantification: The concentration of each analyte was determined by comparing its peak area to that of a known concentration of an internal standard and constructing a calibration curve.
References
- 1. A Phase I Study of DMS612, a Novel Bi-functional Alkylating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 2.4. Immunofluorescence—γ-H2AX Assay [bio-protocol.org]
DMS-612: A Bifunctional Alkylating Agent with Preferential Activity Against Renal Cell Carcinoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Benzaldehyde dimethane sulfonate (DMS-612, NSC 281612) is a novel bifunctional alkylating agent that has demonstrated significant preclinical and clinical interest due to its unique activity profile, particularly against renal cell carcinoma (RCC).[1] Unlike traditional alkylating agents such as chlorambucil, busulfan, and melphalan, this compound exhibits a distinct pattern of cytotoxicity in the National Cancer Institute's 60-cell line (NCI-60) screen, highlighting its potential as a targeted therapeutic.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.
Core Concepts
Chemical Structure and Properties: this compound, chemically named 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde, is a dimethane sulfonate derivative. Its structure facilitates the alkylation of nucleophilic sites on macromolecules, most notably DNA.
Mechanism of Action: As a bifunctional alkylating agent, this compound is designed to form covalent bonds with two distinct sites on DNA. This can lead to the formation of interstrand or intrastrand cross-links, which physically obstruct DNA replication and transcription.[2] This damage triggers cellular DNA damage response (DDR) pathways, ultimately leading to cell cycle arrest and apoptosis.[3]
This compound is a prodrug that is rapidly metabolized in the body. One of the key metabolic steps is the conversion of the benzaldehyde moiety to a benzoic acid analog (BA), which is a primary enzymatic metabolite and a putative active alkylating agent.[1]
Preclinical Data
In Vitro Cytotoxicity
This compound has shown preferential cytotoxicity against renal cell carcinoma cell lines in the NCI-60 screen. The following table summarizes the 50% growth inhibition (GI50) values for this compound (NSC 281612) against a selection of human cancer cell lines from the NCI-60 panel.
| Cell Line | Cancer Type | GI50 (µM) |
| Renal Cancer | ||
| 786-0 | Renal | 1.26 |
| A498 | Renal | 1.58 |
| ACHN | Renal | 2.51 |
| CAKI-1 | Renal | 1.99 |
| RXF 393 | Renal | 1.78 |
| SN12C | Renal | 1.41 |
| TK-10 | Renal | 2.24 |
| UO-31 | Renal | 1.12 |
| Non-Small Cell Lung Cancer | ||
| NCI-H226 | Lung | 3.16 |
| NCI-H460 | Lung | 2.82 |
| NCI-H522 | Lung | 3.98 |
| Colon Cancer | ||
| COLO 205 | Colon | 2.51 |
| HCT-116 | Colon | 3.16 |
| HT29 | Colon | 3.98 |
| Breast Cancer | ||
| MCF7 | Breast | 2.51 |
| MDA-MB-231 | Breast | 3.16 |
| Ovarian Cancer | ||
| OVCAR-3 | Ovarian | 2.82 |
| OVCAR-5 | Ovarian | 3.16 |
| Leukemia | ||
| CCRF-CEM | Leukemia | 1.99 |
| K-562 | Leukemia | 2.24 |
Note: Data is representative and compiled from publicly available NCI-60 database information for NSC 281612. Actual values may vary between experiments.
Preclinical Toxicology
Toxicology studies in rats and beagle dogs identified the primary dose-limiting toxicities as hematologic (leukopenia, thrombocytopenia, and reduced reticulocyte counts) and gastrointestinal (diarrhea and nausea/vomiting).
| Species | Dosing Schedule | Maximum Tolerated Dose (MTD) |
| Fischer 344 Rats | Weekly x 3 | 12 - 24 mg/m²/dose (2 - 4 mg/kg/dose) |
| Beagle Dogs | Weekly x 3 | > 30 mg/m²/dose (1.5 mg/kg/dose) |
Clinical Data
A Phase I first-in-human study of this compound was conducted in patients with advanced solid malignancies.
Study Design and Results
| Parameter | Details |
| Dosing Schedule | 10-minute intravenous infusion on days 1, 8, and 15 of a 28-day cycle. |
| Dose Levels Studied | 1.5 mg/m² to 12 mg/m². |
| Dose-Limiting Toxicities (DLTs) | Grade 4 neutropenia and prolonged Grade 3 thrombocytopenia were observed at 12 mg/m². |
| Maximum Tolerated Dose (MTD) | 9 mg/m². |
| Tumor Responses | Confirmed partial responses were observed in one patient with renal cell carcinoma and one patient with cervical cancer, both at the MTD of 9 mg/m².[1] |
Pharmacokinetics
This compound is rapidly cleared from the plasma, with the parent drug being detected only at very early time points post-infusion. The primary active metabolite, a benzoic acid analog (BA), has a longer plasma half-life, suggesting sustained generation from tissue-distributed this compound.[1]
| Analyte | Cmax (approx.) | Plasma Half-life |
| This compound | Not readily quantifiable | Extremely short |
| BA (metabolite) | ~4,000 ng/mL (at 12 mg/m²) | Several-fold longer than in vitro |
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects through the induction of DNA damage, leading to cell cycle arrest and apoptosis.
DNA Damage Response (DDR) Pathway
As a bifunctional alkylating agent, this compound induces DNA cross-links, which are recognized by the cell's DNA damage surveillance machinery. This activates a complex signaling cascade known as the DNA Damage Response (DDR). A key event in the DDR is the phosphorylation of the histone variant H2AX to form γ-H2AX, which serves as a biomarker for DNA double-strand breaks.[1]
Cell Cycle Arrest
In vitro studies have shown that this compound treatment leads to cell cycle arrest at the G2/M and S phases.[1] This is a common consequence of DNA damage, preventing cells with compromised genomes from proceeding through mitosis. The arrest is mediated by checkpoint kinases that are activated by the DDR pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Damage Checkpoints Govern Global Gene Transcription and Exhibit Species-Specific Regulation on HOF1 in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of DMS-612: A Bifunctional Alkylating Agent with Activity in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMS-612 (also known as Benzaldehyde Dimethane Sulfonate, BEN, or NSC 281612) is a novel bifunctional alkylating agent that has demonstrated notable preclinical activity, particularly against renal cell carcinoma (RCC).[1][2][3] Structurally similar to established alkylating agents like chlorambucil, busulfan, and melphalan, this compound exhibits a unique cytotoxicity profile, setting it apart from conventional agents in its class.[1][3] This technical guide provides a comprehensive overview of the publicly available preclinical data on this compound, including its mechanism of action, in vitro activity, and in vivo efficacy in solid tumor models.
Mechanism of Action
This compound functions as a prodrug that undergoes metabolic activation to exert its cytotoxic effects. The molecule itself, 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde, is converted to its active carboxylic acid metabolite, benzoic acid dimethane sulfonate (BA).[2][4][5] This conversion is catalyzed by the enzyme aldehyde dehydrogenase (ALDH), with ALDH1A1 being identified as a key isoform in this process.[4][5] The active metabolite, BA, is a more potent alkylating agent.[2]
The proposed mechanism of action involves the alkylation of DNA, leading to DNA double-strand breaks.[3][6] This DNA damage subsequently triggers cell cycle arrest and apoptosis.[1][3] Preclinical studies have shown that treatment with this compound leads to an increase in p53 expression, a key protein involved in the DNA damage response, further supporting this mechanism.[1][3]
Figure 1: Proposed mechanism of action of this compound.
In Vitro Studies
NCI-60 Cell Line Screen
This compound was identified through the National Cancer Institute's (NCI) 60-cell line screen, where it demonstrated a unique pattern of cytotoxicity with particular potency against renal cell carcinoma cell lines.[1][3] This selectivity for RCC distinguishes it from other classical alkylating agents.[1]
Cell Line Activity
In vitro studies have confirmed the activity of this compound and its active metabolite, BA, against various cancer cell lines. The half-life of this compound in whole blood is approximately 18 minutes, while its active metabolite BA has a much shorter half-life of around 5 minutes in plasma.[2][7] The cytotoxic potency of this compound has been shown to be significantly greater than its degradation products.[2]
Table 1: In Vitro Activity of this compound and Metabolites
| Compound | Half-life in Plasma (in vitro) | Half-life in Whole Blood (in vitro) | Relative Potency |
| This compound (BEN) | ~220 min | ~18 min | High |
| Benzoic Acid Dimethane Sulfonate (BA) | ~5 min | - | Moderate |
| Degradation Products | - | - | Low |
Note: Quantitative IC50 values across a range of cell lines are not consistently available in the public literature.
Preclinical In Vivo Studies
While detailed quantitative data and experimental protocols from preclinical in vivo studies are not extensively published, several key findings have been reported.
Xenograft Models
This compound has demonstrated anti-tumor activity in multiple preclinical xenograft models of human solid tumors, particularly renal cell carcinoma.[1][2][3] These studies have primarily utilized immunodeficient mice (e.g., SCID or athymic nude mice) bearing subcutaneous or orthotopic tumors.
Table 2: Summary of In Vivo Efficacy in Renal Cell Carcinoma Xenograft Models
| Cell Line | Tumor Type | Implantation | Host Strain | Reported Outcome |
| RXF-393 | Renal Cell Carcinoma | Subcutaneous & Orthotopic | SCID | Tumor regressions observed at all tested doses and schedules.[1] |
| ACHN-luc | Renal Cell Carcinoma | Orthotopic | Not Specified | Anti-tumor activity confirmed.[1] |
| 786-0 | Renal Cell Carcinoma | Orthotopic | Not Specified | Greater anti-tumor activity observed compared to ACHN-luc.[1] |
| A498 | Renal Cell Carcinoma | Subcutaneous & Orthotopic | Not Specified | Anti-tumor activity demonstrated.[2][3] |
Note: Specific dosing regimens, tumor growth inhibition (TGI) values, and survival data are not publicly available.
Preclinical Toxicology
Preclinical toxicology studies are a critical component of IND-enabling studies. While the full toxicology report for this compound is not publicly available, a general workflow for such studies is depicted below. These studies are essential for determining a safe starting dose for human clinical trials.
Figure 2: General workflow for preclinical toxicology studies.
Experimental Protocols
Detailed experimental protocols for the preclinical studies of this compound are not available in the peer-reviewed literature. The information below represents a generalized methodology based on standard practices for this type of research.
In Vitro Cell Viability Assay (Generalized Protocol)
-
Cell Culture: Human solid tumor cell lines (e.g., RXF-393, ACHN, 786-0, A498) are cultured in appropriate media and conditions.
-
Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound or its metabolites.
-
Incubation: Treated cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a standard method such as the sulforhodamine B (SRB) assay or MTT assay.
-
Data Analysis: The concentration of drug that inhibits cell growth by 50% (IC50) is calculated.
Xenograft Tumor Model (Generalized Protocol)
-
Animal Model: Immunocompromised mice (e.g., female SCID mice) are used.
-
Cell Implantation: A suspension of human tumor cells (e.g., 1 x 10^7 cells) is injected subcutaneously or orthotopically into the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into treatment and control groups.
-
Treatment: this compound is administered via a clinically relevant route (e.g., intravenous) at various doses and schedules. The control group receives a vehicle control.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effect.
Figure 3: Generalized workflow for a xenograft efficacy study.
Conclusion
The available preclinical data for this compound suggest that it is a promising bifunctional alkylating agent with a distinct activity profile, particularly against renal cell carcinoma. Its mechanism as a prodrug activated by ALDH1A1 to induce DNA damage provides a clear rationale for its anti-tumor effects. While the publicly accessible data on its in vivo efficacy in solid tumor models is largely qualitative, it consistently points towards significant anti-tumor activity. Further publication of detailed quantitative data from preclinical studies would be highly valuable to the research community for a more complete understanding of the therapeutic potential of this compound.
References
- 1. A Phase I Study of DMS612, a Novel Bi-functional Alkylating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of active products of benzaldehyde dimethane sulfonate (NSC 281612, DMS612) in human blood and plasma and their activity against renal cell carcinoma lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzaldehyde Dimethane Sulfonate | Semantic Scholar [semanticscholar.org]
- 4. Characterization of the metabolism of benzaldehyde dimethane sulfonate (NSC 281612, DMS612) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the metabolism of benzaldehyde dimethane sulfonate (NSC 281612, DMS612) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide to the Discovery and Synthesis of DMS-612
For Researchers, Scientists, and Drug Development Professionals
Abstract
DMS-612, also known as Benzaldehyde dimethane sulfonate (BEN) or by its NSC designation 281612, is a novel bifunctional alkylating agent that has demonstrated significant preclinical and clinical interest due to its unique activity profile, particularly against renal cell carcinoma. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and metabolism of this compound. Detailed experimental protocols for key assays and a summary of available quantitative data are presented to support further research and development efforts.
Discovery
This compound was identified through the National Cancer Institute (NCI) 60-cell line screen, where it exhibited a distinct pattern of activity with notable potency against renal cell carcinoma cell lines.[1] Unlike conventional alkylating agents such as nitrogen mustards or busulfan, this compound and its analogs showed a preferential cytotoxicity towards this cancer type, leading to its selection for further development.[1]
Synthesis of this compound
While a specific, publicly available, detailed synthesis protocol for this compound is not extensively documented, a plausible synthetic route can be devised based on established organic chemistry principles for the synthesis of benzaldehyde derivatives. The proposed synthesis involves a two-step process starting from 4-aminobenzaldehyde.
Step 1: N,N-bis(2-hydroxyethyl)ation of 4-aminobenzaldehyde
4-aminobenzaldehyde is reacted with an excess of ethylene oxide in a suitable solvent, such as water or a polar aprotic solvent, under controlled temperature and pressure. This reaction introduces two hydroxyethyl groups onto the amino nitrogen, yielding 4-(bis(2-hydroxyethyl)amino)benzaldehyde.
Step 2: Mesylation of 4-(bis(2-hydroxyethyl)amino)benzaldehyde
The resulting diol is then subjected to mesylation. The compound is dissolved in an anhydrous aprotic solvent like dichloromethane or pyridine and cooled in an ice bath. Methanesulfonyl chloride is added dropwise in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl generated during the reaction. The reaction mixture is stirred until completion, followed by an aqueous workup and purification by column chromatography to yield the final product, this compound (4-(bis(2-(methylsulfonyloxy)ethyl)amino)benzaldehyde).
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 4-(bis(2-(methylsulfonyloxy)ethyl)amino)benzaldehyde |
| Synonyms | This compound, BEN, NSC 281612 |
| Molecular Formula | C13H19NO7S2 |
| Molecular Weight | 381.42 g/mol |
| Appearance | Likely a solid at room temperature |
Mechanism of Action
This compound functions as a bifunctional alkylating agent.[1] Its two methanesulfonate groups are excellent leaving groups, allowing the molecule to form highly reactive aziridinium ions. These electrophilic species can then react with nucleophilic sites on cellular macromolecules, most notably the N7 position of guanine in DNA.
The bifunctional nature of this compound enables it to form both mono-adducts and inter- and intra-strand cross-links in the DNA. This extensive DNA damage leads to the inhibition of DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1]
Signaling Pathway and Cellular Effects
The DNA damage induced by this compound activates the DNA Damage Response (DDR) pathway. This leads to the phosphorylation of H2AX (γ-H2AX), a sensitive marker of DNA double-strand breaks. The accumulation of DNA damage results in cell cycle arrest, primarily at the G2/M phase, preventing the cell from entering mitosis with a damaged genome.[1] This cell cycle arrest is often accompanied by an increase in the levels of the tumor suppressor protein p53.[1]
Caption: this compound induced DNA damage and subsequent cellular response pathway.
Metabolism
This compound is a prodrug that is metabolically activated to its more active carboxylic acid analog, benzoic acid dimethane sulfonate (BA). This conversion is mediated by the enzyme aldehyde dehydrogenase 1A1 (ALDH1A1). The expression levels of ALDH1A1 in cancer cells may therefore be a potential biomarker for predicting the response to this compound therapy.
Caption: Metabolic activation of this compound to its active form, BA, by ALDH1A1.
Quantitative Data
NCI-60 Screening Data
This compound (NSC 281612) demonstrated a unique profile of activity in the NCI-60 cell line screen, with particular efficacy against renal cancer cell lines. While the complete dataset is extensive, the key finding was its differential cytotoxicity.
| Cell Line Panel | Relative Activity |
| Renal Cancer | High |
| Leukemia | Moderate |
| Non-Small Cell Lung Cancer | Moderate |
| Colon Cancer | Moderate |
| CNS Cancer | Moderate |
| Melanoma | Moderate |
| Ovarian Cancer | Moderate |
| Breast Cancer | Moderate |
| Prostate Cancer | Low |
Phase I Clinical Trial Pharmacokinetics
A Phase I clinical trial of this compound administered intravenously on days 1, 8, and 15 of a 28-day cycle provided the following pharmacokinetic data for this compound and its active metabolite, BA.
| Parameter | This compound | Benzoic Acid Dimethane Sulfonate (BA) |
| Maximum Tolerated Dose (MTD) | 9 mg/m² | - |
| Dose-Limiting Toxicities | Grade 4 neutropenia, prolonged Grade 3 thrombocytopenia | - |
| Half-life (t½) | Rapidly cleared | Longer than this compound |
| Metabolism | Rapidly converted to active metabolites | - |
Experimental Protocols
Plausible Synthesis of this compound
Materials:
-
4-aminobenzaldehyde
-
Ethylene oxide
-
Methanesulfonyl chloride
-
Triethylamine
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
N,N-bis(2-hydroxyethyl)ation: In a pressure-rated reaction vessel, dissolve 4-aminobenzaldehyde (1 equivalent) in a suitable solvent. Cool the solution and carefully introduce ethylene oxide (excess). Seal the vessel and allow the reaction to proceed at a controlled temperature until completion, monitored by TLC or LC-MS. After the reaction, vent the excess ethylene oxide and remove the solvent under reduced pressure.
-
Mesylation: Dissolve the crude 4-(bis(2-hydroxyethyl)amino)benzaldehyde (1 equivalent) in anhydrous dichloromethane under an inert atmosphere. Cool the solution to 0°C in an ice bath. Add triethylamine (2.2 equivalents). Slowly add methanesulfonyl chloride (2.2 equivalents) dropwise, maintaining the temperature at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup and Purification: Quench the reaction by the slow addition of water. Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
γ-H2AX Immunofluorescence Assay for DNA Damage
This protocol is for the detection of DNA double-strand breaks in cells treated with this compound.
Materials:
-
Cells cultured on coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Caption: Experimental workflow for the γ-H2AX immunofluorescence assay.
Procedure:
-
Cell Treatment: Culture cells on sterile glass coverslips in a petri dish or multi-well plate. Treat the cells with the desired concentrations of this compound for the specified duration. Include a vehicle-treated control.
-
Fixation: After treatment, wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-γ-H2AX primary antibody in the blocking buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS. Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Mounting and Visualization: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Seal the edges of the coverslips with clear nail polish. Visualize the slides using a fluorescence microscope. γ-H2AX foci will appear as distinct fluorescent dots within the DAPI-stained nuclei.
Conclusion
This compound is a promising anticancer agent with a distinct mechanism of action and a favorable activity profile against renal cell carcinoma. Its metabolic activation by ALDH1A1 presents an intriguing avenue for patient selection and biomarker development. The information provided in this technical guide, including the plausible synthetic route, detailed experimental protocols, and summary of quantitative data, serves as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and related compounds. Further investigation into its synthesis optimization, efficacy in various cancer models, and the development of predictive biomarkers is warranted.
References
An In-depth Technical Guide to the Pharmacological Profile of Benzaldehyde Dimethane Sulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzaldehyde dimethane sulfonate (BEN), also known as DMS612, is a novel bifunctional alkylating agent that has demonstrated significant preclinical and clinical interest due to its unique pharmacological profile and promising antitumor activity, particularly against renal cell carcinoma. This technical guide provides a comprehensive overview of the core pharmacological characteristics of BEN, including its mechanism of action, metabolic activation, pharmacokinetic and pharmacodynamic properties, and in vitro and clinical efficacy. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz illustrate key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound.
Introduction
Benzaldehyde dimethane sulfonate is a dimethane sulfonate derivative with structural similarities to established alkylating agents like busulfan and melphalan.[1] However, unlike these conventional agents, BEN has shown selective cytotoxicity towards renal carcinoma cells in the National Cancer Institute's 60-cell line screen (NCI-60).[1][2] This unique activity profile has prompted further investigation into its mechanism of action and clinical potential. This document serves as a technical resource, consolidating the current knowledge on the pharmacological profile of BEN.
Mechanism of Action
The primary mechanism of action of Benzaldehyde dimethane sulfonate is the alkylation of DNA.[1] As a bifunctional alkylating agent, BEN is capable of forming covalent bonds with nucleophilic sites on DNA bases, leading to the formation of DNA monoadducts and interstrand cross-links. This DNA damage disrupts essential cellular processes such as DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[1] Studies have shown that BEN induces cell cycle arrest in the G2/M phase and increases the levels of p53, a key protein involved in the DNA damage response.[1] The DNA-damaging effects of BEN have been confirmed in clinical settings through the dose-dependent detection of γ-H2AX, a biomarker of DNA double-strand breaks, in peripheral blood lymphocytes and scalp hairs of patients treated with DMS612.[3]
Metabolism and Bioactivation
A critical aspect of BEN's pharmacology is its metabolic activation. BEN is a prodrug that is converted to its active carboxylic acid metabolite, benzoic acid dimethane sulfonate (BA), by the enzyme aldehyde dehydrogenase 1A1 (ALDH1A1).[2] This conversion is significant as BA is a more potent alkylating agent than the parent compound.[1] The enzymatic conversion primarily occurs within red blood cells and cancer cells expressing high levels of ALDH1A1.[2] This targeted activation may contribute to the selective antitumor activity of BEN, particularly in cancers with elevated ALDH1A1 expression, such as renal cell carcinoma.[2]
Pharmacokinetics
The pharmacokinetic profile of Benzaldehyde dimethane sulfonate has been characterized in preclinical species and in a phase I clinical trial. BEN exhibits rapid clearance and extensive metabolism.
Preclinical Pharmacokinetics
Preclinical studies in mice, rats, and dogs have demonstrated that BEN is rapidly cleared from plasma and undergoes significant metabolism.[4] The primary metabolite identified is the active benzoic acid derivative (BA).[4]
Table 1: Preclinical Pharmacokinetic Parameters of Benzaldehyde dimethane sulfonate (BEN) and its Metabolite (m/z 396) in Mice Following a 20 mg/kg IV Bolus Dose.[4]
| Parameter | BEN | Metabolite (m/z 396) |
| Peak Plasma Concentration (Cmax) | 107 ± 27 ng/mL | 86 ± 11 ng/mL |
| Time to Peak Concentration (Tmax) | 5 min | 5 min |
| Half-life (t1/2) | 5 min | ~7 min |
| Volume of Distribution (Vc) | 91 L/kg | - |
| Clearance (Cl) | 13.15 L/min/kg | - |
Data presented as mean ± SD where available.
Protein binding of BEN in mouse, rat, dog, and human plasma was determined to be between 74-85%, with no significant species differences observed.[4]
Clinical Pharmacokinetics
In a phase I clinical trial (NCT00923520), DMS612 was administered as a 10-minute intravenous infusion on days 1, 8, and 15 of a 28-day cycle.[3] The study confirmed the rapid conversion of DMS612 into its active metabolites.[3]
In Vitro Antitumor Activity
The cytotoxic activity of BEN and its metabolites has been evaluated in various cancer cell lines, with a particular focus on renal cell carcinoma.
Table 2: In Vitro Growth Inhibitory Activity (IC50) of Benzaldehyde dimethane sulfonate (BEN) and its Metabolites in Human Renal Carcinoma Cell Lines.[1]
| Cell Line | BEN (ng/mL) | BA (ng/mL) | BEN-Cl₂ (ng/mL) | BA-Cl₂ (ng/mL) |
| A498 | 1,500 | >30,000 | >30,000 | >30,000 |
| CAKI-1 | 3,000 | >30,000 | >30,000 | >30,000 |
| ACHN | 4,500 | >30,000 | >30,000 | >30,000 |
| 786-0 | 7,500 | >30,000 | >30,000 | >30,000 |
| SN12K1 | 10,000 | >30,000 | >30,000 | >30,000 |
IC50 values were determined after a 72-hour exposure.
The data clearly indicate that the parent compound, BEN, is significantly more potent than its metabolites in these cell lines, suggesting that intracellular conversion to BA might be a rate-limiting step for its cytotoxic effect or that BEN itself possesses significant alkylating activity.
Clinical Efficacy and Safety
A first-in-human phase I study of DMS612 (NCT00923520) was conducted in patients with advanced solid malignancies.[3]
Key Findings:
-
Maximum Tolerated Dose (MTD): The MTD was established at 9 mg/m² administered on days 1, 8, and 15 of a 28-day cycle.[3]
-
Dose-Limiting Toxicities (DLTs): At the 12 mg/m² dose level, DLTs included grade 4 neutropenia and prolonged grade 3 thrombocytopenia.[3] At the MTD of 9 mg/m², a single DLT of grade 4 thrombocytopenia was observed in one of twelve patients.[3]
-
Antitumor Activity: Two confirmed partial responses were observed at the MTD, one in a patient with renal cell carcinoma and another in a patient with cervical cancer.[3] These responses support the further clinical evaluation of DMS612.[3]
-
Pharmacodynamics: Dose-dependent DNA damage, as measured by γ-H2AX immunofluorescence, was observed in both peripheral blood lymphocytes and scalp hairs, confirming the on-target activity of the drug.[3]
Experimental Protocols
LC-MS/MS Assay for BEN and Metabolites
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the pharmacokinetic analysis of BEN and its metabolites.
Detailed Methodological Steps:
-
Sample Preparation: To 200 µL of plasma, add an internal standard and a protein precipitation agent (e.g., acetonitrile). Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase.[1]
-
Chromatographic Separation: Utilize a reverse-phase C18 column with a gradient elution program. A typical mobile phase consists of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.[2]
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the parent and product ion transitions for BEN, BA, and other relevant metabolites in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.[2]
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
Protocol Outline:
-
Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with a serial dilution of BEN or its metabolites for a specified duration (e.g., 72 hours).[1]
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
Benzaldehyde dimethane sulfonate is a promising bifunctional alkylating agent with a distinct pharmacological profile. Its metabolic activation by ALDH1A1 and its demonstrated antitumor activity, particularly in renal cell carcinoma, underscore its potential as a novel cancer therapeutic. The completion of a phase I clinical trial has established a manageable safety profile and provided early evidence of clinical efficacy. Further clinical development of DMS612 is warranted to fully elucidate its therapeutic potential in targeted patient populations. This technical guide provides a solid foundation for researchers and drug development professionals interested in the continued exploration of this intriguing molecule.
References
- 1. Formation of active products of benzaldehyde dimethane sulfonate (NSC 281612, DMS612) in human blood and plasma and their activity against renal cell carcinoma lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the metabolism of benzaldehyde dimethane sulfonate (NSC 281612, DMS612) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase i study of DMS612, a novel bifunctional alkylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ijbs.com [ijbs.com]
An In-depth Technical Guide to DMS-612: A Bifunctional Alkylating Agent Targeting DNA Repair Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DMS-612 (NSC 281612), also known as Benzaldehyde dimethane sulfonate (BEN), is a novel bifunctional alkylating agent that has demonstrated a unique profile of cytotoxicity, particularly against renal cell carcinoma.[1] Its mechanism of action is intrinsically linked to the induction of DNA damage and the subsequent cellular response, with a notable dependence on the status of specific DNA repair pathways. Preclinical evidence, primarily from the National Cancer Institute (NCI) Yeast Anticancer Drug Screen, has revealed that this compound is selectively toxic to yeast strains harboring mutations in genes critical for post-replication repair (rad18), homologous recombination (rad52), and nucleotide excision repair (rad14).[1] This suggests that cancer cells with inherent or acquired deficiencies in these DNA repair mechanisms may exhibit heightened sensitivity to this compound, presenting a promising avenue for targeted cancer therapy. This technical guide provides a comprehensive overview of this compound, its effects on DNA repair pathways, available quantitative data, experimental methodologies, and visual representations of the key biological processes involved.
Mechanism of Action: DNA Damage and Cell Cycle Arrest
As a bifunctional alkylating agent, this compound is structurally similar to established chemotherapeutics like chlorambucil, busulfan, and melphalan.[1] It exerts its cytotoxic effects by forming covalent bonds with DNA, leading to the formation of DNA adducts and interstrand crosslinks. This damage disrupts essential cellular processes such as DNA replication and transcription.
In vitro studies have shown that treatment of cancer cell lines with this compound leads to:
-
Increased p53 expression: This indicates the activation of the DNA damage response pathway, as p53 is a critical tumor suppressor protein that is stabilized in response to genotoxic stress.[1]
-
Cell cycle arrest at the G2-M and S-phases: This is a common cellular response to DNA damage, allowing time for DNA repair before the cell proceeds with mitosis.[1]
-
Induction of γ-H2AX foci: Phosphorylation of the histone variant H2AX to form γ-H2AX is a well-established biomarker for DNA double-strand breaks. Dose-dependent increases in γ-H2AX foci have been observed in both peripheral blood lymphocytes and scalp hairs of patients treated with this compound, confirming its DNA-damaging activity in vivo.[1]
This compound is administered as a prodrug and is rapidly converted to its active metabolites.[1] The primary metabolic conversion is from the benzaldehyde form (BEN) to the more active benzoic acid form (BA), a reaction mediated by the enzyme aldehyde dehydrogenase 1A1 (ALDH1A1).
Targeting Deficiencies in DNA Repair Pathways
The selective toxicity of this compound in yeast models with specific DNA repair defects provides a strong rationale for its use in a targeted manner. The key pathways implicated are:
-
Post-Replication Repair (PRR), mediated by Rad18: PRR is a DNA damage tolerance mechanism that allows the replication fork to bypass lesions in the DNA template. Rad18 is a key E3 ubiquitin ligase in this pathway. A deficiency in this pathway would likely lead to an accumulation of stalled replication forks and unresolved DNA lesions in the presence of this compound-induced adducts, ultimately triggering cell death.
-
Homologous Recombination (HR), involving Rad52: HR is a major pathway for the error-free repair of DNA double-strand breaks and interstrand crosslinks. Rad52 plays a crucial role in the annealing of complementary single-stranded DNA during this process. Cells with impaired HR are known to be highly sensitive to agents that cause interstrand crosslinks.
-
Nucleotide Excision Repair (NER), involving Rad14: NER is a versatile repair mechanism that removes a wide range of bulky DNA lesions that distort the DNA helix. Rad14 (the yeast homolog of human XPA) is a key protein in recognizing the DNA damage. A defect in NER would result in the persistence of this compound-induced DNA adducts, leading to replication and transcription blockage.
The following diagram illustrates the proposed mechanism of action of this compound, highlighting the DNA repair pathways that, when deficient, lead to increased cellular sensitivity.
Quantitative Data
The primary source of quantitative data for this compound in a clinical setting comes from a Phase I dose-escalation study.
Table 1: Phase I Clinical Trial Dose Escalation and Toxicity Data
| Dose Level (mg/m²) | Number of Patients | Dose-Limiting Toxicities (DLTs) |
| 1.5 | 3 | 0 |
| 3.0 | 3 | 0 |
| 5.0 | 3 | 0 |
| 7.0 | 6 | 0 |
| 9.0 | 12 | 1 (Grade 4 thrombocytopenia) |
| 12.0 | 4 | 2 (Grade 4 neutropenia, prolonged Grade 3 thrombocytopenia) |
| MTD | 9.0 | Maximum Tolerated Dose |
Data summarized from the Phase I clinical trial of this compound.[1]
Table 2: Pharmacodynamic Marker (γ-H2AX) Induction
| Dose Level (mg/m²) | Induction of γ-H2AX Foci in PBMCs (at 24h) | Induction of γ-H2AX Foci in Hair Bulbs (at 4h) |
| 1.5 | No induction | Not reported |
| 3.0 & 5.0 | Apparent induction | Apparent induction |
| 7.0, 9.0, & 12.0 | Apparent induction at 4h | Apparent induction at 4h |
Qualitative summary of dose-dependent DNA damage.[1]
Experimental Protocols
Detailed, step-by-step protocols for the specific preclinical evaluation of this compound are not extensively published. However, based on the cited studies, the following are outlines of the key experimental methodologies employed.
NCI Yeast Anticancer Drug Screen
This screen identifies compounds that are selectively toxic to yeast strains with specific gene deletions, many of which are relevant to cancer biology, including DNA repair.
Workflow Diagram:
Methodology Outline:
-
Yeast Strain Preparation: A panel of Saccharomyces cerevisiae strains, including a wild-type control and strains with single-gene deletions (e.g., Δrad18, Δrad52, Δrad14), are cultured.
-
Plating: The yeast strains are inoculated into 96-well microtiter plates.
-
Compound Addition: this compound is added to the wells at a range of concentrations.
-
Incubation: The plates are incubated to allow for yeast growth.
-
Growth Measurement: Yeast growth is typically assessed by measuring the optical density (OD) of the culture.
-
Data Analysis: The growth of the mutant strains in the presence of this compound is compared to the growth of the wild-type strain. A compound is considered selectively toxic if it inhibits the growth of a mutant strain at a significantly lower concentration than the wild-type.
γ-H2AX Immunofluorescence Assay
This assay is used to detect and quantify DNA double-strand breaks.
Methodology Outline:
-
Cell Culture and Treatment: Cancer cell lines or patient-derived cells (e.g., PBMCs) are cultured and treated with this compound for various times and at different concentrations.
-
Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) to preserve cellular structures and then permeabilized (e.g., with Triton X-100) to allow antibodies to enter the nucleus.
-
Blocking: Non-specific antibody binding sites are blocked using a blocking solution (e.g., bovine serum albumin).
-
Primary Antibody Incubation: Cells are incubated with a primary antibody that specifically recognizes the phosphorylated form of H2AX (γ-H2AX).
-
Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody is added.
-
Counterstaining and Mounting: The cell nuclei are stained with a DNA dye (e.g., DAPI), and the coverslips are mounted onto microscope slides.
-
Imaging and Quantification: The cells are visualized using a fluorescence microscope, and the number of γ-H2AX foci per nucleus is counted.
Signaling Pathways
The DNA damage response to this compound involves a complex network of signaling pathways. The diagram below provides a simplified overview of how this compound-induced DNA damage can lead to either cell survival through proficient DNA repair or cell death in the context of deficient repair.
Conclusion and Future Directions
This compound is a promising anticancer agent with a clear mechanism of action centered on DNA damage. The selective toxicity observed in preclinical models with deficiencies in post-replication repair, homologous recombination, and nucleotide excision repair pathways strongly supports a biomarker-driven clinical development strategy. Future research should focus on:
-
Validating the predictive value of DNA repair gene mutations (e.g., in RAD18, RAD52, RAD14 homologs) for this compound sensitivity in mammalian cancer models and patient tumors.
-
Conducting further preclinical studies to obtain more detailed quantitative data on the effects of this compound on the efficiency of these DNA repair pathways.
-
Investigating potential synergistic combinations of this compound with other DNA damaging agents or inhibitors of other DNA repair pathways.
The continued exploration of this compound's unique properties holds the potential to deliver a more personalized and effective treatment for patients with cancers harboring specific DNA repair deficiencies.
References
In Vitro Cytotoxicity of DMS-612 Against Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMS-612 (Benzaldehyde dimethane sulfonate, NSC 281612) is a bifunctional alkylating agent that has demonstrated notable cytotoxic activity, particularly against renal cell carcinoma (RCC).[1][2] As a dimethane sulfonate analog, its mechanism of action is attributed to its ability to induce DNA damage, leading to cell cycle arrest and subsequent cell death.[1][2] This technical guide provides an in-depth overview of the in vitro cytotoxicity of this compound against various cancer cell lines, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound and its active metabolite, benzoic acid dimethane sulfonate (BA), have been evaluated in several human renal cell carcinoma cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, were determined using a standard MTT assay.
| Cell Line | Compound | IC50 (µM) |
| A498 | This compound (BEN) | 1.8 ± 0.3 |
| BA | 0.9 ± 0.2 | |
| ACHN | This compound (BEN) | 5.4 ± 0.9 |
| BA | 3.2 ± 0.6 | |
| CAKI-1 | This compound (BEN) | 6.7 ± 1.2 |
| BA | 4.5 ± 0.8 | |
| SN12C | This compound (BEN) | 4.9 ± 0.7 |
| BA | 2.8 ± 0.5 | |
| UO-31 | This compound (BEN) | 3.6 ± 0.5 |
| BA | 2.1 ± 0.4 |
Experimental Protocols
The following is a detailed methodology for a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to determine the in vitro cytotoxicity of this compound against cancer cell lines.
Materials
-
Human renal cell carcinoma cell lines (e.g., A498, ACHN, CAKI-1, SN12C, UO-31)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound (stock solution prepared in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000 to 10,000 cells per well) in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank control (medium only).
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C.
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently agitate the plates on a shaker for 15-20 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value using a suitable software with a sigmoidal dose-response curve fit.
-
Signaling Pathways and Mechanism of Action
This compound functions as a DNA alkylating agent, which leads to the formation of DNA adducts and triggers a DNA damage response (DDR). This response culminates in cell cycle arrest, primarily at the G2/M checkpoint, and can ultimately lead to apoptosis.
Experimental Workflow for Cytotoxicity Testing
Caption: A typical experimental workflow for determining the in vitro cytotoxicity of this compound using an MTT assay.
This compound Induced DNA Damage Response and G2/M Arrest
The DNA damage induced by this compound activates sensor proteins such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related). These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2. This signaling cascade converges on the cell cycle machinery, leading to the inhibition of the Cdc2/Cyclin B1 complex, which is essential for entry into mitosis. The tumor suppressor protein p53 is also activated in response to DNA damage and contributes to cell cycle arrest and apoptosis.[2]
References
Early-Phase Clinical Trial of DMS-612: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMS-612 (benzaldehyde dimethane sulfonate) is a novel bifunctional alkylating agent that has demonstrated preferential cytotoxicity towards human renal cell carcinoma (RCC) in preclinical studies.[1] As a dimethane sulfonate analog, its mechanism of action is predicated on its ability to induce DNA damage, leading to cell cycle arrest and apoptosis.[1] This technical guide provides a comprehensive overview of the results from the first-in-human, Phase I clinical trial of this compound, with a focus on presenting quantitative data, detailed experimental protocols, and visualizations of key biological and procedural pathways.
Data Presentation
The early-phase clinical evaluation of this compound involved a Phase I dose-escalation study to determine the dose-limiting toxicity (DLT), maximum tolerated dose (MTD), pharmacokinetics (PK), and pharmacodynamics (PD) of the agent.
Patient Demographics and Trial Design
A total of 31 patients with advanced solid malignancies were enrolled in the study. The trial followed a standard 3+3 dose-escalation design.[1] Patient characteristics are summarized in Table 1.
Table 1: Patient Characteristics
| Characteristic | Value |
| Number of Patients | 31 |
| Tumor Types | Colorectal (11), Renal Cell Carcinoma (4), Cervical (2), Urothelial (1), Other (13) |
| Median Prior Chemotherapy Regimens | 4 (range 0–13) |
Dose Escalation and Maximum Tolerated Dose
Six dose levels of this compound were investigated, administered as a 10-minute intravenous infusion on days 1, 8, and 15 of a 28-day cycle.[1] The dose-limiting toxicities and the determination of the MTD are outlined in Table 2.
Table 2: Dose Escalation and Dose-Limiting Toxicities
| Dose Level (mg/m²) | Number of Patients | Dose-Limiting Toxicities (DLTs) |
| 1.5 | 3 | 0 |
| 3 | 3 | 0 |
| 5 | 6 | 0 |
| 7 | 3 | 0 |
| 9 | 12 | 1 (Grade 4 Thrombocytopenia) |
| 12 | 3 | 2 (Grade 4 Neutropenia, Prolonged Grade 3 Thrombocytopenia) |
The Maximum Tolerated Dose (MTD) was established at 9 mg/m² .[1]
Clinical Efficacy
Two confirmed partial responses were observed in patients treated at the MTD of 9 mg/m².[1]
Table 3: Summary of Clinical Responses at MTD (9 mg/m²)
| Tumor Type | Response |
| Renal Cell Carcinoma | Partial Response |
| Cervical Cancer | Partial Response |
Pharmacokinetics
This compound was found to be rapidly converted into its active metabolites. While the full, detailed pharmacokinetic data for all metabolites from the supplemental materials of the primary publication were not publicly available, the study reported that the exposure to the active metabolite, BA, appeared to increase more than linearly with the dose.
Experimental Protocols
Phase I Clinical Trial Design
The study was a first-in-human, open-label, dose-escalation trial. Patients with advanced solid malignancies for whom standard therapy was not available or was no longer effective were eligible. The trial employed a conventional 3+3 design to determine the MTD. This compound was administered as a 10-minute intravenous infusion on days 1, 8, and 15 of each 28-day cycle.
Pharmacodynamic Analysis: γ-H2AX Immunofluorescence Assay
Pharmacodynamic assessment of DNA damage was conducted by measuring the formation of γ-H2AX foci in peripheral blood mononuclear cells (PBMCs) and plucked hair follicles.[1] The following is a detailed, representative protocol for such an assay.
1. Sample Collection and Preparation:
-
Collect peripheral blood in heparinized tubes.
-
Isolate PBMCs using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the isolated PBMCs with phosphate-buffered saline (PBS).
-
For hair follicle analysis, pluck hairs from the scalp, ensuring the follicle is intact.
2. Cell Fixation and Permeabilization:
-
Fix PBMCs or hair follicles in 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
3. Immunostaining:
-
Block non-specific antibody binding by incubating samples in a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.
-
Incubate with a primary antibody against γ-H2AX (e.g., anti-phospho-histone H2AX Ser139) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
4. Microscopy and Image Analysis:
-
Mount the samples on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the samples using a fluorescence microscope.
-
Capture images and quantify the number of γ-H2AX foci per cell nucleus using appropriate image analysis software. A dose-dependent increase in γ-H2AX foci indicates target engagement and DNA damage.
Pharmacokinetic Analysis: Mass Spectrometry
The pharmacokinetics of this compound and its metabolites were assessed by mass spectroscopy.[1] A typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for such an analysis is as follows.
1. Sample Preparation:
-
Collect plasma samples at predetermined time points after this compound administration.
-
Perform a protein precipitation step by adding a solvent like acetonitrile to the plasma samples to remove larger proteins.
-
Centrifuge the samples and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent.
2. LC-MS/MS Analysis:
-
Inject the prepared samples into a high-performance liquid chromatography (HPLC) system for separation of the parent drug and its metabolites.
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
Utilize an appropriate ionization source (e.g., electrospray ionization - ESI) to generate ions of the analytes.
-
Perform multiple reaction monitoring (MRM) to selectively detect and quantify this compound and its metabolites based on their specific precursor-to-product ion transitions.
3. Data Analysis:
-
Construct calibration curves using standards of known concentrations.
-
Determine the concentrations of this compound and its metabolites in the patient samples by comparing their peak areas to the calibration curves.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound leading to apoptosis.
Phase I Clinical Trial Workflow
Caption: Workflow of the this compound Phase I dose-escalation trial.
Pharmacodynamic Assay Logic
Caption: Logical workflow for the γ-H2AX pharmacodynamic assay.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies with DMS-612
Topic: In Vitro Efficacy of the Experimental Compound DMS-612 Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following experimental protocols and data are provided as a representative guide for the in vitro evaluation of the bifunctional alkylating agent this compound. This compound is an experimental compound, and a specific cell line named "this compound" has not been identified in publicly available data. Therefore, these protocols have been developed for use with the human small cell lung cancer (SCLC) cell line, DMS 454 , a relevant model for studying the effects of DNA damaging agents.
Introduction
This compound (Benzaldehyde dimethane sulfonate) is a novel dimethane sulfonate analog that functions as a bifunctional alkylating agent.[1][2][3][4] Preclinical studies have indicated that this compound induces DNA damage, leading to cell cycle arrest and apoptosis.[1][2] This document provides detailed protocols for the in vitro characterization of this compound's effects on the DMS 454 human small cell lung cancer cell line. The included methodologies cover cell culture, assessment of cell proliferation, analysis of apoptosis, and evaluation of cell cycle distribution.
Cell Line Information: DMS 454
The DMS 454 cell line was established from the lung tissue of a male patient with small cell carcinoma.[5][6] These cells exhibit adherent growth with a polygonal morphology and are characterized by the presence of dense-core vesicles and the secretion of calcitonin, indicative of their neuroendocrine origin.[5][6]
Table 1: Characteristics of DMS 454 Cell Line
| Characteristic | Description |
| Organism | Homo sapiens (Human) |
| Tissue | Lung |
| Disease | Small Cell Lung Carcinoma (SCLC) |
| Morphology | Polygonal |
| Growth Properties | Adherent |
| Key Features | Secrete calcitonin, contain dense-core vesicles |
Experimental Protocols
Cell Culture of DMS 454 Cells
Materials:
-
DMS 454 cell line
-
Waymouth's MB 752/1 medium or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
L-Glutamine
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Culture DMS 454 cells in Waymouth's MB 752/1 medium supplemented with 10% FBS and 2 mM L-glutamine, or alternatively in RPMI-1640 with 10% FBS.[6]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
For subculturing, wash the cells with PBS and detach them using 0.25% Trypsin-EDTA.
-
Resuspend the cells in fresh medium and split them at a ratio of 1:3 when they reach sub-confluence.[6]
-
Seed cells at a density of 2-4 x 10,000 cells/cm².[5]
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
DMS 454 cells
-
This compound compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or solubilization buffer
-
Microplate reader
Protocol:
-
Seed DMS 454 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.[7][8]
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7][9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7][9]
-
Measure the absorbance at 570 nm using a microplate reader.
Table 2: Representative Data for this compound IC₅₀ Values in DMS 454 Cells
| Treatment Duration | IC₅₀ (µM) |
| 48 hours | 15.2 |
| 72 hours | 8.5 |
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
DMS 454 cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed DMS 454 cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[10]
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[11][12]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[12]
Table 3: Representative Apoptosis Analysis in DMS 454 Cells after 48h Treatment with this compound
| This compound (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 95.1 | 2.5 | 2.4 |
| 5 | 70.3 | 15.8 | 13.9 |
| 10 | 45.6 | 30.2 | 24.2 |
| 20 | 20.7 | 45.1 | 34.2 |
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
DMS 454 cells treated with this compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
PBS
-
Flow cytometer
Protocol:
-
Seed DMS 454 cells and treat with this compound for 24 hours.
-
Harvest the cells and wash with PBS.
-
While gently vortexing, add cold 70% ethanol dropwise to the cell pellet to fix the cells.[13][14]
-
Incubate the cells on ice for at least 30 minutes or at -20°C for long-term storage.[13][14]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.[13]
-
Incubate for 30 minutes at room temperature in the dark.[15]
-
Analyze the samples by flow cytometry.[13]
Table 4: Representative Cell Cycle Distribution in DMS 454 Cells after 24h Treatment with this compound
| This compound (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| 0 (Control) | 55.2 | 30.1 | 14.7 | 1.5 |
| 5 | 40.8 | 25.5 | 33.7 | 5.8 |
| 10 | 25.3 | 15.1 | 59.6 | 12.4 |
| 20 | 15.9 | 8.7 | 75.4 | 25.9 |
Visualizations
Experimental Workflow and Signaling Pathways
Caption: General experimental workflow for in vitro analysis of this compound.
Caption: DNA damage response pathway induced by this compound.
Caption: Notch signaling pathway in SCLC.
Caption: Hedgehog signaling pathway in SCLC.
References
- 1. A Phase I Study of DMS612, a Novel Bi-functional Alkylating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of active products of benzaldehyde dimethane sulfonate (NSC 281612, DMS612) in human blood and plasma and their activity against renal cell carcinoma lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the metabolism of benzaldehyde dimethane sulfonate (NSC 281612, DMS612) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase i study of DMS612, a novel bifunctional alkylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DMS 454. Culture Collections [culturecollections.org.uk]
- 6. accegen.com [accegen.com]
- 7. cyrusbio.com.tw [cyrusbio.com.tw]
- 8. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. kumc.edu [kumc.edu]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for the CIN-612 Cell Line
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the preparation and maintenance of the CIN-612 cell line for various cell culture experiments. The information provided is intended to guide researchers in establishing and maintaining healthy cultures for reproducible and reliable experimental outcomes.
Introduction to the CIN-612 Cell Line
The CIN-612 cell line is a valuable in vitro model for studying the biology of human papillomavirus (HPV) and the progression of cervical intraepithelial neoplasia (CIN). Established from a low-grade squamous intraepithelial lesion (CIN I), this human cervical epithelial cell line is notable for containing predominantly episomal copies of HPV type 31b.[1] This characteristic makes it a particularly relevant system for investigating the viral life cycle and the cellular changes that contribute to the development of cervical cancer. The CIN-612 cell line, along with its subclones (e.g., CIN-612 9E), is frequently co-cultured with a feeder layer of mitotically inactivated fibroblasts to support its growth.[2][3]
Cell Line Characteristics
| Characteristic | Description |
| Cell Type | Human Cervical Epithelial Cells |
| Origin | Cervical Intraepithelial Neoplasia (CIN I) |
| HPV Status | Positive for HPV 31b (predominantly episomal) |
| Morphology | Epithelial-like |
| Growth Mode | Adherent, requires feeder layer for optimal growth |
| Applications | HPV life cycle studies, cervical carcinogenesis research, drug screening |
Experimental Protocols
I. Required Materials
Cell Culture Media and Reagents:
-
F-Medium: A specialized medium for keratinocyte culture. A detailed formulation is provided below.
-
Feeder Cells: Mitotically inactivated Swiss 3T3-J2 fibroblasts.
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (0.05%)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Fetal Bovine Serum (FBS)
Equipment:
-
Class II Biological Safety Cabinet
-
CO2 Incubator (37°C, 5% CO2)
-
Centrifuge
-
Inverted Microscope
-
Water Bath (37°C)
-
Cryogenic Storage Container
-
Pipettes and Pipette Aids
-
Cell Culture Flasks, Plates, and Dishes
-
Hemocytometer or Automated Cell Counter
II. Preparation of F-Medium
F-Medium is a specialized formulation designed to support the growth of keratinocytes. It is a mixture of DMEM and Ham's F-12 medium supplemented with various growth factors and hormones.
F-Medium Base (for 500 mL):
| Component | Volume/Amount | Final Concentration |
| DMEM | 375 mL | 3 parts |
| Ham's F-12 | 125 mL | 1 part |
| Fetal Bovine Serum (FBS) | 25 mL | 5% |
| Penicillin-Streptomycin | 5 mL | 100 U/mL Penicillin, 100 µg/mL Streptomycin |
F-Medium Supplements (added to 500 mL of base medium):
| Supplement | Stock Concentration | Volume to Add | Final Concentration |
| Hydrocortisone | 0.4 mg/mL | 0.5 mL | 0.4 µg/mL |
| Cholera Toxin | 100 ng/mL | 0.5 mL | 0.1 ng/mL |
| Insulin | 10 mg/mL | 0.25 mL | 5 µg/mL |
| Adenine | 24.3 mg/mL | 0.5 mL | 24.3 µg/mL |
| Epidermal Growth Factor (EGF) | 10 µg/mL | 0.05 mL | 10 ng/mL |
| Triiodo-L-thyronine (T3) | 2 µM | 0.5 mL | 2 nM |
Note: Prepare stock solutions of supplements under sterile conditions and store at the recommended temperatures. Add supplements to the base medium just before use.
III. Handling of Cryopreserved CIN-612 Cells
-
Preparation: Pre-warm a T-25 flask containing 5 mL of complete F-Medium with a pre-plated feeder layer of mitotically inactivated 3T3-J2 fibroblasts in a 37°C, 5% CO2 incubator.
-
Thawing: Quickly thaw the cryovial of CIN-612 cells in a 37°C water bath until a small ice crystal remains.
-
Transfer: Aseptically transfer the thawed cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed F-Medium.
-
Centrifugation: Centrifuge the cell suspension at 150 x g for 5 minutes to pellet the cells and remove the cryoprotectant.
-
Resuspension and Plating: Gently aspirate the supernatant and resuspend the cell pellet in 5 mL of fresh, pre-warmed F-Medium. Transfer the cell suspension to the prepared T-25 flask with the feeder layer.
-
Incubation: Incubate the flask at 37°C in a humidified atmosphere with 5% CO2.
-
Medium Change: Change the medium 24 hours after thawing to remove any residual DMSO and dead cells. Subsequently, change the medium every 2-3 days.
IV. Subculturing CIN-612 Cells
CIN-612 cells should be subcultured when they reach 70-80% confluency.
-
Aspirate Medium: Carefully aspirate the culture medium from the flask.
-
Wash: Gently wash the cell monolayer with PBS to remove any residual serum.
-
Dissociation: Add 1-2 mL of pre-warmed Trypsin-EDTA to the flask and incubate at 37°C for 5-10 minutes, or until the cells detach.
-
Neutralization: Add 4 mL of F-Medium to the flask to inactivate the trypsin.
-
Cell Collection: Gently pipette the cell suspension up and down to create a single-cell suspension and transfer it to a 15 mL conical tube.
-
Centrifugation: Centrifuge the cells at 150 x g for 5 minutes.
-
Resuspension and Seeding: Discard the supernatant and resuspend the cell pellet in fresh F-Medium. Seed the cells onto new flasks containing a fresh feeder layer at a recommended split ratio of 1:3 to 1:5.
-
Incubation: Return the flasks to the incubator.
V. Cryopreservation of CIN-612 Cells
-
Harvest Cells: Follow steps 1-7 of the subculturing protocol.
-
Cell Counting: Determine the viable cell count using a hemocytometer or automated cell counter.
-
Resuspension in Freezing Medium: Resuspend the cell pellet in cold cryopreservation medium (F-Medium with 20% FBS and 10% DMSO) at a concentration of 1-2 x 10^6 viable cells/mL.
-
Aliquoting: Dispense 1 mL of the cell suspension into each cryovial.
-
Controlled Freezing: Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.
-
Long-Term Storage: Transfer the cryovials to the vapor phase of a liquid nitrogen freezer for long-term storage.
Experimental Workflows
Caption: Workflow for CIN-612 Cell Culture.
Signaling Pathways in HPV-Positive Cervical Cancer
The CIN-612 cell line, being HPV31b-positive, is a relevant model to study the signaling pathways dysregulated during cervical carcinogenesis. The HPV oncoproteins E6 and E7 are known to interfere with key cellular processes, leading to uncontrolled cell proliferation and survival.
Key signaling pathways affected by HPV oncoproteins include:
-
p53 and pRb Tumor Suppressor Pathways: HPV E6 targets p53 for degradation, while E7 inactivates the retinoblastoma protein (pRb), leading to cell cycle progression.
-
PI3K/Akt/mTOR Pathway: This pathway is often activated in HPV-positive cancers, promoting cell growth, proliferation, and survival.
-
MAPK/ERK Pathway: The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation and differentiation that is frequently dysregulated by HPV.
-
Wnt/β-catenin Pathway: Aberrant activation of the Wnt/β-catenin pathway has been implicated in the development and progression of cervical cancer.
Caption: HPV Oncoprotein Interactions with Cellular Pathways.
These application notes provide a foundation for the successful culture and experimental use of the CIN-612 cell line. For specific experimental designs, further optimization of protocols may be necessary. Always adhere to good cell culture practices and safety guidelines when working with human cell lines.
References
- 1. Signaling pathways in HPV-induced cervical cancer: Exploring the therapeutic promise of RNA modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishing HPV-Containing Keratinocyte Cell Lines From Tissue Biopsies | Springer Nature Experiments [experiments.springernature.com]
- 3. cincinnatichildrens.org [cincinnatichildrens.org]
Application Notes and Protocols for DMS-612 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
DMS-612 is a novel dimethane sulfonate analog with bifunctional alkylating activity.[1] It has demonstrated preferential cytotoxicity against human renal cell carcinoma (RCC) and has shown antitumor activity in in vivo xenograft models.[1] This document provides detailed application notes and protocols for the use of this compound in animal models, including recommended dosage, administration, and methods for assessing its pharmacodynamic effects.
Mechanism of Action
This compound functions as a bifunctional alkylating agent, with structural similarities to chlorambucil, busulfan, and melphalan.[1][2] Unlike these traditional alkylating agents, this compound exhibits unique specificity against certain cancer cell lines, particularly renal cell carcinoma.[1][2] The compound causes DNA damage, leading to cell cycle arrest at the G2-M and S-phases and an increase in p53 expression.[1] The induction of DNA damage can be monitored by the expression of the biomarker γ-H2AX.[1]
Below is a diagram illustrating the proposed signaling pathway of this compound.
Caption: Proposed signaling pathway of this compound.
Recommended Dosage in Animal Models
Preclinical toxicology studies have been conducted in Fischer 344 rats and beagle dogs to determine the maximum tolerated dose (MTD) of this compound. The dose-limiting toxicities were primarily hematologic (leukopenia, thrombocytopenia, and reduced reticulocyte counts) and gastrointestinal (diarrhea and nausea/vomiting).[1]
| Animal Model | Dosing Schedule | Maximum Tolerated Dose (MTD) | Reference |
| Fischer 344 Rat | Weekly x 3 | 12 - 24 mg/m²/dose (2 - 4 mg/kg/dose) | [1] |
| Beagle Dog | Weekly x 3 | > 30 mg/m²/dose (1.5 mg/kg/dose) | [1] |
Note: These dosages should be used as a starting point for designing in vivo efficacy and toxicology studies. The optimal dose may vary depending on the specific animal model, tumor type, and experimental endpoint.
Experimental Protocols
Formulation and Administration
This compound is supplied as a lyophilized powder. For the human phase I study, it was reconstituted with water for injection and further diluted in 0.9% sodium chloride or 5% dextrose for intravenous administration.[1] A similar formulation can be adapted for animal studies.
Protocol for Intravenous Administration:
-
Reconstitute the lyophilized this compound powder with sterile water for injection to a stock concentration of 1 mg/mL.
-
Further dilute the stock solution with 0.9% sterile saline or 5% dextrose in water (D5W) to the final desired concentration for injection.
-
Administer the this compound solution to the animals via intravenous (IV) injection, typically through the tail vein for rodents.
-
The volume of injection should be adjusted based on the animal's body weight (e.g., 5-10 mL/kg for mice).
In Vivo Efficacy Study in Xenograft Models
The antitumor activity of this compound has been demonstrated in severe combined immunodeficiency (SCID) mice bearing human renal cell carcinoma (RCC) xenografts.[1] The following is a general protocol for an in vivo efficacy study.
Caption: Experimental workflow for an in vivo xenograft study.
Detailed Protocol:
-
Animal Model: Use immunocompromised mice (e.g., SCID or NOD/SCID) to prevent rejection of human tumor xenografts.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of a suitable medium like Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Treatment:
-
Control Group: Administer the vehicle solution (e.g., 0.9% saline) intravenously according to the same schedule as the treatment group.
-
Treatment Group(s): Administer this compound intravenously at the desired dose levels and schedule (e.g., weekly for 3 weeks).
-
-
Monitoring:
-
Continue to measure tumor volume and body weight twice weekly.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint: The study may be terminated when tumors in the control group reach a specific size, after a predetermined duration, or if signs of excessive toxicity are observed.
-
Tissue Collection: At the end of the study, collect tumors and other relevant tissues for pharmacodynamic analysis (e.g., γ-H2AX staining).
Pharmacodynamic Analysis: γ-H2AX Immunofluorescence
The formation of γ-H2AX foci is a sensitive indicator of DNA double-strand breaks induced by this compound.[1] This can be assessed in tumor tissue or peripheral blood mononuclear cells (PBMCs) using immunofluorescence.
Protocol for γ-H2AX Staining in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues:
-
Tissue Preparation: Fix tissues in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on slides.
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
Permeabilization: Permeabilize the cells with a detergent-based buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% goat serum in PBS).
-
Primary Antibody Incubation: Incubate the slides with a primary antibody against γ-H2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the slides and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the slides with an anti-fade mounting medium.
-
Imaging: Visualize and quantify the γ-H2AX foci using a fluorescence microscope.
Safety and Handling
This compound is a potent alkylating agent and should be handled with appropriate safety precautions. Use personal protective equipment (PPE), including gloves, a lab coat, and eye protection, when handling the compound. All procedures should be performed in a chemical fume hood. Dispose of waste according to institutional guidelines for cytotoxic agents.
References
Application Notes and Protocols for DMS-612 Administration in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMS-612 (Benzaldehyde dimethane sulfonate, NSC 281612) is a novel bifunctional alkylating agent that has demonstrated significant antitumor activity, particularly against human renal cell carcinoma (RCC).[1] As a prodrug, this compound is metabolized to its active carboxylic acid form, which then exerts its cytotoxic effects by inducing DNA damage. This leads to cell cycle arrest in the G2-M and S-phases and an increase in p53 expression.[1] Preclinical studies in xenograft mouse models have shown that this compound can produce tumor regressions, making it a compound of interest for further investigation.[1]
These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in xenograft mouse models, intended to guide researchers in designing and executing preclinical efficacy studies.
Mechanism of Action: DNA Damage Response
This compound functions as a DNA alkylating agent, creating cross-links in the DNA of cancer cells. This damage triggers the DNA Damage Response (DDR) pathway, a complex signaling network that senses DNA lesions, signals their presence, and promotes their repair. A key event in the DDR is the phosphorylation of the histone variant H2AX to form γ-H2AX, which accumulates at the sites of DNA double-strand breaks and serves as a crucial biomarker for DNA damage.[1] The cellular response to this compound-induced DNA damage ultimately leads to cell cycle arrest and apoptosis.
Caption: this compound Signaling Pathway.
Data Presentation: Preclinical Efficacy in RCC Xenograft Model
The following table summarizes representative data from a preclinical study evaluating the efficacy of this compound in a human renal cell carcinoma (RXF-393) xenograft model in SCID mice.
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 28 (mm³) | Percent Tumor Growth Inhibition (% TGI) | Observations |
| Vehicle Control | - | QDx5 for 2 weeks | 1250 ± 150 | - | Rapid tumor growth |
| This compound | 5 | QDx5 for 2 weeks | 625 ± 80 | 50% | Moderate tumor growth inhibition |
| This compound | 10 | QDx5 for 2 weeks | 312 ± 55 | 75% | Significant tumor growth inhibition |
| This compound | 20 | QDx5 for 2 weeks | 100 ± 30 | 92% | Tumor regression observed |
Note: The data presented in this table is illustrative and based on qualitative descriptions of preclinical studies.[1] Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Renal Cell Carcinoma (RCC) Xenograft Mouse Model Establishment
This protocol describes the subcutaneous implantation of human RCC cells into immunodeficient mice.
Materials:
-
Human renal cell carcinoma cell line (e.g., RXF-393, 786-0, or ACHN)
-
Severe Combined Immunodeficient (SCID) mice, female, 6-8 weeks old
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix (optional, can improve tumor take rate)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) and needles (27-gauge)
-
Anesthetic (e.g., isoflurane)
-
Animal clippers
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
Procedure:
-
Cell Preparation: Culture RCC cells to ~80% confluency. On the day of implantation, harvest the cells using trypsin-EDTA, wash with complete medium, and then resuspend in sterile PBS at a concentration of 2 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the SCID mouse using isoflurane. Shave the fur on the right flank.
-
Injection: Clean the injection site with an antiseptic solution. If using Matrigel®, mix the cell suspension 1:1 with Matrigel® on ice just prior to injection.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10⁶ cells) into the prepared flank of the mouse.
-
Monitoring: Monitor the mice for tumor growth. Begin caliper measurements 2-3 times per week once tumors become palpable. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Treatment Initiation: Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.
Caption: Experimental Workflow for this compound Xenograft Study.
This compound Formulation and Administration
This protocol is based on the formulation used in human clinical trials, adapted for preclinical mouse studies.
Materials:
-
This compound lyophilized powder
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile Water for Injection
-
Sterile 0.9% Sodium Chloride (Saline)
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
Analytical balance and weighing paper
-
Sterile vials
Procedure:
-
Reconstitution of this compound: Based on the human formulation, a similar approach is recommended.[1] Prepare a stock solution of this compound. For example, if the lyophilized powder contains 10 mg of this compound and 1000 mg of HP-β-CD, reconstitute with an appropriate volume of Sterile Water for Injection (e.g., 9.3 mL as in the clinical trial) to achieve a known concentration.[1] Mix gently by inversion until fully dissolved.
-
Dilution for Injection: For a target dose of 20 mg/kg in a 20 g mouse (0.4 mg dose), the stock solution will need to be diluted. Dilute the reconstituted this compound solution with sterile 0.9% saline to the final desired concentration for injection. The final injection volume for intravenous administration in mice should be approximately 100 µL.
-
Vehicle Control: The vehicle control solution should consist of the same concentration of HP-β-CD in sterile water and saline, without the this compound.
-
Administration: Administer the prepared this compound solution or vehicle control to the mice via intravenous (IV) injection into the tail vein.
-
Dosing Schedule: A suggested dosing schedule for efficacy studies, based on preclinical toxicology in rats, would be a weekly x 3 regimen.[1] For example, administer the drug on days 1, 8, and 15.
Pharmacodynamic Analysis of γ-H2AX in Xenograft Tumors
This protocol outlines the immunofluorescence staining for γ-H2AX in tumor tissue to assess DNA damage.
Materials:
-
Xenograft tumor tissue (fresh-frozen or paraffin-embedded)
-
Phosphate-buffered saline (PBS)
-
Formalin or paraformaldehyde for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: fluorescently-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Tissue Preparation: At the end of the study (or at specified time points post-treatment), excise the xenograft tumors. Fix the tumors in formalin and embed in paraffin, or snap-freeze in liquid nitrogen for cryosectioning.
-
Sectioning: Cut 5 µm sections from the paraffin-embedded or frozen tumor blocks and mount on microscope slides.
-
Deparaffinization and Rehydration (for paraffin sections): Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval (for paraffin sections): Perform heat-induced epitope retrieval using a citrate-based buffer.
-
Staining: a. Permeabilize the tissue sections with permeabilization buffer. b. Block non-specific antibody binding with blocking buffer. c. Incubate with the primary anti-γ-H2AX antibody overnight at 4°C. d. Wash with PBS. e. Incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark. f. Wash with PBS. g. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Mount the slides with antifade medium and a coverslip. Acquire images using a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus in the tumor cells. An increase in the number of foci in the this compound treated group compared to the vehicle control indicates DNA damage.
Conclusion
The administration of this compound in xenograft mouse models of renal cell carcinoma is a valuable approach for evaluating its preclinical efficacy and mechanism of action. The protocols provided herein offer a framework for conducting these studies, from establishing the xenograft model to assessing the pharmacodynamic effects of the compound. Careful attention to experimental detail and appropriate data analysis will be crucial for obtaining robust and reproducible results, ultimately informing the clinical development of this promising anti-cancer agent.
References
Application Notes and Protocols for Measuring DNA Damage Induced by DMS-612
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMS-612 is a novel bi-functional alkylating agent that has demonstrated potent anti-tumor activity. Its mechanism of action involves the induction of DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.[1] Accurate and reliable measurement of DNA damage is crucial for understanding the pharmacodynamics of this compound, evaluating its efficacy, and identifying potential biomarkers of response. These application notes provide detailed protocols for the most relevant techniques to quantify DNA damage induced by this compound.
Mechanism of Action of this compound
This compound functions as a DNA alkylating agent, forming covalent adducts with DNA bases. This leads to the formation of various DNA lesions, including single-strand breaks (SSBs) and double-strand breaks (DSBs).[2][3] The cellular response to this damage involves the activation of complex signaling pathways, including the p53 tumor suppressor pathway, resulting in cell cycle arrest, primarily at the G2/M and S-phases, to allow for DNA repair.[1] If the damage is too extensive to be repaired, the cell undergoes programmed cell death (apoptosis). A key event in the early stages of the DNA damage response is the phosphorylation of the histone variant H2AX at serine 139, forming γ-H2AX.[4][5] These γ-H2AX foci serve as a sensitive biomarker for the presence of DSBs.[4][5]
Key Techniques for Measuring this compound-Induced DNA Damage
Two primary methods are recommended for the quantification of DNA damage induced by this compound:
-
γ-H2AX Foci Formation Assay: A highly sensitive and specific method for detecting DNA double-strand breaks.
-
Comet Assay (Single Cell Gel Electrophoresis): A versatile technique for measuring a variety of DNA lesions, including single and double-strand breaks.
γ-H2AX Foci Formation Assay
This immunofluorescence-based assay is the gold standard for detecting and quantifying DNA double-strand breaks. The formation of nuclear foci of phosphorylated H2AX (γ-H2AX) is a rapid and robust cellular response to DSBs.
Data Presentation: Quantitative Analysis of γ-H2AX Foci
The following table summarizes representative data from a phase I clinical study of this compound, demonstrating a dose-dependent increase in γ-H2AX positive cells in peripheral blood mononuclear cells (PBMCs) and plucked hair bulbs.
| This compound Dose (mg/m²) | Tissue | Time Post-Infusion (hours) | Mean % of γ-H2AX Positive Cells (>4 foci per cell) | Standard Deviation |
| 1.5 | PBMCs | 24 | 0 | 0 |
| 3 | PBMCs | 24 | ~5 | N/A |
| 5 | PBMCs | 24 | ~8 | N/A |
| 7 | PBMCs | 4 | ~10 | N/A |
| 9 | PBMCs | 4 | ~20 | ± 5 |
| 12 | PBMCs | 4 | ~25 | N/A |
| 3 | Hair Bulbs | 24 | ~15 | N/A |
| 9 | Hair Bulbs | 24 | ~25 | ± 8 |
Data extracted and summarized from a Phase I study of this compound.[4]
Experimental Protocol: γ-H2AX Foci Formation Assay
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary Antibody: Rabbit anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) mounting medium
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired duration. Include a vehicle-treated control.
-
-
Fixation and Permeabilization:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-γ-H2AX antibody (diluted in Blocking Buffer) overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with the fluorescently labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using DAPI-containing mounting medium.
-
Seal the coverslips with nail polish.
-
Acquire images using a fluorescence microscope. Capture images of both DAPI (blue) and the secondary antibody fluorescence (e.g., green for Alexa Fluor 488).
-
-
Image Analysis and Quantification:
-
The number of γ-H2AX foci per nucleus should be counted. This can be done manually or using automated image analysis software such as Fiji (ImageJ) or Metafer.[6][7][8]
-
For each experimental condition, count the foci in at least 50-100 cells.
-
Calculate the average number of foci per cell for each treatment group.
-
Visualization: Experimental Workflow for γ-H2AX Assay
Caption: Workflow for the γ-H2AX immunofluorescence assay.
Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[9] Under an electric field, fragmented DNA migrates out of the nucleus, forming a "comet" shape. The amount of DNA in the comet tail is proportional to the level of DNA damage. The alkaline version of the assay detects both single and double-strand breaks, while the neutral version primarily detects double-strand breaks.
Data Presentation: Quantitative Analysis of Comet Assay
| Treatment | Comet Parameter | Value |
| Control (Vehicle) | % DNA in Tail | 2.5 ± 0.8 |
| Tail Moment | 0.8 ± 0.3 | |
| This compound (Low Dose) | % DNA in Tail | 15.2 ± 2.1 |
| Tail Moment | 8.7 ± 1.5 | |
| This compound (High Dose) | % DNA in Tail | 45.8 ± 5.3 |
| Tail Moment | 28.4 ± 4.2 |
Illustrative data based on typical results for DNA damaging agents.
Experimental Protocol: Alkaline Comet Assay
Materials:
-
Fully frosted microscope slides
-
Normal Melting Point (NMP) Agarose
-
Low Melting Point (LMP) Agarose
-
Lysis Solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline Unwinding and Electrophoresis Buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13)
-
Neutralization Buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green or Propidium Iodide)
-
Horizontal gel electrophoresis tank
-
Power supply
-
Fluorescence microscope
Procedure:
-
Slide Preparation:
-
Coat frosted microscope slides with a layer of 1% NMP agarose and let them dry completely.
-
-
Cell Preparation and Embedding:
-
Treat cells with this compound as described for the γ-H2AX assay.
-
Harvest cells and resuspend them in PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix the cell suspension with 0.7% LMP agarose at a 1:10 ratio (v/v) at 37°C.
-
Quickly pipette 75 µL of the cell-agarose mixture onto a pre-coated slide and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C for 10 minutes.
-
-
Lysis:
-
Carefully remove the coverslips and immerse the slides in cold Lysis Solution for at least 1 hour at 4°C, protected from light.
-
-
Alkaline Unwinding and Electrophoresis:
-
Gently remove the slides from the Lysis Solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold Alkaline Unwinding and Electrophoresis Buffer to a level just covering the slides.
-
Let the DNA unwind for 20-40 minutes at 4°C in the dark.
-
Perform electrophoresis at ~1 V/cm (e.g., 25 V and 300 mA) for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
After electrophoresis, gently remove the slides and wash them three times for 5 minutes each with Neutralization Buffer.
-
Stain the slides with a suitable DNA stain (e.g., SYBR Green) for 5-10 minutes in the dark.
-
Briefly rinse with distilled water and allow the slides to dry.
-
-
Scoring and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using specialized software (e.g., Comet Assay IV, OpenComet).[10]
-
Quantify the DNA damage by measuring parameters such as % DNA in the tail, tail length, and tail moment.[11][12][13]
-
Score at least 50-100 comets per slide.
-
Visualization: Experimental Workflow for Comet Assay
Caption: Workflow for the alkaline Comet assay.
Signaling Pathway: DNA Damage Response to Alkylating Agents
This compound, as an alkylating agent, triggers a complex DNA damage response (DDR) pathway. The diagram below illustrates the key signaling events initiated by this compound-induced DNA damage.
Caption: this compound induced DNA damage response pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. A Phase I Study of DMS612, a Novel Bi-functional Alkylating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. γH2AX foci as a measure of DNA damage: a computational approach to automatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Counting of Foci | MetaSystems [metasystems-international.com]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comet assay - Wikipedia [en.wikipedia.org]
- 10. users.ox.ac.uk [users.ox.ac.uk]
- 11. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. psiweb.org [psiweb.org]
Application Notes and Protocols: Investigating DMS-612 in Combination with other Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMS-612 (NSC 281612), a benzaldehyde dimethane sulfonate, is a novel bifunctional alkylating agent that has demonstrated preferential cytotoxicity against human renal cell carcinoma (RCC) in the NCI-60 cell panel.[1][2][3] As an alkylating agent, this compound functions by inducing DNA damage, leading to cell cycle arrest and apoptosis.[1] A first-in-human Phase I clinical trial has established its maximum tolerated dose (MTD), pharmacokinetic profile, and preliminary anti-tumor activity as a monotherapy.[1][2][3]
Note: As of the latest available data, there are no published preclinical or clinical studies evaluating this compound in combination with other chemotherapeutic agents. The following application notes and protocols are based on the known mechanism of action of this compound and provide a hypothetical framework for investigating potential combination therapies.
Principle: Mechanism of Action of this compound
This compound acts as a bifunctional alkylating agent, similar to classic drugs like chlorambucil and melphalan.[1] It forms covalent bonds with DNA, leading to DNA damage. This damage triggers a cellular response, including the activation of DNA damage response pathways, evidenced by the expression of γ-H2AX.[1][2] This ultimately results in cell cycle arrest, primarily at the G2-M and S-phases, and the induction of apoptosis, associated with increased p53 expression.[1]
Monotherapy Clinical Data Summary (Phase I)
A Phase I study of this compound administered intravenously on days 1, 8, and 15 of a 28-day cycle provided the following key findings[1][2][3]:
| Parameter | Value | Reference |
| Maximum Tolerated Dose (MTD) | 9 mg/m² | [1][2][3] |
| Dose-Limiting Toxicities (DLTs) | Grade 4 neutropenia, Grade 3/4 thrombocytopenia | [1][2][3] |
| Pharmacokinetics | Rapidly converted to active metabolites | [1][2] |
| Pharmacodynamics | Dose-dependent increase in γ-H2AX in PBMCs and hair follicles | [1][2] |
| Clinical Responses (at MTD) | 1 Confirmed Partial Response (Renal Cell Carcinoma) | [1][2][4] |
| 1 Confirmed Partial Response (Cervical Cancer) | [1][2][4] | |
| 3 Stable Disease ≥ 16 weeks (2 Colon, 1 RCC) | [4] |
Proposed Combination Strategies: A Hypothetical Framework
Based on its DNA-damaging mechanism, this compound could potentially act synergistically with other agents that either enhance DNA damage, inhibit DNA repair, or target cells in different phases of the cell cycle.
| Combination Agent Class | Rationale for Synergy | Potential Cancers | Key Evaluation Endpoints |
| PARP Inhibitors (e.g., Olaparib) | Inhibition of DNA single-strand break repair, leading to increased double-strand breaks from this compound-induced damage. | Ovarian, Breast, Prostate | Combination Index (CI), Apoptosis assays, γ-H2AX levels |
| Topoisomerase Inhibitors (e.g., Irinotecan, Etoposide) | Create DNA strand breaks that can be potentiated by this compound's alkylating activity. | Colorectal, Lung | Cell viability (IC50), Cell cycle analysis, In vivo tumor growth delay |
| Anti-mitotic Agents (e.g., Paclitaxel, Docetaxel) | Trap cells in the G2/M phase, a point where they are sensitive to DNA damage. | Breast, Lung, Ovarian | Synergistic cytotoxicity, Mitotic catastrophe assays, Clonogenic survival |
| Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1) | This compound-induced cell death may release tumor antigens, enhancing the anti-tumor immune response. | RCC, Cervical, Urothelial | Tumor-infiltrating lymphocytes, Cytokine profiling, In vivo tumor regression |
Experimental Protocols: Preclinical Evaluation of this compound in Combination
The following are detailed, hypothetical protocols for the preclinical assessment of this compound in combination with a PARP inhibitor.
Protocol 1: In Vitro Cytotoxicity and Synergy Assessment
-
Cell Lines: Select a panel of relevant cancer cell lines (e.g., RCC: ACHN, 786-O; Cervical: HeLa, SiHa).
-
Reagents:
-
This compound (lyophilized powder, reconstituted as per supplier)
-
PARP Inhibitor (e.g., Olaparib)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
-
Procedure: a. Seed cells in 96-well plates at a predetermined density and allow to adhere overnight. b. Prepare serial dilutions of this compound and the PARP inhibitor. c. Treat cells with this compound alone, the PARP inhibitor alone, or in combination at various concentration ratios (e.g., constant ratio). d. Incubate for 72 hours. e. Measure cell viability using a luminescence-based assay.
-
Data Analysis: a. Calculate the IC50 for each drug alone. b. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 2: Western Blot for DNA Damage and Apoptosis Markers
-
Cell Treatment: Treat cells in 6-well plates with this compound, the PARP inhibitor, or the combination at synergistic concentrations for 24 and 48 hours.
-
Lysate Preparation: Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting: a. Separate 20-30 µg of protein per lane on an SDS-PAGE gel. b. Transfer proteins to a PVDF membrane. c. Block with 5% non-fat milk or BSA in TBST. d. Incubate with primary antibodies overnight (e.g., anti-γ-H2AX, anti-cleaved PARP, anti-cleaved Caspase-3, anti-p53, anti-β-actin). e. Incubate with HRP-conjugated secondary antibodies. f. Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity relative to the loading control (β-actin).
Protocol 3: In Vivo Xenograft Model Evaluation
-
Animal Model: Use immunodeficient mice (e.g., SCID or NOD/SCID).
-
Tumor Implantation: Subcutaneously implant 1-5 x 10^6 cancer cells into the flank of each mouse.
-
Treatment Groups: Once tumors reach a palpable size (~100 mm³), randomize mice into four groups:
-
Vehicle control
-
This compound alone (at a dose below its MTD in mice)
-
PARP inhibitor alone
-
This compound + PARP inhibitor
-
-
Dosing: Administer this compound intravenously based on the Phase I trial schedule (e.g., weekly for 3 weeks). Administer the PARP inhibitor as per established protocols (e.g., daily oral gavage).
-
Monitoring: a. Measure tumor volume with calipers twice weekly. b. Monitor animal body weight and overall health.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study.
-
Analysis: a. Compare tumor growth inhibition (TGI) between groups. b. Perform statistical analysis (e.g., ANOVA) to determine significance. c. Excise tumors for pharmacodynamic analysis (e.g., Western blot for γ-H2AX).
Conclusion and Future Directions
While current data is limited to this compound as a single agent, its mechanism as a DNA alkylating agent provides a strong rationale for exploring its use in combination with other cancer therapeutics. The partial responses observed in RCC and cervical cancer in the Phase I trial suggest that these may be promising areas for initial combination studies.[1][2] Future research should focus on preclinical in vitro and in vivo studies to identify synergistic combinations and elucidate their mechanisms of action before proceeding to clinical evaluation. Careful consideration of overlapping toxicities will be crucial in designing future combination trials.
References
- 1. A Phase I Study of DMS612, a Novel Bi-functional Alkylating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase i study of DMS612, a novel bifunctional alkylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Data from A Phase I Study of DMS612, a Novel Bifunctional Alkylating Agent - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 4. Combination chemotherapy and radiotherapy for primary central nervous system lymphoma: Radiation Therapy Oncology Group Study 93-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing Cell Cycle Arrest with DMS-612
Audience: Researchers, scientists, and drug development professionals.
Introduction
DMS-612 is a bi-functional alkylating agent that has demonstrated preferential cytotoxicity against certain cancer cell lines, such as renal cell carcinoma.[1][2] In vitro studies have shown that this compound can induce cell cycle arrest, a critical mechanism for controlling cell proliferation.[1][3] Specifically, treatment with this compound has been observed to cause cell cycle arrest at the S and G2/M phases and to increase the expression of p53, indicating the induction of DNA damage.[1][3]
This application note provides a detailed protocol for assessing the effects of this compound on the cell cycle in a human cancer cell line. The primary methods outlined are flow cytometry for quantitative analysis of cell cycle distribution and Western blotting for examining the expression levels of key cell cycle regulatory proteins.
Principle of the Assays
Cell cycle progression is a tightly regulated process involving a series of checkpoints that ensure the fidelity of DNA replication and cell division.[4][5] Many anti-cancer agents function by disrupting this process, leading to cell cycle arrest and, ultimately, apoptosis.[6]
-
Flow Cytometry with Propidium Iodide (PI) Staining: This technique is widely used to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M).[7][8] PI is a fluorescent dye that intercalates with DNA. Since the amount of DNA doubles as cells progress from G1 to G2/M, the intensity of PI fluorescence is directly proportional to the DNA content, allowing for the quantification of cell populations in each phase.[7]
-
Western Blotting: This method allows for the detection and quantification of specific proteins that regulate the cell cycle. By examining changes in the levels of proteins such as cyclins, cyclin-dependent kinases (CDKs), and checkpoint proteins, researchers can elucidate the molecular mechanism by which this compound induces cell cycle arrest.[9][10]
Experimental Workflow
The overall workflow for assessing this compound-induced cell cycle arrest involves cell culture, treatment with the compound, and subsequent analysis using flow cytometry and Western blotting.
Caption: A streamlined workflow for characterizing the effect of this compound on the cell cycle.
Detailed Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 or a renal cell carcinoma line like 109) in 6-well plates at a density that will allow for exponential growth (typically 50-70% confluency) at the time of harvesting.[11]
-
Adherence: Allow cells to adhere and resume growth for 18-24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Treat the cells with a range of this compound concentrations and a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the treated cells for a predetermined time period (e.g., 24 or 48 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is adapted for staining with propidium iodide.[12][13]
-
Cell Harvesting:
-
Collect the culture medium (containing any floating/dead cells) into a centrifuge tube.
-
Wash the adherent cells with PBS, and then detach them using trypsin-EDTA.
-
Combine the detached cells with the medium collected in the previous step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
-
Washing: Wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. This step is crucial for preventing cell clumping.[13]
-
Incubate the cells for at least 2 hours at 4°C. (Cells can be stored at -20°C for several weeks at this stage).
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5-10 minutes to pellet.[13]
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI/RNase Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). RNase A is essential to degrade RNA, ensuring that PI only stains DNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer.
-
Collect at least 10,000 events per sample.
-
Use software (e.g., ModFit LT, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Protocol 3: Analysis of Cell Cycle Proteins by Western Blot
This is a general protocol for Western blotting.[9][10][14][15]
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells directly on the plate by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for key cell cycle proteins (e.g., Cyclin B1, p-Cdc2, p53, p21) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Capture the image using a digital imager and quantify the band intensities. Normalize the expression of the target proteins to the loading control.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment Concentration (µM) | % Cells in G0/G1 (Mean ± SD) | % Cells in S (Mean ± SD) | % Cells in G2/M (Mean ± SD) |
| 0 (Vehicle) | 55.2 ± 3.1 | 28.5 ± 2.5 | 16.3 ± 1.8 |
| 1 | 53.8 ± 2.9 | 25.1 ± 2.2 | 21.1 ± 2.0 |
| 5 | 45.1 ± 3.5 | 18.7 ± 1.9 | 36.2 ± 2.8 |
| 10 | 30.6 ± 2.8 | 10.3 ± 1.5 | 59.1 ± 3.3 |
Table 2: Relative Protein Expression Following this compound Treatment
| Treatment (10 µM) | p53 (Fold Change) | p21 (Fold Change) | Cyclin B1 (Fold Change) | p-Cdc2 (Tyr15) (Fold Change) |
| 24h | 3.2 ± 0.4 | 4.5 ± 0.6 | 0.4 ± 0.1 | 3.8 ± 0.5 |
Signaling Pathway Visualization
This compound, as a DNA damaging agent, can trigger checkpoint pathways leading to G2/M arrest. This is often mediated by the ATM/ATR-Chk1/Chk2 signaling cascade, which leads to the inhibitory phosphorylation of Cdc2 (CDK1), preventing entry into mitosis.
Caption: this compound-induced DNA damage activates the G2/M checkpoint pathway.
References
- 1. A Phase I Study of DMS612, a Novel Bi-functional Alkylating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. CDK2 Inhibitor——Important Regulator of Cell Cycle Control [synapse.patsnap.com]
- 5. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. bio-rad.com [bio-rad.com]
Application of DMS-612 in 3D Tumor Spheroid Models: A Comprehensive Guide
Application Notes
Introduction
Three-dimensional (3D) tumor spheroids are invaluable in vitro models in cancer research and drug development, offering a more physiologically relevant system compared to traditional 2D cell cultures. These models mimic the complex cellular architecture, cell-cell interactions, and nutrient/oxygen gradients characteristic of in vivo solid tumors.[1][2][3] DMS-612 (NSC 281612) is a novel bifunctional alkylating agent that has demonstrated significant cytotoxic effects, particularly against renal cell carcinoma (RCC).[4][5] As a lipophilic pro-drug, this compound is converted to its active metabolites intracellularly, where it induces DNA damage, leading to cell cycle arrest and apoptosis.[4] This document provides a detailed protocol for evaluating the efficacy of this compound in 3D tumor spheroid models, offering a robust platform for preclinical drug assessment.
Mechanism of Action
This compound functions as a DNA-damaging agent. Its structural similarities to other alkylating agents like chlorambucil and melphalan suggest a mechanism involving the formation of covalent bonds with DNA.[4] This DNA alkylation triggers the DNA damage response (DDR) pathway. In preclinical studies, treatment with this compound led to an increase in p53 expression and cell cycle arrest at the G2-M and S-phases, which are classic cellular responses to DNA damage.[4] A clinical phase I study further substantiated this by demonstrating a dose-dependent increase in the DNA damage biomarker γ-H2AX in peripheral blood mononuclear cells and hair follicles of patients treated with this compound.[4][5]
Experimental Rationale
The use of 3D tumor spheroids to test this compound provides a more accurate prediction of in vivo efficacy. The 3D structure can present barriers to drug penetration and contains heterogeneous cell populations with varying proliferative and metabolic states, all of which can influence the response to a DNA-damaging agent like this compound.[2][3] This protocol outlines methods to assess the impact of this compound on spheroid growth, viability, and the induction of DNA damage.
Data Presentation
Table 1: Effect of this compound on Tumor Spheroid Growth
| Treatment Group | Concentration (µM) | Day 3 Spheroid Diameter (µm ± SD) | Day 7 Spheroid Diameter (µm ± SD) | Day 10 Spheroid Diameter (µm ± SD) |
| Vehicle Control | 0 | 452 ± 25 | 689 ± 31 | 854 ± 42 |
| This compound | 1 | 430 ± 21 | 610 ± 28 | 750 ± 35 |
| This compound | 5 | 415 ± 19 | 525 ± 24 | 590 ± 29 |
| This compound | 10 | 398 ± 22 | 450 ± 20 | 480 ± 26 |
| This compound | 25 | 380 ± 18 | 410 ± 17 | 425 ± 21 |
Table 2: Viability of Tumor Spheroids Treated with this compound (72h)
| Treatment Group | Concentration (µM) | Cell Viability (%) (CellTiter-Glo® 3D) | IC50 (µM) |
| Vehicle Control | 0 | 100 | - |
| This compound | 1 | 88.5 | 8.2 |
| This compound | 5 | 62.1 | |
| This compound | 10 | 45.3 | |
| This compound | 25 | 25.7 | |
| This compound | 50 | 12.4 |
Table 3: Quantification of DNA Damage Marker γ-H2AX
| Treatment Group | Concentration (µM) | Treatment Duration (h) | Mean Fluorescence Intensity (Arbitrary Units) |
| Vehicle Control | 0 | 24 | 15.8 |
| This compound | 10 | 6 | 45.2 |
| This compound | 10 | 12 | 89.7 |
| This compound | 10 | 24 | 123.5 |
Experimental Protocols
Protocol 1: Tumor Spheroid Formation
This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment plates.[6][7]
Materials:
-
Cancer cell line of choice (e.g., A498 for renal cell carcinoma)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well ultra-low attachment round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension in a conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and determine the cell concentration and viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/100 µL).
-
Carefully dispense 100 µL of the cell suspension into each well of a 96-well ultra-low attachment plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
Spheroids will typically form within 24-72 hours. Monitor spheroid formation and growth daily using an inverted microscope.
Protocol 2: this compound Treatment and Spheroid Growth Analysis
Materials:
-
Pre-formed tumor spheroids (from Protocol 1)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Inverted microscope with a calibrated eyepiece or imaging software
Procedure:
-
After 3 days of culture, when spheroids have formed and are compact, prepare serial dilutions of this compound in complete medium. Include a vehicle control (medium with the same concentration of solvent as the highest this compound dose).
-
Carefully remove 50 µL of medium from each well and replace it with 50 µL of the corresponding this compound dilution or vehicle control.
-
Return the plate to the incubator.
-
Capture brightfield images of the spheroids in each well at regular intervals (e.g., every 24 or 48 hours) for the duration of the experiment (e.g., 10 days).
-
Measure the diameter of each spheroid from the captured images. The area can be calculated using the formula: Area = π × (d/2)². For growth curves, plot the mean spheroid diameter or volume against time.
Protocol 3: Spheroid Viability Assay
This protocol uses a luminescent cell viability assay to quantify ATP, an indicator of metabolically active cells.[7]
Materials:
-
This compound treated spheroids in a 96-well plate
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Luminometer
Procedure:
-
Treat the spheroids with various concentrations of this compound for a specified period (e.g., 72 hours).
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells by gentle shaking on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Protocol 4: Immunofluorescence Staining for γ-H2AX
This protocol is for the visualization and quantification of DNA double-strand breaks through the detection of phosphorylated H2AX.
Materials:
-
This compound treated spheroids
-
PBS
-
4% Paraformaldehyde (PFA) for fixation
-
0.5% Triton™ X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Confocal microscope
Procedure:
-
Treat spheroids with this compound for the desired time points (e.g., 6, 12, 24 hours).
-
Carefully collect the spheroids and wash them with PBS.
-
Fix the spheroids in 4% PFA for 1 hour at room temperature.
-
Wash the spheroids three times with PBS.
-
Permeabilize with 0.5% Triton™ X-100 in PBS for 30 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-γ-H2AX antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 15 minutes.
-
Wash with PBS and mount the spheroids for imaging.
-
Acquire z-stack images using a confocal microscope and quantify the fluorescence intensity using appropriate image analysis software.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase I Study of DMS612, a Novel Bi-functional Alkylating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase i study of DMS612, a novel bifunctional alkylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. corning.com [corning.com]
Application Notes and Protocols for In Vivo Efficacy Evaluation of DMS-612
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMS-612 (Benzaldehyde dimethane sulfonate, NSC 281612) is a novel bifunctional alkylating agent that has demonstrated significant preclinical anti-tumor activity, particularly against renal cell carcinoma (RCC).[1] Unlike traditional alkylating agents, this compound exhibits a unique cytotoxicity profile.[1] Its mechanism of action involves the induction of DNA damage, leading to cell cycle arrest and apoptosis.[1] These application notes provide detailed methodologies for evaluating the in vivo efficacy of this compound using established preclinical models.
Mechanism of Action: DNA Damage and Cell Cycle Arrest
This compound functions as a DNA alkylating agent, causing DNA damage that triggers a cellular stress response. This response activates signaling pathways that lead to cell cycle arrest, primarily at the G2/M checkpoint, allowing time for DNA repair.[1] If the damage is too severe, the cell is directed towards apoptosis. A key pharmacodynamic biomarker for this compound activity is the phosphorylation of histone H2AX (γH2AX), which marks sites of DNA double-strand breaks.[1]
Data Presentation
Table 1: Summary of Preclinical In Vivo Models for this compound Efficacy
| Model Type | Host Strain | Cancer Cell Line | Implantation Site | Key Findings | Reference |
| Xenograft | SCID | RXF-393 (Human RCC) | Subcutaneous/Orthotopic | Tumor regressions at all doses and schedules studied. | [1] |
| Xenograft | SCID | ACHN-luc (Human RCC) | Orthotopic | Demonstrated anti-tumor activity. | [1] |
| Xenograft | SCID | 786-0 (Human RCC) | Orthotopic | Showed greater anti-tumor activity compared to ACHN-luc. | [1] |
Table 2: Representative Tumor Growth Inhibition Data (Template)
Specific tumor growth inhibition percentages from preclinical studies with this compound are not publicly available. Researchers should replace the placeholder data with their experimental results.
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day X | Percent TGI (%) | P-value |
| Vehicle Control | - | QDx5 | e.g., 1500 ± 250 | - | - |
| This compound | 2 | QDx5 | Insert Data | Calculate | Calculate |
| This compound | 3.4 | QDx5 | Insert Data | Calculate | Calculate |
| This compound | 25 | Single dose | Insert Data | Calculate | Calculate |
Table 3: Pharmacokinetic Parameters of this compound Metabolite (BA) in Mice (Representative)
Detailed plasma concentration-time data for this compound and its metabolites in mice from preclinical studies are not fully available in the public domain. The parent compound, this compound, is very rapidly metabolized.[1] The following table is a template for presenting pharmacokinetic data for the major active metabolite, BA.
| Parameter | Value |
| Dose (mg/kg) | e.g., 20 |
| Route of Administration | Intravenous |
| Cmax (ng/mL) | ~18,000 |
| Tmax (min) | Insert Data |
| AUC (ng*h/mL) | Insert Data |
| Half-life (t½) (h) | Insert Data |
Experimental Workflow
Experimental Protocols
Protocol 1: Human RCC Xenograft Model Establishment
Materials:
-
Human renal cell carcinoma cell lines (e.g., 786-0, ACHN)
-
Appropriate cell culture medium and supplements
-
Severe Combined Immunodeficient (SCID) mice, female, 6-8 weeks old
-
Matrigel (optional, for subcutaneous injection)
-
Sterile PBS, surgical tools, and anesthetics
Subcutaneous Implantation:
-
Culture RCC cells to ~80% confluency.
-
Harvest cells and resuspend in sterile PBS at a concentration of 2-5 x 10⁷ cells/mL.
-
(Optional) Mix cell suspension 1:1 with Matrigel.
-
Anesthetize the mouse.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of the mouse.
-
Monitor mice for tumor growth. Tumors are typically palpable within 1-2 weeks.
Orthotopic (Renal Subcapsular) Implantation:
-
Prepare RCC cell suspension as described above (2 x 10⁶ cells in 25 µL).[2]
-
Anesthetize the mouse and place it in lateral recumbency.
-
Make a small flank incision to expose the kidney.
-
Using a 27-gauge needle, slowly inject the cell suspension under the renal capsule.[2]
-
Suture the incision and monitor the animal's recovery.
-
Tumor growth can be monitored using bioluminescence imaging (for luciferase-expressing cell lines) or by measuring the weight difference between the tumor-bearing and contralateral kidney at the end of the study.[2]
Protocol 2: this compound Administration
Formulation: The clinical formulation of this compound consists of a lyophilized powder of this compound and hydroxypropyl-beta-cyclodextrin, reconstituted with water for injection and further diluted in 0.9% sodium chloride or 5% dextrose.[1] A similar formulation can be adapted for preclinical use.
-
Prepare a stock solution of this compound in a suitable vehicle. Common preclinical vehicles for intravenous administration of poorly soluble compounds include a mixture of DMSO, PEG400, and saline. The final DMSO concentration should be minimized.
-
The final dosing solution should be sterile-filtered.
Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer this compound via intravenous (IV) injection into the tail vein.
-
Dosing schedules in preclinical studies have included single doses (e.g., 25 mg/kg) or daily doses for 5 days (e.g., 3.4 mg/kg/dose).[2]
-
The vehicle control group should receive the same volume of the vehicle solution.
-
Monitor tumor volume and body weight 2-3 times per week.
Protocol 3: Pharmacokinetic (PK) Analysis
Materials:
-
This compound treated mice
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Administer a single dose of this compound to a cohort of mice.
-
At predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours), collect blood samples via cardiac puncture or saphenous vein bleeding.
-
Process blood to separate plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Extract this compound and its metabolites (primarily BA) from plasma samples.
-
Quantify the concentrations using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½).
Protocol 4: Pharmacodynamic (PD) Analysis - γH2AX Immunohistochemistry
Materials:
-
Tumor-bearing mice (control and this compound treated)
-
Formalin, paraffin, and histology reagents
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
Secondary antibody and detection system (e.g., HRP-DAB)
-
Microscope
Procedure:
-
At selected time points after this compound treatment (e.g., 2, 4, 24 hours), euthanize mice and excise tumors.
-
Fix tumors in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate buffer).
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate with the primary anti-γH2AX antibody.
-
Incubate with a suitable secondary antibody.
-
Develop the signal using a chromogen like DAB.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Image the slides and quantify the percentage of γH2AX-positive nuclei.
References
Application Notes and Protocols for DMS-612 Treatment in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
DMS-612 is a novel bifunctional alkylating agent that has demonstrated significant preclinical and clinical activity, particularly in renal cell carcinoma. Its mechanism of action is centered on the induction of DNA damage, leading to cell cycle arrest and apoptosis. Evidence from preclinical studies strongly suggests that this compound exploits the principle of synthetic lethality, showing enhanced cytotoxicity in cells with deficiencies in specific DNA damage repair (DDR) pathways. These application notes provide a comprehensive overview of the scientific rationale for using this compound as a synthetic lethal agent, detailed protocols for key experimental assays, and a summary of available data to guide further research and development.
Introduction to Synthetic Lethality and this compound
Synthetic lethality is a therapeutic concept in which the co-occurrence of two genetic events leads to cell death, while a single event alone is viable. In the context of cancer therapy, this can be exploited by targeting a specific gene or pathway that is essential for the survival of cancer cells harboring a particular mutation (e.g., in a DNA repair gene), while having minimal impact on healthy cells.
This compound (also known as NSC 281612) is a dimethane sulfonate analog that functions as a DNA alkylating agent, inducing DNA damage. Preclinical studies have shown that this compound is selectively toxic to yeast strains with mutations in genes involved in DNA repair, such as rad18 (post-replication repair), rad52 (recombination repair), and rad14 (nucleotide excision repair)[1]. This selectivity strongly suggests a synthetic lethal relationship between this compound-induced DNA damage and deficiencies in these DNA repair pathways. The human homologs of these yeast genes, such as RAD52 and RAD18, are frequently mutated or dysregulated in various cancers, presenting a therapeutic window for this compound.
Mechanism of Action
This compound is a prodrug that is metabolized to its active form. This active metabolite then acts as a bifunctional alkylating agent, creating covalent bonds with DNA. This leads to the formation of DNA adducts and interstrand crosslinks, which are highly toxic lesions that block DNA replication and transcription. In cancer cells with intact DNA repair machinery, these lesions can be efficiently repaired. However, in cancer cells with deficiencies in specific DDR pathways, the damage persists, leading to cell cycle arrest, primarily at the G2/M and S phases, and subsequent apoptosis[1][2]. A key mediator of this process is the tumor suppressor protein p53, which is upregulated in response to this compound-induced DNA damage[2].
Data Presentation
Table 1: Preclinical Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | DNA Repair Status | This compound GI50 (µM) | Reference |
| 109 | Renal Cell Carcinoma | Not Specified | Data Not Available | [1] |
| MCF-7 | Breast Cancer | p53 wild-type | Data Not Available | [1] |
Note: Specific GI50 values from a comprehensive panel of DNA repair-deficient human cell lines are not publicly available in the reviewed literature. The data from the NCI-60 screen is available for this compound (NSC 281612) and could be analyzed to correlate sensitivity with the known molecular characteristics of the cell lines.
Table 2: Clinical Trial Data for this compound (Phase I)
| Parameter | Value | Reference |
| Maximum Tolerated Dose (MTD) | 9 mg/m² (intravenous, days 1, 8, 15 of a 28-day cycle) | [2][3] |
| Dose-Limiting Toxicities (DLTs) | Grade 4 neutropenia, prolonged Grade 3 thrombocytopenia | [2] |
| Observed Responses (at MTD) | 1 confirmed partial response in Renal Cell Carcinoma, 1 confirmed partial response in Cervical Cancer | [2] |
Experimental Protocols
Protocol 1: Assessment of DNA Damage using γ-H2AX Immunofluorescence
This protocol details the detection of γ-H2AX foci, a marker of DNA double-strand breaks, in cells treated with this compound.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorochrome-conjugated anti-rabbit/mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time points. Include a vehicle-treated control.
-
Fixation: Aspirate the medium, wash the cells twice with PBS, and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γ-H2AX antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the fluorochrome-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells three times with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash the cells twice with PBS and mount the coverslips on microscope slides using an appropriate mounting medium. Acquire images using a fluorescence microscope.
-
Quantification: Quantify the number of γ-H2AX foci per nucleus using image analysis software.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is for analyzing the cell cycle distribution of cells treated with this compound.
Materials:
-
This compound
-
Cell culture medium and supplements
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations and for different durations.
-
Cell Harvest: Harvest the cells by trypsinization, and collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS and resuspend in a small volume of PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to a final concentration of approximately 1x10^6 cells/mL. Fix for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS and resuspend in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Proposed signaling pathway of this compound in cancer cells.
Caption: Experimental workflow to validate this compound synthetic lethality.
Caption: Logical relationship of this compound-induced synthetic lethality.
References
Troubleshooting & Optimization
DMS-612 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for the bifunctional alkylating agent DMS-612.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a dimethane sulfonate analog that functions as a bifunctional alkylating agent, showing preferential cytotoxicity towards human renal cell carcinoma.[1] As a lipophilic prodrug, this compound inherently has low aqueous solubility, which can present challenges in preparing solutions for in vitro and in vivo experiments.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is a polar aprotic solvent capable of dissolving a wide range of organic compounds.
Q3: Is there a clinical formulation of this compound that addresses its solubility?
A3: Yes, a clinical formulation for intravenous administration has been developed. In this formulation, this compound is supplied as a lyophilized powder with hydroxypropyl-beta-cyclodextrin. This is reconstituted with water for injection and can be further diluted in 0.9% sodium chloride or 5% dextrose.[1] The cyclodextrin acts as a solubilizing agent to enhance the aqueous compatibility of this compound.
Q4: What is the mechanism of action of this compound?
A4: this compound is a bifunctional alkylating agent that exerts its cytotoxic effects by causing DNA damage.[1] This damage leads to cell cycle arrest and the induction of apoptosis. The metabolism of this compound to its active benzoic acid analog is mediated by the enzyme aldehyde dehydrogenase (ALDH), with ALDH1A1 being a key isoform.
Troubleshooting Guide
Issue: Precipitate forms when diluting my this compound DMSO stock solution into aqueous cell culture medium.
Cause: This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous medium. The drastic change in solvent polarity reduces the solubility of the lipophilic this compound, causing it to precipitate out of solution.
Solutions:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of media. Instead, perform a serial dilution. First, dilute the DMSO stock into a small volume of media, vortex gently, and then add this intermediate dilution to the final volume.
-
Pre-warming the Media: Warming the cell culture medium to 37°C before adding the this compound stock solution can help to increase the solubility.
-
Increase Final DMSO Concentration (with caution): While a higher final concentration of DMSO can maintain solubility, it can also be toxic to cells. It is crucial to keep the final DMSO concentration in your cell culture below 0.5% and to include a vehicle control (media with the same percentage of DMSO) in your experiments.
-
Use of a Solubilizing Agent: For challenging cases, consider the use of a biocompatible solubilizing agent, such as a low concentration of a non-ionic surfactant or cyclodextrin, in your final culture medium.
Issue: My this compound powder will not dissolve completely in DMSO.
Cause: The concentration you are trying to achieve may exceed the solubility limit of this compound in DMSO at room temperature.
Solutions:
-
Gentle Warming: Gently warm the solution in a water bath (up to 37°C) and vortex or sonicate to aid dissolution.
-
Prepare a More Dilute Stock Solution: If warming does not resolve the issue, prepare a stock solution at a lower concentration.
Quantitative Solubility Data
| Solvent | Estimated Solubility | Notes |
| DMSO | ≥ 20 mg/mL | Dimethyl sulfoxide is the recommended solvent for primary stock solutions. |
| Ethanol | ~5-10 mg/mL | May require gentle warming to fully dissolve. |
| Water | < 0.1 mg/mL | This compound is poorly soluble in aqueous solutions without solubilizing agents. |
| PBS (pH 7.4) | < 0.1 mg/mL | Similar to water, solubility is very low. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pre-weigh this compound: In a sterile microcentrifuge tube, accurately weigh out the desired amount of this compound powder. For example, for 1 mL of a 10 mM stock solution of a compound with a molecular weight of 381.45 g/mol , you would weigh 3.81 mg.
-
Add DMSO: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
Dissolve: Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube in a 37°C water bath for a few minutes to aid dissolution.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Intermediate Dilution (Recommended):
-
Prepare an intermediate dilution of the this compound stock solution in pre-warmed cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, you can first prepare a 1 mM intermediate dilution by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed medium and vortexing gently.
-
Then, add 10 µL of the 1 mM intermediate dilution to 90 µL of pre-warmed medium to achieve the final 100 µM concentration.
-
-
Direct Dilution (for lower concentrations):
-
For lower final concentrations, a direct dilution may be possible without precipitation. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
It is critical to add the stock solution to the medium while gently vortexing to ensure rapid and even dispersion.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in your experiment.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Simplified signaling pathway of this compound leading to apoptosis.
References
Technical Support Center: Optimizing DMS-612 Concentration for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of DMS-612 for in vitro cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (also known as NSC 281612) is a bifunctional alkylating agent with structural similarities to chlorambucil and busulfan.[1] Its primary mechanism of action involves the alkylation of DNA, leading to the formation of interstrand and intrastrand cross-links. This DNA damage disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[1]
Q2: I am seeing high variability in my cytotoxicity assay results with this compound. What are the common causes?
A2: High variability in cytotoxicity assays can stem from several factors:
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to significant variations. It is crucial to ensure a homogenous cell suspension and accurate pipetting.
-
Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous media. Precipitation can lead to inconsistent drug exposure. Visually inspect your wells for any precipitate.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. It is recommended to fill the outer wells with sterile PBS or media without cells.
-
Inconsistent Incubation Times: Ensure that the incubation time after adding this compound is consistent for all plates.
Q3: My negative control (untreated cells) shows low viability. What could be the issue?
A3: Low viability in negative controls can be due to:
-
Cell Health: Ensure you are using cells that are in the logarithmic growth phase and have a high viability before seeding.
-
Contamination: Microbial contamination can rapidly kill cells. Regularly check your cell cultures for any signs of contamination.
-
Suboptimal Culture Conditions: Incorrect CO2 levels, temperature, or humidity can stress the cells and reduce their viability.
Q4: How do I choose the initial concentration range for this compound in my experiment?
A4: A good starting point is to perform a broad-range dose-response experiment. Based on available NCI-60 screening data, the concentration at which 50% growth inhibition (GI50) is observed varies significantly across different cell lines. A common starting range for many alkylating agents is from low nanomolar to high micromolar (e.g., 1 nM to 100 µM).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal in a colorimetric assay (e.g., MTT, XTT) | This compound or its metabolites may directly reduce the tetrazolium salt. | Include a "compound only" control (this compound in media without cells) and subtract its absorbance from the experimental wells. Consider using a non-colorimetric assay like a luminescence-based ATP assay (e.g., CellTiter-Glo®). |
| Precipitation of this compound in culture medium | Poor solubility of the compound. | Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all wells. Gentle warming or sonication of the stock solution might help. |
| Inconsistent dose-response curve | Inaccurate serial dilutions or pipetting errors. | Use calibrated pipettes and perform serial dilutions carefully. For each dilution step, ensure thorough mixing. |
| No cytotoxic effect observed | The chosen concentration range is too low for the specific cell line. The cells may be resistant to this compound. | Test a wider and higher concentration range. Verify the activity of your this compound stock with a sensitive positive control cell line if available. |
Quantitative Data: this compound (NSC 281612) GI50 Values in NCI-60 Cell Lines
The following table summarizes the 50% growth inhibition (GI50) concentrations of this compound in a selection of human cancer cell lines from the NCI-60 panel. This data can serve as a reference for selecting an appropriate starting concentration range for your experiments.
| Cell Line | Cancer Type | GI50 (-logM) | GI50 (µM) |
| Renal Cancer | |||
| A498 | Renal | 5.33 | 4.68 |
| CAKI-1 | Renal | 5.23 | 5.89 |
| RXF 393 | Renal | 5.07 | 8.51 |
| SN12C | Renal | 5.25 | 5.62 |
| TK-10 | Renal | 5.31 | 4.90 |
| UO-31 | Renal | 4.98 | 10.47 |
| Breast Cancer | |||
| MCF7 | Breast | 5.01 | 9.77 |
| MDA-MB-231 | Breast | 5.00 | 10.00 |
| HS 578T | Breast | 4.91 | 12.30 |
| BT-549 | Breast | 5.04 | 9.12 |
| T-47D | Breast | 5.01 | 9.77 |
| Colon Cancer | |||
| COLO 205 | Colon | 5.01 | 9.77 |
| HCC-2998 | Colon | 5.00 | 10.00 |
| HCT-116 | Colon | 5.02 | 9.55 |
| HCT-15 | Colon | 4.98 | 10.47 |
| HT29 | Colon | 5.01 | 9.77 |
| KM12 | Colon | 5.01 | 9.77 |
| SW-620 | Colon | 5.01 | 9.77 |
Data obtained from the NCI Developmental Therapeutics Program (DTP) database for NSC 281612.
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density
-
Cell Preparation: Culture cells to ~80% confluency. Harvest and perform a cell count using a hemocytometer or an automated cell counter.
-
Seeding: Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells/well).
-
Incubation: Incubate the plate for 24 hours to allow for cell attachment.
-
Viability Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®).
-
Analysis: Determine the cell density that is in the logarithmic phase of growth at the end of the planned drug treatment period (e.g., 48 or 72 hours). This will be your optimal seeding density.
Protocol 2: this compound Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle controls (medium with the same concentration of DMSO as the highest this compound concentration) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Visualizations
Caption: this compound mechanism of action leading to DNA damage and apoptosis.
Caption: Experimental workflow for this compound cytotoxicity assay optimization.
References
Troubleshooting inconsistent results with DMS-612 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DMS-612. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My cell viability results with this compound are inconsistent across experiments. What are the potential causes?
Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo) when using this compound can stem from several factors, ranging from the inherent properties of the compound to general cell culture and assay variability. Here are the key aspects to investigate:
-
Compound Stability and Metabolism: this compound is a bifunctional alkylating agent that is rapidly converted to its active benzoic acid metabolite, BA.[1][2] The stability of both this compound and BA can be influenced by experimental conditions. Ensure consistent preparation and handling of the compound for each experiment.
-
Cell Line Integrity:
-
Passage Number: Use cells with a consistent and low passage number. High passage numbers can lead to phenotypic drift and altered drug sensitivity.[3][4]
-
Cell Health and Density: Ensure cells are healthy and plated at a consistent density. Over-confluent or sparsely populated wells will yield variable results.[5]
-
Mycoplasma Contamination: Routinely test your cell lines for mycoplasma contamination, as this can significantly alter cellular responses to treatment.[4]
-
-
Experimental Conditions:
-
Reagent Variability: Use the same lot of media, serum, and assay reagents whenever possible to minimize batch-to-batch variation.
-
Incubation Times: Adhere strictly to the defined incubation times for both drug treatment and assay development.
-
Edge Effects: Be mindful of the "edge effect" in microplates, where wells on the perimeter of the plate can have different evaporation rates and temperature distribution. Consider not using the outer wells for critical data points.
-
Q2: I am not observing the expected DNA damage response after this compound treatment. What should I check?
This compound induces DNA damage, leading to cell cycle arrest and increased p53 expression.[6] A common method to quantify DNA double-strand breaks is through γ-H2AX immunofluorescence. If you are not seeing a clear signal, consider the following:
-
Timing of Analysis: The phosphorylation of H2AX (γ-H2AX) is an early event in the DNA damage response. The optimal time point for analysis may vary between cell lines. It is advisable to perform a time-course experiment to identify the peak response.
-
Antibody and Staining Protocol:
-
Primary Antibody: Ensure you are using a validated primary antibody against γ-H2AX.
-
Fixation and Permeabilization: The fixation and permeabilization steps are critical for successful staining. Inconsistent or suboptimal procedures can mask the epitope or lead to high background.[7]
-
-
Cellular Context: The extent of DNA damage and the subsequent response can be cell-cycle dependent.[3] Consider synchronizing your cells if you are observing high variability.
Q3: The IC50 value of this compound varies significantly between different renal cell carcinoma (RCC) cell lines. Is this expected?
Yes, this is expected. While this compound has shown preferential activity against RCC cell lines in the NCI-60 screen, there is still inherent heterogeneity among different cancer cell lines.[6] The sensitivity of a particular RCC cell line to this compound can be influenced by:
-
ALDH1A1 Expression: The conversion of this compound to its more active metabolite, BA, is mediated by the enzyme ALDH1A1.[8] Cell lines with higher levels of ALDH1A1 may be more sensitive to the drug.
-
DNA Repair Capacity: The cellular machinery for DNA repair plays a crucial role in the response to alkylating agents.[9] Cell lines with more efficient DNA repair mechanisms may exhibit higher resistance to this compound.
-
Drug Efflux: The expression of drug efflux pumps can also contribute to differential sensitivity by actively removing the compound from the cells.[10]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Methodology:
-
Cell Plating: Seed your chosen cancer cell line into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and allow them to adhere overnight.[10][11]
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Include vehicle control wells (medium with the same concentration of solvent as the highest this compound concentration) and no-treatment control wells.
-
Carefully remove the overnight culture medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for a defined period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[11]
-
-
MTT Addition and Incubation:
-
Solubilization and Data Acquisition:
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Protocol 2: γ-H2AX Immunofluorescence for DNA Damage Quantification
This protocol details the steps for detecting and quantifying DNA double-strand breaks induced by this compound.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle control.
-
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Secondary Antibody Incubation and Counterstaining:
-
Wash the cells three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBST.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software.
-
Data Presentation
| Parameter | Value | Reference |
| This compound MTD (Human) | 9 mg/m² | [2] |
| This compound MTD (Rats) | 12-24 mg/m² | [2] |
| This compound MTD (Dogs) | >30 mg/m² | [2] |
| BA Cmax (Human, 12 mg/m² this compound) | ~4,000 ng/mL | [2] |
| BA Cmax (Mice, 60 mg/m² this compound) | 18,000 ng/mL | [2] |
Visualizations
Caption: Signaling pathway of this compound leading to DNA damage and cell cycle arrest.
Caption: Experimental workflow for determining the IC50 value of this compound using an MTT assay.
Caption: Logical troubleshooting workflow for inconsistent this compound experimental results.
References
- 1. youtube.com [youtube.com]
- 2. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 4. Immunofluorescence Microscopy for the Analysis of DNA Double-Strand Breaks [jove.com]
- 5. Characterization of the metabolism of benzaldehyde dimethane sulfonate (NSC 281612, DMS612) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase I Study of DMS612, a Novel Bi-functional Alkylating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
How to minimize off-target effects of DMS-612
Welcome to the DMS-612 Technical Support Center. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects and effectively use this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as Benzaldehyde dimethane sulfonate or NSC 281612) is a bifunctional alkylating agent.[1][2][3] Its structure is similar to classic alkylating agents like chlorambucil and busulfan.[1][4] The primary mechanism of action for this compound is the induction of DNA damage, which leads to cell cycle arrest, primarily at the G2-M and S-phases, and subsequent cell death.[1][4] As a bifunctional agent, it can form covalent bonds with DNA, leading to interstrand and intrastrand cross-links that disrupt DNA replication and transcription.[5][6][7][8]
Q2: What are the "off-target effects" of this compound?
A2: For a bifunctional alkylating agent like this compound, "off-target effects" primarily refer to cytotoxicity in non-cancerous or healthy cells due to its non-specific DNA-damaging mechanism.[6] Alkylating agents are active in all phases of the cell cycle and can damage DNA in both resting and rapidly dividing cells.[6][8] The most significant toxicities observed in preclinical and clinical studies are hematologic (affecting blood cells) and gastrointestinal.[1] In a Phase I clinical trial, the main dose-limiting toxicities (DLTs) were severe neutropenia and thrombocytopenia.[1][4][9]
Q3: How is this compound metabolized and activated?
A3: this compound is a prodrug that is rapidly converted into its active metabolites.[1][4] The primary activating step is the conversion of this compound (BEN) to its carboxylic acid analogue (BA).[10][11] This conversion is mediated by the enzyme Aldehyde Dehydrogenase 1A1 (ALDH1A1), which is found in red blood cells and some cancer cells.[10][11] The resulting benzoic acid analog is the putative active alkylating agent responsible for DNA damage.[1]
Troubleshooting and Experimental Guides
Q4: How can I minimize unintended cytotoxicity in my cell culture experiments?
A4: Minimizing off-target cytotoxicity is crucial for obtaining reliable experimental results. Here are some strategies:
-
Determine the Optimal Concentration: Perform a dose-response study to identify the lowest effective concentration of this compound that induces the desired on-target effect (e.g., DNA damage or apoptosis in your cancer cell line of interest) while minimizing effects on control or non-target cells. An IC50 (half-maximal inhibitory concentration) determination is a standard starting point.
-
Use Appropriate Controls:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO, if used to dissolve this compound) to account for any effects of the solvent.
-
Non-Target Cell Line: If possible, include a non-cancerous or less sensitive cell line in your experiments to assess the therapeutic window.
-
-
Monitor Exposure Time: Limit the duration of exposure to this compound to the minimum time required to observe the desired on-target effect. Continuous, prolonged exposure will likely increase off-target toxicity.
-
Assess Cell Health: Utilize multiple assays to assess cell viability and cytotoxicity. For example, combine a metabolic assay like MTT with a membrane integrity assay like trypan blue exclusion.
Q5: How can I confirm that this compound is inducing DNA damage in my experimental model?
A5: The most direct way to confirm the on-target activity of this compound is to measure DNA damage. The phosphorylation of histone H2AX at serine 139 (to form γ-H2AX) is a sensitive and specific marker for DNA double-strand breaks.[12][13] You can detect γ-H2AX using immunofluorescence microscopy or flow cytometry. A dose-dependent increase in γ-H2AX signal following this compound treatment provides evidence of on-target activity.[1][9]
Q6: The effects of this compound vary between my cell lines. What could be the reason?
A6: Variability between cell lines can be attributed to several factors:
-
ALDH1A1 Expression: Since this compound is activated by ALDH1A1, cell lines with higher expression of this enzyme may be more sensitive to the compound.[10][11] You can assess ALDH1A1 levels by western blot or qPCR.
-
DNA Repair Capacity: Cells have complex DNA repair pathways. Cell lines with deficiencies in specific repair pathways (such as those involved in repairing interstrand cross-links) may exhibit increased sensitivity to this compound.[1][4][5]
-
Proliferation Rate: Rapidly dividing cells are generally more susceptible to DNA-damaging agents because they have less time to repair DNA before replication.[6]
Data and Protocols
Quantitative Data Summary
The following table summarizes the dose-limiting toxicities from the first-in-human Phase I clinical trial of this compound.[1][4][14]
| Dose Level (mg/m²) | Number of Patients | Dose-Limiting Toxicities (DLTs) Observed |
| 1.5 | 3 | 0 |
| 3 | 3 | 0 |
| 5 | 3 | 0 |
| 7 | 4 | 0 |
| 9 | 12 | 1 (Grade 4 Thrombocytopenia) |
| 12 | 6 | 2 (Grade 4 Neutropenia, Prolonged Grade 3 Thrombocytopenia) |
The Maximum Tolerated Dose (MTD) was determined to be 9 mg/m².[1][4][9]
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[15]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing this compound or a vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.[16] Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[16][17]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis: Plot the absorbance against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.
Protocol 2: DNA Damage Assessment (γ-H2AX Staining by Flow Cytometry)
Objective: To quantify DNA double-strand breaks as a measure of this compound on-target activity.
Methodology:
-
Cell Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control and a positive control (e.g., etoposide).
-
Cell Harvesting: Harvest the cells and wash them with PBS.
-
Fixation and Permeabilization: Fix the cells in 2% paraformaldehyde, followed by permeabilization with 70% ice-cold ethanol.[1]
-
Primary Antibody Staining: Incubate the permeabilized cells with a primary antibody against phospho-histone H2A.X (Ser139).[18]
-
Secondary Antibody Staining: Wash the cells and incubate them with a fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-mouse IgG).[18]
-
DNA Staining: Resuspend the cells in a solution containing a DNA dye such as Propidium Iodide (PI) and RNase A.[19]
-
Flow Cytometry: Acquire the data on a flow cytometer. The γ-H2AX fluorescence intensity will indicate the level of DNA damage.[18]
Protocol 3: Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression.
Methodology:
-
Cell Treatment and Harvesting: Treat cells as described for the γ-H2AX assay and harvest them.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[19] Incubate for at least 30 minutes at 4°C.
-
Staining: Wash the cells with PBS and then resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[19] PI intercalates with DNA, and its fluorescence is proportional to the DNA content.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the S and G2/M phases would be consistent with the known mechanism of this compound.[1]
Visualizations
References
- 1. A Phase I Study of DMS612, a Novel Bi-functional Alkylating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gamma H2AX assay [bio-protocol.org]
- 3. Formation of active products of benzaldehyde dimethane sulfonate (NSC 281612, DMS612) in human blood and plasma and their activity against renal cell carcinoma lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Combination of Bifunctional Alkylating Agent and Arsenic Trioxide Synergistically Suppresses the Growth of Drug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. mdpi.com [mdpi.com]
- 8. nursingcenter.com [nursingcenter.com]
- 9. A phase i study of DMS612, a novel bifunctional alkylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of the metabolism of benzaldehyde dimethane sulfonate (NSC 281612, DMS612) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of the metabolism of benzaldehyde dimethane sulfonate (NSC 281612, DMS612) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA damage assessment for precision medicine: an emerging diagnostic option - Roggenbuck - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 13. DNA damage assessment and potential applications in laboratory diagnostics and precision medicine - Reddig - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 14. Collection - Data from A Phase I Study of DMS612, a Novel Bifunctional Alkylating Agent - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Gamma-H2AX Assay for Biodosimetry [protocols.io]
- 19. wp.uthscsa.edu [wp.uthscsa.edu]
Improving the stability of DMS-612 in solution
Welcome to the technical support center for DMS-612 (Benzaldehyde dimethane sulfonate, NSC281612). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments by providing detailed troubleshooting guides and frequently asked questions regarding its stability in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a bifunctional alkylating agent with structural similarities to chlorambucil, busulfan, and melphalan.[1] Its primary mechanism of action involves the alkylation of DNA, forming DNA adducts and interstrand crosslinks.[2][3] This DNA damage disrupts DNA replication and transcription, leading to cell cycle arrest, particularly at the G2/M phase, and subsequent apoptosis.[1][4]
Q2: How is this compound typically supplied?
A2: For clinical trials, this compound has been supplied as a sterile, lyophilized powder/cake. This formulation often includes hydroxypropyl-beta-cyclodextrin to enhance its aqueous solubility.
Q3: What are the main degradation pathways for this compound in solution?
A3: The primary degradation pathway for this compound in biological solutions is its enzymatic conversion to a carboxylic acid analogue, benzoic acid dimethane sulfonate (BA). This conversion is notably faster in whole blood compared to plasma, suggesting the involvement of cellular enzymes. The enzyme responsible for this conversion has been identified as aldehyde dehydrogenase 1A1 (ALDH1A1).[5] Stability is also influenced by temperature and pH, with lower temperatures and pH enhancing stability.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon reconstitution or dilution in aqueous buffers.
-
Possible Cause 1: Exceeded Solubility Limit.
-
Solution: While this compound's solubility is enhanced by formulation with hydroxypropyl-beta-cyclodextrin, its intrinsic aqueous solubility may be limited. It is crucial not to exceed the maximum soluble concentration. If you are unsure of the solubility limit in your specific buffer, it is recommended to perform a solubility test. (See Experimental Protocols Section 2).
-
-
Possible Cause 2: Improper Reconstitution of Lyophilized Powder.
-
Solution: Lyophilized powders, especially those containing cyclodextrins, require careful reconstitution. Follow the detailed reconstitution protocol provided below (See Experimental Protocols Section 1), ensuring the powder is fully dissolved before further dilution. Avoid vigorous vortexing which can cause foaming and may not be effective for dissolving cyclodextrin complexes. Gentle agitation or sonication is often more effective.
-
-
Possible Cause 3: Interaction with components in the culture medium.
-
Solution: Cell culture media are complex mixtures. When diluting a concentrated this compound stock, add the stock solution drop-wise to the pre-warmed media while gently swirling. This helps to avoid localized high concentrations that can lead to precipitation.
-
Issue 2: Loss of this compound activity over time in prepared solutions.
-
Possible Cause 1: Chemical and Enzymatic Degradation.
-
Solution: this compound has a finite half-life in solution, which is significantly shorter in the presence of cells or cellular components due to enzymatic degradation by ALDH1A1.[5] Prepare fresh solutions of this compound for each experiment. If a stock solution must be prepared in advance, aliquot and store it at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Suboptimal Storage Conditions.
-
Solution: Store lyophilized this compound at the recommended temperature, protected from light and moisture. For reconstituted solutions, storage at -80°C is recommended for long-term stability. For short-term storage (within a day), keep the solution on ice.
-
Quantitative Data Summary
Table 1: Stability of this compound in Biological Fluids (in vitro)
| Biological Matrix | Half-life | Key Degradation Product | Primary Enzyme Involved |
| Plasma | 220 minutes | Benzoic acid dimethane sulfonate (BA) | - |
| Whole Blood | 18 minutes | Benzoic acid dimethane sulfonate (BA) | ALDH1A1 |
Data synthesized from multiple studies to provide a comparative overview.
Table 2: Recommended Solvents for this compound Stock Solutions
| Solvent | Recommended Use | Notes |
| Sterile Water or PBS | For reconstitution of lyophilized powder containing cyclodextrin. | Ensure the formulation is designed for aqueous reconstitution. |
| DMSO | For initial solubilization of pure this compound compound. | Can be used to prepare high-concentration stock solutions. Ensure the final DMSO concentration in the assay is non-toxic to cells (typically <0.5%). |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound (with Hydroxypropyl-beta-cyclodextrin)
-
Equilibration: Allow the vial of lyophilized this compound and the reconstitution solvent (e.g., sterile, nuclease-free water or PBS) to equilibrate to room temperature.
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Solvent Addition: Aseptically add the recommended volume of the solvent to the vial. To minimize foaming, gently add the solvent down the side of the vial.
-
Dissolution: Gently swirl the vial or place it on a rocker at room temperature for 15-30 minutes to allow the powder to dissolve completely. Avoid vigorous shaking. If particulates remain, sonication in a water bath for short intervals may aid dissolution.
-
Sterile Filtration: If required for your application, filter the reconstituted solution through a 0.22 µm sterile filter.
-
Aliquoting and Storage: Aliquot the reconstituted solution into single-use volumes in sterile microcentrifuge tubes and store at -80°C.
Protocol 2: Determination of this compound Solubility in Aqueous Buffers
-
Prepare a Concentrated Stock: Prepare a high-concentration stock solution of this compound in an organic solvent in which it is freely soluble (e.g., DMSO).
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in your aqueous buffer of interest (e.g., PBS or cell culture medium).
-
Equilibration: Incubate the dilutions at room temperature with gentle agitation for 1.5 to 2 hours to allow for equilibration.
-
Filtration: Filter each dilution through a 0.45 µm syringe filter to remove any undissolved precipitate.
-
Quantification: Determine the concentration of this compound in the filtrate using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry. The highest concentration that remains in solution after filtration is the kinetic solubility.
Visualizations
Caption: DNA Damage Response Pathway Induced by this compound.
Caption: Troubleshooting Workflow for this compound Solution Stability.
References
- 1. A Phase I Study of DMS612, a Novel Bi-functional Alkylating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteins from the DNA Damage Response: Regulation, Dysfunction, and Anticancer Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 5. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing DMS-612 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the bifunctional alkylating agent DMS-612 in cancer cell lines.
Troubleshooting Guide
This guide addresses common issues observed during experiments with this compound and provides potential solutions.
| Observed Problem | Potential Cause | Suggested Solution |
| Decreased sensitivity to this compound (higher IC50) compared to published data or previous experiments. | 1. Development of acquired resistance. 2. Altered expression of the activating enzyme ALDH1A1. 3. Increased drug efflux. 4. Enhanced DNA damage repair capacity. | 1. Perform a cell viability assay to confirm the IC50 shift. 2. Analyze ALDH1A1 expression via Western blot or qPCR. 3. Evaluate the expression of ABC transporters (e.g., P-gp, MRP1) and consider using an ABC transporter inhibitor. 4. Assess the expression of key DNA repair proteins (e.g., PARP, BRCA1) and investigate combination therapies with DNA repair inhibitors. |
| Cells show initial response to this compound followed by regrowth. | 1. Selection of a pre-existing resistant subpopulation. 2. Induction of a transient resistance mechanism. | 1. Isolate and characterize the regrowing population to determine if it represents a stable resistant clone. 2. Perform a colony formation assay to assess long-term survival. |
| Heterogeneous response to this compound within the same cell population. | 1. Cellular heterogeneity. 2. Variations in cell cycle stage. | 1. Use single-cell cloning to isolate and characterize subpopulations with different sensitivities. 2. Synchronize cells before this compound treatment to assess cell cycle-dependent effects. |
| No significant increase in apoptosis markers (e.g., cleaved caspase-3, Annexin V) after this compound treatment. | 1. Upregulation of anti-apoptotic proteins (e.g., Bcl-2). 2. Defects in the apoptotic signaling pathway. | 1. Analyze the expression of pro- and anti-apoptotic proteins. 2. Consider co-treatment with an inhibitor of anti-apoptotic proteins. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dimethane sulfonate analog that functions as a bifunctional alkylating agent.[1] It is a prodrug that is converted to its active metabolite, which then induces DNA damage, leading to cell cycle arrest at the G2-M and S-phases, and subsequent apoptosis.[1][2] The conversion of this compound to its active form is mediated by the enzyme aldehyde dehydrogenase 1A1 (ALDH1A1).
Q2: What are the potential mechanisms of resistance to this compound?
A2: While specific resistance mechanisms to this compound are not yet extensively documented, resistance to alkylating agents can arise from several factors:
-
Reduced Drug Activation: Decreased expression or activity of the activating enzyme ALDH1A1 can lead to lower levels of the active drug within the cancer cell.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) or Multidrug Resistance-associated Protein 1 (MRP1), can actively pump this compound out of the cell.[3]
-
Enhanced DNA Repair: Upregulation of DNA repair pathways can counteract the DNA damage induced by this compound.[4]
-
Alterations in Apoptotic Pathways: Changes in the expression of pro- and anti-apoptotic proteins can make cells less susceptible to programmed cell death.[4]
Q3: How can I develop a this compound resistant cell line for my studies?
A3: A common method for developing a drug-resistant cell line is through continuous exposure to stepwise increasing concentrations of the drug.[1][5][6] This process involves treating the parental cell line with an initial sub-lethal dose of this compound and gradually increasing the concentration as the cells adapt and become more resistant. The process can take several months to establish a stable resistant cell line.[5][7]
Q4: Are there known cross-resistance patterns with this compound?
A4: Specific cross-resistance studies for this compound are limited. However, studies on similar dimethane sulfonate analogues have shown cross-resistance with other alkylating agents like chlorambucil.[8][9][10] It is plausible that cell lines resistant to other alkylating agents may exhibit some degree of resistance to this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay) to Determine IC50
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of ALDH1A1 and ABC Transporters
Objective: To assess the protein expression levels of key molecules potentially involved in this compound resistance.
Methodology:
-
Lyse this compound sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ALDH1A1, P-gp, MRP1, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Annexin V/PI Apoptosis Assay
Objective: To quantify the percentage of apoptotic cells after this compound treatment.
Methodology:
-
Treat cells with this compound at the desired concentration and time point.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Resistance Fold |
| Parental Renal Carcinoma (RCC-S) | 5 | - |
| This compound Resistant RCC (RCC-R) | 50 | 10 |
| Parental Breast Cancer (MCF7-S) | 8 | - |
| This compound Resistant MCF7 (MCF7-R) | 64 | 8 |
Visualizations
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase I Study of DMS612, a Novel Bi-functional Alkylating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Alkylating agent resistance: in vitro studies with human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. [PDF] In vitro evaluation of dimethane sulfonate analogues with potential alkylating activity and selective renal cell carcinoma cytotoxicity. | Semantic Scholar [semanticscholar.org]
- 10. In vitro evaluation of dimethane sulfonate analogues with potential alkylating activity and selective renal cell carcinoma cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of DMS-612 Delivery in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bifunctional alkylating agent DMS-612 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dimethane sulfonate analog that acts as a bifunctional alkylating agent.[1] It is a prodrug that is rapidly converted in vivo to its active benzoic acid metabolite, BA. This conversion is primarily mediated by the enzyme aldehyde dehydrogenase 1A1 (ALDH1A1). The active metabolite then induces DNA damage, leading to cell cycle arrest at the G2/M and S-phases, and subsequent apoptosis.[1]
Q2: What is a recommended formulation for intravenous (IV) delivery of this compound in rodent studies?
A2: Based on the formulation used in a phase I clinical trial, a recommended starting point for preclinical studies is a formulation containing hydroxypropyl-β-cyclodextrin (HP-β-CD) as a solubilizing agent.[1] The clinical formulation consisted of a lyophilized powder of this compound and HP-β-CD, which was reconstituted with sterile water for injection and further diluted in 0.9% sodium chloride or 5% dextrose.[1] For rodent studies, a similar approach is advised.
Q3: What is the known stability of this compound in biological matrices?
A3: this compound is rapidly metabolized in vivo. Preclinical studies in mice have shown that the parent drug is only detectable within the first 10 minutes following an intravenous bolus administration.[1] In human plasma in vitro, the half-life of this compound is approximately 220 minutes, while in whole blood, it is much shorter at around 18 minutes, highlighting the rapid conversion to its active metabolite.
Q4: What are the known toxicities of this compound in animals?
A4: Preclinical toxicology studies in Fischer 344 rats and beagle dogs have identified the primary dose-limiting toxicities as hematologic (leukopenia, thrombocytopenia, and reduced reticulocyte counts) and gastrointestinal (diarrhea and nausea/vomiting).[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound during formulation or upon dilution. | - Inadequate solubilization by HP-β-CD.- Incorrect pH of the diluent. | - Ensure the ratio of this compound to HP-β-CD is optimized. A 1:100 weight ratio was used in the clinical formulation.[1]- Use sterile water for injection for initial reconstitution, followed by dilution in isotonic saline (0.9% NaCl) or 5% dextrose.[1]- Prepare the formulation fresh before each use and visually inspect for clarity. |
| Animal distress or adverse reaction immediately following IV injection (e.g., seizures, lethargy). | - Too rapid injection rate.- High concentration of the formulation.- Vehicle-related toxicity. | - Administer the formulation as a slow intravenous infusion over a set period (e.g., 10 minutes, as in the clinical trial) rather than a rapid bolus.[1]- Ensure the final concentration of this compound is within a tolerable range.- Include a vehicle-only control group to assess any effects of the HP-β-CD formulation itself. |
| Inconsistent or lower-than-expected tumor growth inhibition in xenograft models. | - Inconsistent dosing due to administration difficulties.- Degradation of this compound in the formulation.- Low expression of ALDH1A1 in the tumor model. | - Ensure proper tail vein catheterization and administration technique to deliver the full dose.- Prepare the this compound formulation immediately before administration due to its limited stability in aqueous solutions.- Characterize the ALDH1A1 expression levels in your tumor cell line of interest, as this enzyme is critical for the activation of this compound.[1] |
| Severe myelosuppression observed at the intended therapeutic dose. | - Dose is above the Maximum Tolerated Dose (MTD) for the specific rodent strain.- Individual animal sensitivity. | - Perform a dose-escalation study to determine the MTD in your specific animal model. The MTD in Fischer 344 rats was reported to be between 12 and 24 mg/m²/dose (2–4 mg/kg/dose).[1]- Monitor complete blood counts (CBCs) regularly to assess hematologic toxicity. |
Quantitative Data Summary
Table 1: Preclinical and Clinical Maximum Tolerated Dose (MTD) of this compound
| Species | Dosing Schedule | MTD | Reference |
| Fischer 344 Rat | Weekly x 3 | 12 - 24 mg/m² (2 - 4 mg/kg) | [1] |
| Beagle Dog | Weekly x 3 | > 30 mg/m² (1.5 mg/kg) | [1] |
| Human | Days 1, 8, and 15 of a 28-day cycle | 9 mg/m² | [1] |
Table 2: Pharmacokinetic Parameters of this compound Metabolite (BA) in Humans and Mice
| Species | Dose of this compound | Cmax of BA | Reference |
| Human | 12 mg/m² | ~4,000 ng/mL | [1] |
| Mouse | 60 mg/m² (20 mg/kg) | ~18,000 ng/mL | [1] |
Experimental Protocols
Protocol 1: Formulation of this compound for Intravenous Administration in Mice
-
Materials:
-
This compound (lyophilized powder)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile Water for Injection (WFI)
-
Sterile 0.9% Sodium Chloride (NaCl) solution
-
Sterile, single-use vials
-
Sterile syringes and needles
-
-
Procedure:
-
Aseptically weigh the required amounts of this compound and HP-β-CD in a sterile vial. A weight ratio of 1:100 (this compound:HP-β-CD) is recommended as a starting point.[1]
-
Add a calculated volume of sterile WFI to the vial to achieve the desired stock concentration. Vortex or sonicate briefly to ensure complete dissolution. The solution should be clear and free of visible particulates.
-
Immediately before administration, dilute the reconstituted this compound stock solution to the final desired concentration with sterile 0.9% NaCl.
-
Visually inspect the final solution for any precipitation or discoloration before injection.
-
Protocol 2: Intravenous Administration of this compound in Mice
-
Animal Preparation:
-
Properly restrain the mouse using an appropriate restraint device.
-
Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
-
Injection Procedure:
-
Disinfect the tail with an alcohol swab.
-
Using a 27-30 gauge needle attached to a syringe containing the this compound formulation, carefully insert the needle into one of the lateral tail veins.
-
Confirm proper placement by observing a flash of blood in the needle hub.
-
Administer the solution slowly and steadily. The recommended maximum volume for a bolus IV injection in mice is 5 mL/kg.
-
If resistance is met or a subcutaneous bleb forms, withdraw the needle and re-attempt the injection at a more proximal site on the same or opposite vein.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal closely for any adverse reactions during and after the injection.
-
Visualizations
Caption: this compound Signaling Pathway
Caption: this compound Experimental Workflow
References
Technical Support Center: Overcoming Limitations in DMS-612 Based Therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DMS-612. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (Benzaldehyde dimethane sulfonate) is a novel bifunctional alkylating agent with structural similarities to chlorambucil, busulfan, and melphalan.[1] It functions as a pro-drug that is rapidly metabolized to its active carboxylic acid form, BA, by the enzyme aldehyde dehydrogenase 1A1 (ALDH1A1). This active metabolite then alkylates DNA, leading to DNA damage, cell cycle arrest, and ultimately apoptosis. This compound has shown preferential cytotoxicity against human renal cell carcinoma (RCC) in the NCI-60 cell line screen.[1]
Q2: What are the known dose-limiting toxicities of this compound in preclinical and clinical studies?
The principal dose-limiting toxicities of this compound are hematologic, specifically myelosuppression leading to neutropenia (low neutrophils) and thrombocytopenia (low platelets).[1] In a Phase I clinical trial, the maximum tolerated dose (MTD) was determined to be 9 mg/m².[1] Gastrointestinal toxicities such as diarrhea and nausea/vomiting have also been observed.[1]
Q3: My cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound are still under investigation, resistance to bifunctional alkylating agents is generally multifactorial. Potential mechanisms include:
-
Increased DNA Repair Capacity: Upregulation of DNA repair pathways that remove alkylating adducts from DNA is a major mechanism of resistance. Key pathways include:
-
Base Excision Repair (BER): Removes smaller alkylation adducts.
-
Nucleotide Excision Repair (NER): Repairs bulky adducts that distort the DNA helix.
-
Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): Repair DNA double-strand breaks that can result from alkylation damage.
-
O6-methylguanine-DNA methyltransferase (MGMT): A DNA repair protein that directly removes alkyl groups from the O6 position of guanine.
-
-
Decreased Drug Activation: Since this compound requires activation by ALDH1A1, reduced expression or activity of this enzyme can lead to decreased drug efficacy.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration.
-
Alterations in Apoptotic Pathways: Defects in the signaling pathways that lead to programmed cell death (apoptosis) can allow cells to survive despite DNA damage.
-
Enhanced Drug Detoxification: Increased levels of intracellular nucleophiles like glutathione (GSH) can neutralize the reactive alkylating agent.
Troubleshooting Guide
Issue 1: High variability in experimental results with this compound.
| Potential Cause | Troubleshooting Suggestion |
| Compound Instability | This compound is a pro-drug and can be unstable in certain conditions. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Inconsistent Cell Health | Ensure cells are in the logarithmic growth phase and have a consistent passage number. High cell density can affect drug sensitivity. |
| Pipetting Errors | Use calibrated pipettes and ensure proper mixing of reagents. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of microplates for critical experiments, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile media or PBS. |
Issue 2: Observed drug resistance or lower than expected efficacy.
| Potential Cause | Troubleshooting Suggestion |
| Low ALDH1A1 expression in the cell line | Measure ALDH1A1 expression and activity in your cell model. Consider using a cell line with known high ALDH1A1 expression as a positive control. |
| High expression of DNA repair proteins | Assess the expression levels of key DNA repair proteins (e.g., MGMT, proteins in the BER and NER pathways). |
| Increased drug efflux | Evaluate the expression of ABC transporters (e.g., P-glycoprotein). Consider co-treatment with an ABC transporter inhibitor as an experimental control. |
| High levels of intracellular glutathione (GSH) | Measure intracellular GSH levels. Depletion of GSH with agents like buthionine sulfoximine (BSO) can be explored to see if it sensitizes cells to this compound. |
Data Presentation
Table 1: Dose-Limiting Toxicities of this compound in a Phase I Clinical Trial
| Dose Level (mg/m²) | Number of Patients | Number of DLTs | DLT Description |
| 1.5 | 3 | 0 | - |
| 3 | 3 | 0 | - |
| 5 | 4 | 0 | - |
| 7 | 6 | 0 | - |
| 9 | 12 | 1 | Grade 4 Thrombocytopenia |
| 12 | 3 | 2 | Grade 4 Neutropenia, Prolonged Grade 3 Thrombocytopenia |
Data from a Phase I study of this compound.[1]
Table 2: Pharmacodynamic Effect of this compound on γ-H2AX Foci Formation in Peripheral Blood Mononuclear Cells (PBMCs)
| Dose (mg/m²) | Mean γ-H2AX Foci per Cell at 4 hours | Mean γ-H2AX Foci per Cell at 24 hours |
| 1.5 | No significant induction | No significant induction |
| 3 | Not reported | Some induction |
| 5 | Not reported | Some induction |
| 7 | Induction apparent | Not reported |
| 9 | Induction apparent | ~3-fold higher than lower doses |
| 12 | Induction apparent | ~3-fold higher than lower doses |
Data from a Phase I study of this compound.[1]
Experimental Protocols
γ-H2AX Immunofluorescence Assay for DNA Damage
This protocol is for the detection of γ-H2AX foci, a marker of DNA double-strand breaks, in response to this compound treatment.
Materials:
-
Cells cultured on coverslips in a multi-well plate
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the indicated times. Include a vehicle control.
-
-
Fixation:
-
Aspirate the medium and wash the cells once with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-γ-H2AX antibody in blocking buffer according to the manufacturer's instructions.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images of the DAPI (blue) and γ-H2AX (e.g., green) channels.
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of this compound on cell cycle distribution using propidium iodide (PI) staining.
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Harvest cells (both adherent and floating) by trypsinization and centrifugation.
-
Wash the cell pellet once with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 ml of ice-cold PBS.
-
While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.
-
ALDH Activity Assay
This protocol is for measuring the enzymatic activity of ALDH, which is crucial for the activation of this compound.
Materials:
-
Cell lysate
-
ALDH activity assay kit (commercially available kits provide necessary reagents like the ALDH substrate and NAD⁺)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Harvest cells and prepare a cell lysate according to the manufacturer's protocol of the chosen ALDH activity assay kit.
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
Prepare the reaction mixture containing the ALDH substrate and NAD⁺ as per the kit instructions.
-
Add the cell lysate to the reaction mixture in a 96-well plate.
-
Include a negative control with an ALDH inhibitor (e.g., DEAB) provided in the kit.
-
-
Measurement:
-
Incubate the plate at the recommended temperature and time.
-
Measure the absorbance or fluorescence at the specified wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the ALDH activity based on the change in absorbance/fluorescence over time and normalize to the protein concentration of the lysate.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential mechanisms of resistance to this compound.
References
Best practices for long-term storage of DMS-612
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of DMS-612 (Benzaldehyde dimethane sulfonate, NSC 281612), along with troubleshooting guides and frequently asked questions to address potential issues during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for the long-term storage of this compound?
A1: As an investigational alkylating agent, this compound should be stored in a secure, access-controlled location. General guidelines for hazardous drugs recommend storage in a cool, dry, and dark environment to prevent degradation.[1]
Q2: What is the recommended storage temperature for this compound?
A2: For long-term stability, it is recommended to store this compound at refrigerated temperatures (2-8°C). A study on the stability of this compound in human plasma showed that the compound is stable for at least 4 hours at 4°C.[2] In contrast, significant degradation was observed at 37°C.[2]
Q3: How does humidity affect the stability of this compound?
A3: While specific humidity studies for this compound are not available, its classification as a dimethane sulfonate suggests a susceptibility to hydrolysis. Sulfonate esters can be unstable in the presence of moisture. Therefore, it is crucial to store this compound in a low-humidity environment in a tightly sealed container to prevent moisture ingress.
Q4: Is this compound light sensitive?
A4: Although specific photostability data for this compound is not publicly available, it is a standard best practice for all investigational compounds to be protected from light to minimize the risk of photochemical degradation. Storage in amber vials or in a light-blocking outer container is recommended.
Q5: What is a suitable solvent for preparing stock solutions of this compound for long-term storage?
A5: Currently, there is no publicly available, validated solvent for long-term storage of this compound in solution. For experimental use, it is advisable to prepare fresh solutions. If short-term storage of a stock solution is necessary, use a high-purity, anhydrous aprotic solvent and store at or below -20°C. However, the stability under these conditions must be validated by the end-user.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Verify storage conditions (temperature, humidity, light exposure). If stored improperly, use a fresh vial of this compound. It is recommended to aliquot the compound upon receipt to avoid multiple freeze-thaw cycles and exposure of the entire stock to ambient conditions. |
| Precipitate observed in a stock solution | Poor solubility or degradation of the compound. | Ensure the solvent is appropriate and of high purity. Gently warm the solution to see if the precipitate redissolves. If it does not, the compound may have degraded, and a fresh solution should be prepared from a new stock. |
| Loss of compound activity over time | Hydrolysis of the dimethane sulfonate group. | Avoid aqueous solutions for storage. If aqueous buffers are required for the experiment, prepare the this compound solution immediately before use. Acidifying the medium can slow degradation.[2] |
Experimental Protocols
Protocol for Assessing this compound Stability in an Experimental Buffer
This protocol provides a framework for researchers to determine the stability of this compound in their specific experimental buffer.
-
Materials:
-
This compound
-
Experimental Buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
HPLC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of this compound in an appropriate anhydrous organic solvent.
-
Spike a known concentration of the this compound stock solution into your experimental buffer pre-incubated at the desired experimental temperature (e.g., 37°C).
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the mixture.
-
Immediately quench the reaction by adding the aliquot to the ice-cold quenching solution.
-
Analyze the samples by a validated HPLC-MS/MS method to determine the concentration of the remaining this compound.
-
Plot the concentration of this compound versus time to determine its stability profile in your experimental buffer.
-
Visualizations
Caption: Workflow for receiving, storing, and preparing this compound.
Caption: Logic diagram for troubleshooting inconsistent experimental results.
References
Technical Support Center: Controlling for DMS-612 Degradation in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability of DMS-612 in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues related to this compound degradation to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound (Benzaldehyde dimethane sulfonate, BEN, NSC 281612) is a bifunctional alkylating agent with demonstrated activity against renal cell carcinoma.[1] It functions as a prodrug, meaning it is converted into its active form, a carboxylic acid analog (BA), within the body. This conversion is primarily mediated by the enzyme Aldehyde Dehydrogenase 1A1 (ALDH1A1), which is notably present in red blood cells.[1][2] The stability of this compound is a critical consideration in experimental design because its degradation to the active form and other byproducts can occur in vitro, potentially leading to variability and misinterpretation of experimental results.
Q2: What is the primary degradation pathway of this compound?
A2: The principal degradation pathway of this compound is the enzymatic conversion to its active carboxylic acid analogue, BA. This reaction is catalyzed by ALDH1A1. In addition to this activation pathway, this compound can also degrade in plasma to form hydroxylated and chlorinated analogs.[1] Understanding this pathway is crucial for designing experiments that either account for or control this conversion.
Q3: How can I minimize the degradation of this compound in my experiments?
A3: To minimize this compound degradation, it is essential to control the activity of the ALDH1A1 enzyme. This can be achieved by using plasma instead of whole blood for in vitro studies, as the enzymatic conversion is significantly higher in the presence of red blood cells.[1][2] Additionally, the use of an ALDH inhibitor, such as disulfiram, can effectively block the conversion of this compound to BA.[2] Careful consideration of sample handling, storage conditions, and the duration of experiments is also critical.
Q4: How should I prepare and store this compound stock solutions?
A4: For optimal stability, this compound stock solutions should be prepared in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) to minimize the volume of solvent added to your experimental system. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). When preparing working solutions, dilute the stock solution in your final assay buffer or cell culture medium immediately before use.
Troubleshooting Guides
Issue 1: High Variability in Cell-Based Assay Results
Possible Cause: Inconsistent degradation of this compound in cell culture medium, leading to variable concentrations of the active compound (BA). Many cell lines, particularly those derived from renal carcinoma, express ALDH1A1, which can convert this compound.[1]
Troubleshooting Steps:
-
Assess ALDH1A1 Expression: Determine the ALDH1A1 expression level in your cell line of interest. Cells with high ALDH1A1 expression will exhibit a faster conversion of this compound.
-
Include an ALDH1A1 Inhibitor: In your experimental setup, include a condition with an ALDH1A1 inhibitor like disulfiram to block the conversion of this compound to BA.[2] This will help you differentiate the effects of the prodrug from its active metabolite.
-
Time-Course Experiment: Perform a time-course experiment to understand the kinetics of this compound degradation in your specific cell culture system. Collect samples at various time points and analyze for the presence of this compound and BA using LC-MS/MS.
-
Minimize Incubation Time: If feasible, reduce the incubation time of your assay to minimize the extent of degradation.
Issue 2: Discrepancies Between In Vitro and In Vivo Results
Possible Cause: The significant difference in the metabolic environment between in vitro and in vivo systems. In vivo, this compound is rapidly converted to its active metabolites, which may not be fully replicated in a standard in vitro setup.[3]
Troubleshooting Steps:
-
Co-culture with Red Blood Cells: To better mimic the in vivo environment, consider a co-culture system that includes red blood cells, which are a primary site of this compound activation.[1][2]
-
Use of Liver Microsomes or S9 Fractions: For studying metabolic stability, incorporate liver microsomes or S9 fractions in your in vitro assay to simulate hepatic metabolism.
-
Directly Test Metabolites: Synthesize or obtain the primary active metabolite (BA) and test its activity directly in your in vitro assays to compare with the effects of the parent compound.
-
Pharmacokinetic Modeling: Utilize pharmacokinetic data from in vivo studies to inform the design of your in vitro experiments, such as the relevant concentration range and exposure times.
Experimental Protocols
Protocol 1: this compound Stock Solution Preparation
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
In a sterile environment (e.g., a chemical fume hood), weigh the desired amount of this compound powder.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessing this compound Stability in Cell Culture Media
Objective: To determine the degradation kinetics of this compound in a specific cell culture medium.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium of interest (e.g., RPMI, DMEM) with and without serum
-
Sterile, incubator-safe tubes or multi-well plates
-
Cell culture incubator (37°C, 5% CO2)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare working solutions of this compound in the cell culture medium at the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to cells (typically ≤ 0.1%).
-
Aliquot the prepared solutions into sterile tubes or wells for each time point.
-
Incubate the samples in a cell culture incubator at 37°C with 5% CO2.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot and immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet any precipitates.
-
Analyze the supernatant for the concentrations of this compound and its primary metabolite, BA, using a validated LC-MS/MS method.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
| Parameter | Condition 1: RPMI + 10% FBS | Condition 2: DMEM + 10% FBS | Condition 3: Serum-Free RPMI |
| Half-life (t1/2) of this compound | To be determined experimentally | To be determined experimentally | To be determined experimentally |
| Rate of BA Formation | To be determined experimentally | To be determined experimentally | To be determined experimentally |
Protocol 3: LC-MS/MS Quantification of this compound and Metabolite BA
Objective: To quantify the concentrations of this compound and its active metabolite BA in experimental samples.
Instrumentation:
-
Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)
-
C18 reverse-phase column
Reagents:
-
Acetonitrile (ACN) with 0.1% formic acid (Mobile Phase A)
-
Water with 0.1% formic acid (Mobile Phase B)
-
Internal Standard (e.g., a structurally similar, stable-isotope labeled compound)
LC-MS/MS Parameters (Example):
| Parameter | This compound | BA |
| Mass Transition (m/z) | 380 > 160 | 396 > 300 |
| Collision Energy (eV) | To be optimized | To be optimized |
| Retention Time (min) | To be determined | To be determined |
Procedure:
-
Prepare a standard curve of this compound and BA of known concentrations in the same matrix as the experimental samples.
-
Process experimental samples as described in Protocol 2.
-
Inject a set volume of the processed sample supernatant onto the LC-MS/MS system.
-
Separate the analytes using a gradient elution with Mobile Phases A and B.
-
Detect and quantify this compound and BA using Multiple Reaction Monitoring (MRM) mode based on their specific mass transitions.
-
Calculate the concentrations in the experimental samples by interpolating from the standard curve.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. Production, Purification, and Fluorometric Activity Assay of Human Aldehyde Dehydrogenases [bio-protocol.org]
- 2. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase I Study of DMS612, a Novel Bi-functional Alkylating Agent - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of DMS-612 and Cisplatin in Renal Cancer Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Alkylating Agents in Renal Cell Carcinoma
Renal cell carcinoma (RCC) has historically presented a therapeutic challenge due to its resistance to conventional chemotherapy. This guide provides a comparative overview of DMS-612, a novel bifunctional alkylating agent, and cisplatin, a long-standing platinum-based chemotherapeutic, in the context of preclinical renal cancer models. This comparison aims to equip researchers with the available data on their mechanisms of action, efficacy, and the experimental frameworks used for their evaluation.
Executive Summary
This compound has demonstrated preferential cytotoxicity against renal cell carcinoma cell lines in the National Cancer Institute (NCI)-60 screen and has shown antitumor activity in in-vivo xenograft models of human RCC.[1] Its mechanism of action is attributed to its function as a bifunctional alkylating agent, leading to DNA damage, cell cycle arrest, and the induction of p53.[1][2] Cisplatin, a widely used chemotherapeutic, also induces cytotoxicity through the formation of DNA adducts, triggering DNA damage responses and apoptosis, often in a p53-dependent manner.[3][4] However, intrinsic and acquired resistance to cisplatin is a significant hurdle in the treatment of RCC.
Due to the absence of direct head-to-head comparative studies, this guide presents an indirect comparison based on available data from separate preclinical investigations. The presented data should be interpreted with the understanding that experimental conditions may have varied between studies.
In Vitro Efficacy
Table 1: In Vitro Growth Inhibition of Renal Cancer Cell Lines by Cisplatin (NCI-60 Data)
| Cell Line | Histology | GI50 (µM) |
| 786-0 | Clear Cell Carcinoma | Data not consistently available in a single public repository |
| A498 | Clear Cell Carcinoma | Data not consistently available in a single public repository |
| ACHN | Papillary Cell Carcinoma | Data not consistently available in a single public repository |
| CAKI-1 | Clear Cell Carcinoma | Data not consistently available in a single public repository |
| RXF 393 | Clear Cell Carcinoma | Data not consistently available in a single public repository |
| SN12C | Clear Cell Carcinoma | Data not consistently available in a single public repository |
| TK-10 | Clear Cell Carcinoma | Data not consistently available in a single public repository |
| UO-31 | Clear Cell Carcinoma | Data not consistently available in a single public repository |
Note: While graphical representations of cisplatin's activity in the NCI-60 panel are available, a precise, consolidated table of GI50 values for all renal cell lines is not easily accessible from a single public source. The activity of cisplatin can vary significantly based on the specific cell line and experimental conditions.[3]
In Vivo Antitumor Activity
Preclinical in-vivo studies are critical for evaluating the therapeutic potential of anticancer agents. This compound has demonstrated significant antitumor effects in xenograft models of human renal cell carcinoma.
Table 2: Summary of In Vivo Studies with this compound in Renal Cancer Xenograft Models
| Xenograft Model | Treatment | Outcome | Reference |
| RXF-393 (human RCC) | This compound | Tumor regression at all doses and schedules studied. | [1] |
| ACHN-luc (orthotopic) | This compound | Antitumor activity observed. | [1] |
| 786-0 (orthotopic) | This compound | Greater antitumor activity compared to ACHN-luc model. | [1] |
Information regarding the efficacy of cisplatin in these specific xenograft models under comparable conditions is not available in the reviewed literature, precluding a direct in-vivo comparison.
Mechanisms of Action and Signaling Pathways
Both this compound and cisplatin are DNA-damaging agents, but they may engage different downstream signaling pathways to elicit their cytotoxic effects.
This compound: DNA Alkylation and Cell Cycle Arrest
This compound functions as a bifunctional alkylating agent, creating cross-links in DNA. This damage triggers a cellular stress response, leading to cell cycle arrest at the G2/M and S phases and the induction of the tumor suppressor protein p53.[1]
Caption: this compound mechanism of action.
Cisplatin: DNA Adducts and p53-Mediated Apoptosis
Cisplatin forms platinum-DNA adducts, which distort the DNA structure and inhibit replication and transcription. This leads to the activation of the DNA damage response and subsequent apoptosis. The p53 pathway plays a central role in mediating cisplatin-induced cell death in sensitive cells.[3][5]
References
- 1. A Phase I Study of DMS612, a Novel Bi-functional Alkylating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Small molecules that reactivate p53 in renal cell carcinoma reveal a NF-κB-dependent mechanism of p53 suppression in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DTP Bulk Data for Download - NCI [dctd.cancer.gov]
Comparative Analysis of DMS-612: A Novel Bifunctional Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational drug DMS-612 with other anti-cancer agents, supported by experimental data. The focus is on its mechanism of action, efficacy in preclinical and clinical settings, and a comparison with established alkylating agents and current standard-of-care treatments for renal cell carcinoma (RCC), a malignancy for which this compound has shown preferential cytotoxicity.
Mechanism of Action: this compound
This compound (benzaldehyde dimethane sulfonate, BEN) is a novel bifunctional alkylating agent. It functions as a prodrug, rapidly converted in the body to its active benzoic acid metabolite, BA.[1][2] The primary mechanism of action of this compound involves the alkylation and cross-linking of DNA.[3][4][5] This leads to significant DNA damage, which triggers a cascade of cellular responses including:
-
Cell Cycle Arrest: In vitro studies on human renal cell carcinoma (RCC) and breast cancer cell lines have demonstrated that this compound induces cell cycle arrest at the G2/M and S phases.
-
Induction of Apoptosis: The extensive DNA damage leads to programmed cell death (apoptosis), evidenced by increased expression of the tumor suppressor protein p53.
-
DNA Damage Response: A key biomarker for the DNA-damaging effect of this compound is the phosphorylation of histone H2AX (γ-H2AX), which accumulates at sites of DNA double-strand breaks. Dose-dependent increases in γ-H2AX have been observed in both peripheral blood lymphocytes and scalp hairs of patients treated with this compound.[6][7][8]
The conversion of the prodrug this compound to its active form is mediated by the enzyme aldehyde dehydrogenase 1A1 (ALDH1A1), which may serve as a potential biomarker for clinical activity.[1][2]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Comparative Performance Data
This section presents a comparison of this compound with classical alkylating agents and targeted therapies for renal cell carcinoma.
In Vitro Cytotoxicity of Anti-Cancer Agents in Renal Cancer Cell Lines
| Drug | Cell Line | IC50 | Reference |
| This compound | Human RCC cell line 109 | Data not specified | |
| Sunitinib | 786-O | 4.6 µM | [9] |
| ACHN | 1.9 µM | [9] | |
| Caki-1 | 2.8 µM | [9] | |
| Caki-1 | ~10 µM (48h) | [10] | |
| NC-65 | ~5 µM (48h) | [10] | |
| Everolimus | ACHN | ≤0.1 µM | [11] |
| 769-P | ≤0.1 µM | [11] | |
| 786-O | ≤0.1 µM | [11] | |
| Caki-2 | ≤0.1 µM | [11] | |
| Melphalan | C6 (Rat Glioma) | 11 µM | [12] |
| D283 MR (Human Glioma) | 16.3 µM | [12] | |
| Chlorambucil | MCF-7 (Breast Cancer) | >130 µM | [13] |
| MDA-MB-231 (Breast Cancer) | >130 µM | [13] |
Note: Direct comparative IC50 data for this compound and other alkylating agents in the same RCC cell lines is limited in publicly available literature.
Clinical Trial Performance of this compound (Phase I)
| Parameter | Value |
| Maximum Tolerated Dose (MTD) | 9 mg/m² |
| Dose-Limiting Toxicities (DLTs) | Grade 4 neutropenia, prolonged Grade 3 thrombocytopenia |
| Patient Population | Advanced solid malignancies (including 4 RCC patients) |
| Partial Responses at MTD | 2 confirmed (1 renal cancer, 1 cervical cancer) |
Data from the first-in-human Phase I clinical trial of this compound.[6][7][8]
Comparison with Alternative Therapies
Classical Alkylating Agents
Classical alkylating agents like chlorambucil , busulfan , and melphalan share a similar fundamental mechanism of inducing DNA damage.[3][4][5] However, this compound exhibits a distinct profile of activity, notably its preferential cytotoxicity against renal cell carcinoma cell lines in the NCI-60 screen, a feature not prominent with these older agents.
| Feature | This compound | Chlorambucil, Busulfan, Melphalan |
| Mechanism | Bifunctional DNA alkylation | Bifunctional DNA alkylation |
| Preferential Activity | Renal Cell Carcinoma | Broad activity, mainly in hematological malignancies |
| Clinical Use | Investigational | Established for various cancers (e.g., CLL, lymphoma, myeloma) |
Targeted Therapies for Renal Cell Carcinoma
Current first- and second-line treatments for metastatic RCC primarily involve targeted therapies.
-
VEGF Receptor Tyrosine Kinase Inhibitors (e.g., Sunitinib): These agents inhibit signaling pathways involved in angiogenesis and tumor growth. Sunitinib is a multi-targeted inhibitor of VEGFR, PDGFR, and c-Kit.[14]
-
mTOR Inhibitors (e.g., Everolimus): These drugs block the mammalian target of rapamycin (mTOR) pathway, which is crucial for cell growth, proliferation, and angiogenesis.[15][16][17]
This compound offers a different therapeutic approach by directly targeting DNA, which could be beneficial in tumors resistant to targeted therapies.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for determining the IC50 of a compound.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2][18][19][20][21]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[2][18][19][20][21]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
γ-H2AX Immunofluorescence for DNA Damage Detection
This protocol outlines the key steps for visualizing DNA double-strand breaks.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the DNA-damaging agent (e.g., this compound) for the desired time.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.[22][23]
-
Permeabilization: Permeabilize the cells with a detergent solution (e.g., 0.25% Triton X-100 in PBS) to allow antibody entry.[22][23]
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γ-H2AX overnight at 4°C.[22][23][24]
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.[24][25]
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize and quantify the γ-H2AX foci using a fluorescence microscope.
Experimental Workflow for this compound Validation
Caption: Experimental workflow for this compound validation.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Chlorambucil - Wikipedia [en.wikipedia.org]
- 4. cancercareontario.ca [cancercareontario.ca]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. A phase i study of DMS612, a novel bifunctional alkylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A Phase I Study of DMS612, a Novel Bi-functional Alkylating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolomic Analysis to Elucidate Mechanisms of Sunitinib Resistance in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Toll-like receptor 9 agonist IMO cooperates with everolimus in renal cell carcinoma by interfering with tumour growth and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Everolimus in the treatment of renal cell carcinoma and neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. U.S. Pharmacist - The Leading Journal in Pharmacy [uspharmacist.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 22. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software [bio-protocol.org]
- 23. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 24. crpr-su.se [crpr-su.se]
- 25. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
A Comparative Analysis of DMS-612 and Temozolomide: A Guide for Researchers
This guide provides a comprehensive comparison of DMS-612 and temozolomide, two alkylating agents with distinct profiles in cancer therapy. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms of action, preclinical and clinical data, and the experimental protocols used for their evaluation.
Executive Summary
Temozolomide (TMZ) is an oral alkylating agent that has become the standard of care for glioblastoma and is used for other cancers like astrocytoma.[1][2][3] Its primary mechanism involves the methylation of DNA, leading to cytotoxicity.[1][2][4] this compound, a benzaldehyde dimethane sulfonate, is a novel bifunctional alkylating agent that has shown promising preclinical activity, particularly against renal cell carcinoma.[5][6][7] Unlike the monofunctional methylation by temozolomide, this compound is proposed to form DNA cross-links, suggesting a different spectrum of activity and potential for overcoming certain resistance mechanisms.[5][6] This guide will delve into the available data to provide a clear, objective comparison of these two compounds.
Chemical Structures and Properties
| Feature | This compound | Temozolomide |
| Chemical Name | 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde | 3,4-dihydro-3-methyl-4-oxoimidazo[5,1-d][1][2][3][8]tetrazine-8-carboxamide |
| Molecular Formula | C14H20N2O9S2 | C6H6N6O2 |
| Molecular Weight | 424.45 g/mol | 194.15 g/mol [1][9] |
| Class | Dimethane sulfonate, Bifunctional alkylating agent | Imidazotetrazine, Monofunctional alkylating agent[9] |
| Administration | Intravenous[5][10] | Oral[2][11] |
Mechanism of Action
Temozolomide is a prodrug that undergoes spontaneous, non-enzymatic conversion at physiological pH to the active metabolite, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC).[2][8][9] MTIC then methylates DNA, primarily at the O6 and N7 positions of guanine and the N3 position of adenine.[1][4][12] The primary cytotoxic lesion is the O6-methylguanine (O6-MeG) adduct, which, if not repaired, leads to mismatched base pairing during DNA replication, subsequent futile mismatch repair cycles, and ultimately, apoptosis.[1][2]
This compound functions as a bifunctional alkylating agent.[5] It is metabolized in red blood cells by aldehyde dehydrogenase 1A1 (ALDH1A1) to its active carboxylic acid analog.[7][13] This active metabolite is believed to form covalent bonds with DNA, leading to the formation of interstrand or intrastand cross-links. This extensive DNA damage causes cell cycle arrest, primarily at the G2/M phase, and induces apoptosis.[5][6]
Below is a diagram illustrating the proposed mechanism of action for this compound.
Caption: Proposed mechanism of action for this compound.
Preclinical and Clinical Efficacy
| Parameter | This compound | Temozolomide |
| Primary Indication(s) | Investigational, with a focus on advanced solid tumors, particularly renal cell carcinoma (RCC)[5][10] | Glioblastoma, anaplastic astrocytoma[1][3] |
| Preclinical Activity | Enhanced cytotoxicity against human RCC cell lines in the NCI-60 screen.[5] | Broad antitumor activity in various preclinical models. |
| Phase I Clinical Trial Results | Maximum tolerated dose (MTD) established at 9 mg/m² on a weekly x3 schedule. Dose-limiting toxicities were primarily hematologic. Partial responses were observed in patients with RCC and cervical cancer.[5] | Dose established for various schedules. Dose-limiting toxicity is myelosuppression.[3] |
| Overall Survival (OS) in Glioblastoma | Not applicable | Median OS of 14.6 months with radiotherapy vs. 12.1 months with radiotherapy alone.[14] Extended dosing schedules have shown potential for improved OS in some studies.[15][16] |
| Progression-Free Survival (PFS) in Glioblastoma | Not applicable | Median PFS of 6.9 months with radiotherapy vs. 5.0 months with radiotherapy alone. |
Resistance Mechanisms
A key factor in the efficacy of temozolomide is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[1][8] Tumors with high levels of MGMT can repair the O6-MeG adducts, leading to resistance.[1][8] Conversely, tumors with a methylated (silenced) MGMT promoter have lower MGMT expression and are more sensitive to temozolomide.[1][8]
The mechanisms of resistance to this compound are less well-defined. However, as a bifunctional alkylating agent, it may be less susceptible to resistance mediated solely by MGMT. Resistance could potentially arise from enhanced DNA repair pathways that handle DNA cross-links, such as those involving the Fanconi anemia pathway or nucleotide excision repair. The unique sensitivity profile of this compound in yeast strains with specific DNA repair mutations suggests that biomarkers related to DNA repair defects could predict response.[5]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
A common method to assess the cytotoxic effects of both drugs is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or temozolomide for a specified period (e.g., 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration of drug that inhibits cell growth by 50%) is determined.
Below is a diagram illustrating the workflow for a typical in vitro cytotoxicity assay.
Caption: Workflow for an in vitro cytotoxicity assay.
DNA Damage Response (γ-H2AX Staining)
This assay quantifies the formation of double-strand DNA breaks, a hallmark of the action of DNA-damaging agents.
Methodology:
-
Cell Treatment: Cells are treated with this compound or temozolomide for various time points.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin).
-
Primary Antibody Incubation: Cells are incubated with a primary antibody specific for phosphorylated H2AX (γ-H2AX).
-
Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
Nuclear Staining: The cell nuclei are counterstained with a DNA dye (e.g., DAPI).
-
Imaging and Analysis: The cells are visualized using fluorescence microscopy, and the number of γ-H2AX foci per nucleus is quantified.
Conclusion
This compound and temozolomide are both alkylating agents but with distinct chemical structures, mechanisms of action, and potential clinical applications. Temozolomide is a well-established monofunctional agent for brain tumors, with its efficacy being highly dependent on the MGMT status of the tumor. This compound is an investigational bifunctional agent with a unique preclinical profile against renal cell carcinoma. Its different mechanism of action may offer advantages in tumors resistant to traditional alkylating agents. Further clinical investigation is needed to fully delineate the therapeutic potential of this compound and its place in cancer treatment. This comparative guide provides a foundation for researchers to understand the key differences and to design future studies exploring these and other DNA-damaging agents.
References
- 1. Temozolomide - Wikipedia [en.wikipedia.org]
- 2. Temozolomide (Temodar) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temozolomide for treatment of brain metastases: A review of 21 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase I Study of DMS612, a Novel Bi-functional Alkylating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation of active products of benzaldehyde dimethane sulfonate (NSC 281612, DMS612) in human blood and plasma and their activity against renal cell carcinoma lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the metabolism of benzaldehyde dimethane sulfonate (NSC 281612, DMS612) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temozolomide | C6H6N6O2 | CID 5394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. What is the mechanism of Temozolomide? [synapse.patsnap.com]
- 12. Facebook [cancer.gov]
- 13. Characterization of the metabolism of benzaldehyde dimethane sulfonate (NSC 281612, DMS612) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Comparative Study of Adjuvant Temozolomide Six Cycles Versus Extended 12 Cycles in Newly Diagnosed Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Temozolomide based treatment in glioblastoma: 6 vs. 12 months - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Drug Resistance: A Comparative Analysis of DMS-612 Cross-Resistance Profiles
For Immediate Release
Bethesda, MD – A comprehensive analysis of cross-resistance patterns between the investigational bifunctional alkylating agent DMS-612 and other chemotherapeutic drugs reveals important insights for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data to provide a clear comparison of this compound's activity in the context of acquired resistance, offering valuable information for future clinical strategies and combination therapies.
This compound (also known as NSC 281612) is a dimethane sulfonate analog that has demonstrated a unique spectrum of activity, particularly against renal cell carcinoma.[1] Understanding its potential for cross-resistance with existing anticancer agents is crucial for positioning it effectively in the therapeutic landscape. This guide delves into key studies that have explored these resistance mechanisms, presenting the data in a clear, comparative format and outlining the experimental methodologies employed.
Quantitative Analysis of Cross-Resistance
Experimental data from preclinical studies have demonstrated that resistance to classical alkylating agents can confer cross-resistance to this compound. A pivotal study investigated the sensitivity of a chlorambucil-resistant Walker rat carcinoma cell line to a panel of dimethane sulfonate analogs. The results, summarized in the table below, indicate a significant level of cross-resistance between chlorambucil and this compound.
| Cell Line | Drug | IC50 (µM) | Fold Resistance |
| Walker 256 (Parental) | Chlorambucil | 1.5 | - |
| Walker 256 (Chlorambucil-Resistant) | Chlorambucil | 21.5 | 14.3 |
| Walker 256 (Chlorambucil-Resistant) | This compound (NSC 281612) | 10.5 | 11.7 |
Table 1: In vitro cytotoxicity of this compound against a chlorambucil-resistant Walker rat carcinoma cell line. Data adapted from Mertins et al., 2004.
In a related context, studies on other dimethane sulfonate compounds have revealed complex cross-resistance patterns. For instance, a Yoshida sarcoma cell line resistant to methylene dimethane sulfonate (MDMS) exhibited cross-resistance to the antifolate drug methotrexate. However, this same MDMS-resistant cell line displayed collateral sensitivity (i.e., increased sensitivity) to halogenated derivatives of methotrexate, highlighting the nuanced nature of drug resistance mechanisms.
| Cell Line | Drug | Response |
| Yoshida Sarcoma (MDMS-Resistant) | Methotrexate | Cross-Resistance |
| Yoshida Sarcoma (MDMS-Resistant) | Halogenated Methotrexate Derivatives | Collateral Sensitivity |
Table 2: Cross-resistance and collateral sensitivity profile of an MDMS-resistant Yoshida sarcoma cell line. Data adapted from Fox et al., 1977.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Generation of Drug-Resistant Cell Lines
Chlorambucil-Resistant Walker 256 Rat Carcinoma Cell Line: The resistant cell line was developed by continuous exposure of the parental Walker 256 carcinoma cell line to incrementally increasing concentrations of chlorambucil over a period of several months. The starting concentration of chlorambucil was the IC50 value for the parental line. At each passage, the concentration was increased once the cells demonstrated stable growth. The final resistant cell line was maintained in a culture medium containing a concentration of chlorambucil that was non-toxic to the resistant cells but lethal to the parental cells.
Methylene Dimethane Sulfonate (MDMS)-Resistant Yoshida Sarcoma Cell Line: The MDMS-resistant Yoshida sarcoma cell line was established through in vivo passaging in rats. Tumor-bearing rats were treated with sub-lethal doses of MDMS. Surviving tumor cells were then transplanted into new recipient rats, which were subsequently treated with MDMS. This process was repeated for multiple generations to select for a stable, resistant tumor cell line.
In Vitro Cytotoxicity and Cross-Resistance Assay
The cytotoxic effects of this compound and other compounds were determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Parental and drug-resistant cells were seeded into 96-well microtiter plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Drug Exposure: The following day, the culture medium was replaced with fresh medium containing serial dilutions of the test compounds (this compound, chlorambucil, etc.).
-
Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was then removed, and the formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Determination: The IC50 values (the concentration of drug required to inhibit cell growth by 50%) were calculated from the dose-response curves. Fold resistance was determined by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.
Mechanisms of Resistance and Signaling Pathways
The primary mechanism of action for alkylating agents like this compound is the induction of DNA damage, leading to cell cycle arrest and apoptosis.[1] Resistance to these agents is often multifactorial and can involve several key cellular pathways. The diagrams below illustrate two of the most critical DNA repair pathways implicated in resistance to alkylating agents.
Caption: Base Excision Repair (BER) pathway for alkylated DNA damage.
Caption: Mismatch Repair (MMR) pathway involved in alkylating agent resistance.
Enhanced activity of these DNA repair pathways is a common mechanism of resistance to alkylating agents. Overexpression of key enzymes in the BER and MMR pathways can lead to more efficient repair of drug-induced DNA damage, thereby reducing the cytotoxic effect of the drug and leading to cross-resistance among different alkylating agents.
NCI-60 Cell Line Screen Data for this compound
Analysis of the NCI-60 cell line screen data for this compound (NSC 281612) can provide further insights into its cross-resistance profile. By comparing the pattern of activity of this compound across the 60 human cancer cell lines with the patterns of other standard anticancer agents, it is possible to identify compounds with similar mechanisms of action and potential for cross-resistance. Researchers can access this data through the Developmental Therapeutics Program (DTP) of the National Cancer Institute. A COMPARE analysis using the NCI-60 data for this compound reveals correlations with other alkylating agents, suggesting shared mechanisms of action and potential for overlapping resistance mechanisms.
Conclusion
The available data indicate that this compound is susceptible to cross-resistance in cell lines with acquired resistance to the classical alkylating agent chlorambucil. The primary mechanisms underlying this resistance are likely associated with the upregulation of DNA repair pathways, such as Base Excision Repair and Mismatch Repair. These findings have important implications for the clinical development of this compound, suggesting that its efficacy may be limited in patients who have developed resistance to other alkylating agents. Conversely, the unique activity profile of this compound in certain cancer types, such as renal cell carcinoma, suggests that it may overcome some mechanisms of resistance to traditional chemotherapies. Further research into the specific molecular drivers of this compound resistance and the exploration of combination therapies aimed at inhibiting DNA repair pathways are warranted to fully realize the therapeutic potential of this agent.
References
Head-to-Head Comparison: DMS-612 vs. Melphalan in Preclinical Oncology Research
A Detailed Examination of Two Alkylating Agents for Researchers and Drug Development Professionals
In the landscape of oncology drug development, alkylating agents remain a cornerstone of many therapeutic regimens. This guide provides a comprehensive head-to-head comparison of DMS-612, a novel investigational agent, and melphalan, a long-established chemotherapeutic. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their mechanisms of action, preclinical efficacy, and the experimental protocols used to evaluate them.
Chemical and Physical Properties
Both this compound and melphalan are classified as bifunctional alkylating agents, possessing two reactive groups that enable them to form covalent bonds with cellular macromolecules. Their chemical structures, however, are distinct, which may account for their differing biological activities.
| Feature | This compound | Melphalan |
| Chemical Name | 4-(bis(2-((methylsulfonyl)oxy)ethyl)amino)benzaldehyde | 4-[bis(2-chloroethyl)amino]-L-phenylalanine |
| Molecular Formula | C13H19NO7S2 | C13H18Cl2N2O2 |
| Molecular Weight | 365.42 g/mol | 305.20 g/mol |
| Drug Class | Dimethane sulfonate analog | Nitrogen mustard derivative |
Mechanism of Action: A Tale of Two Alkylators
Both this compound and melphalan exert their cytotoxic effects primarily through the alkylation of DNA, a process that ultimately leads to cell death. However, nuances in their interaction with cellular machinery and subsequent signaling cascades are areas of ongoing investigation.
As bifunctional alkylating agents, both molecules can form DNA interstrand cross-links (ICLs), which are highly cytotoxic lesions that block DNA replication and transcription.[1] This shared mechanism is a fundamental aspect of their anticancer activity.
This compound: Preclinical evidence suggests that this compound functions as a bifunctional alkylator.[2] In vitro studies have shown that treatment with this compound leads to an increase in p53 expression, indicating the induction of DNA damage.[3] This damage subsequently causes cell cycle arrest at the G2-M and S-phases.[3] A pharmacodynamic marker of this compound activity is the phosphorylation of histone H2AX (γ-H2AX), a key event in the cellular response to DNA double-strand breaks.[1]
Melphalan: As a nitrogen mustard derivative, melphalan's mechanism is well-established. It forms highly reactive aziridinium ions that alkylate DNA, primarily at the N7 position of guanine.[1] This leads to the formation of ICLs, which are critical for its cytotoxic effect. The cellular response to melphalan-induced DNA damage involves the activation of various DNA repair pathways.[4] Enhanced DNA repair capabilities are a known mechanism of resistance to melphalan.[4]
Preclinical Efficacy: An Objective Comparison
Direct head-to-head preclinical studies comparing this compound and melphalan are not extensively available in the public domain. The following tables summarize the available data from independent studies. It is crucial to note that direct comparison of values across different studies can be misleading due to variations in experimental conditions, cell lines, and assay methodologies.
In Vitro Cytotoxicity
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | NCI-60 Panel | Renal Cell Carcinoma | Preferential Cytotoxicity Noted | [2] |
| Melphalan | RPMI 8226 | Multiple Myeloma | 8.9 | [5] |
| THP-1 | Acute Monocytic Leukemia | 6.26 | [5] | |
| HL-60 | Promyelocytic Leukemia | 3.78 | [5] | |
| C6 | Rat Glioma | 11 | [6] | |
| CEM | T-lymphocytes | 2.47 | [6] | |
| D283 MR | Human Glioma | 16.3 | [6] |
The data for this compound from the NCI-60 screen indicates a pattern of activity against renal cell carcinoma cell lines, but specific IC50 values are not provided in the referenced summary.
In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Cancer Type | Dosing and Schedule | Outcome | Reference |
| This compound | Human RCC RXF-393 | Renal Cell Carcinoma | Not specified | Tumor regressions at all doses and schedules | [2] |
| ACHN-luc (orthotopic) | Renal Cell Carcinoma | Not specified | Antitumor activity observed | [2] | |
| 786-0 (orthotopic) | Renal Cell Carcinoma | Not specified | Greater activity than in ACHN-luc model | [2] | |
| Melphalan | Human MM.1S | Multiple Myeloma | Equimolar dose to mel-flufen | Reduced tumor progression | [4] |
Clinical Development Snapshot
This compound: A first-in-human Phase I clinical trial of this compound administered intravenously on days 1, 8, and 15 of a 28-day cycle has been completed. The maximum tolerated dose (MTD) was determined to be 9 mg/m². Dose-limiting toxicities included neutropenia and thrombocytopenia. Notably, two patients, one with renal cell carcinoma and one with cervical cancer, had a confirmed partial response at the MTD.[3]
Melphalan: Melphalan is a widely approved and utilized chemotherapeutic agent, primarily for the treatment of multiple myeloma.[5] It is often used in high-dose conditioning regimens prior to autologous stem cell transplantation.[5]
Experimental Protocols
For researchers aiming to conduct comparative studies, the following are generalized protocols for key experiments based on methodologies cited in the literature.
In Vitro Cytotoxicity Assay (Resazurin-Based)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and melphalan in culture medium. Remove the existing medium from the cells and add the drug-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified CO2 incubator.
-
Resazurin Addition: Prepare a stock solution of resazurin. Add a specified volume of the resazurin solution to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the fluorescence of each well using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control for each drug concentration. Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) by plotting a dose-response curve.[5]
DNA Damage (γ-H2AX) Immunofluorescence Assay
-
Cell Culture and Treatment: Grow cells on coverslips or in chamber slides and treat with this compound or melphalan at desired concentrations for a specified time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γ-H2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number and intensity of γ-H2AX foci per nucleus.[1]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells in suspension or adherent cultures with this compound or melphalan for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cell populations.[5]
Signaling Pathways and Resistance
The development of resistance to alkylating agents is a significant clinical challenge. For melphalan, resistance is often associated with an upregulation of DNA repair pathways, particularly the Fanconi anemia (FA) and homologous recombination (HR) pathways, which are involved in the repair of ICLs.[5] While the specific resistance mechanisms to this compound are yet to be fully elucidated, its structural and functional similarities to other alkylating agents suggest that alterations in DNA repair pathways could also play a crucial role.
Conclusion and Future Directions
This compound and melphalan are both potent bifunctional alkylating agents that induce cytotoxicity through DNA damage. Melphalan has a long-standing clinical history, particularly in the treatment of multiple myeloma. This compound is a promising investigational agent with a distinct chemical structure and a noteworthy preclinical activity profile against renal cell carcinoma, a cancer type historically resistant to conventional chemotherapy.
The available data, while not from direct comparative studies, suggest that this compound's unique activity spectrum warrants further investigation. Future head-to-head preclinical studies are essential to directly compare the efficacy and toxicity of this compound and melphalan, particularly in renal cell carcinoma models. Such studies will be critical in defining the potential clinical utility of this compound and its positioning relative to established alkylating agents. Further research into the specific molecular determinants of sensitivity and resistance to this compound will also be crucial for identifying patient populations most likely to benefit from this novel therapeutic.
References
- 1. A phase i study of DMS612, a novel bifunctional alkylating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase I Study of DMS612, a Novel Bi-functional Alkylating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Melphalan? [synapse.patsnap.com]
- 4. DNA repair of myeloma plasma cells correlates with clinical outcome: the effect of the nonhomologous end-joining inhibitor SCR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Treatment of Multiple Myeloma and the Role of Melphalan in the Era of Modern Therapies—Current Research and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
DMS-612: A Targeted Approach to Cancer Therapy with Differential Effects on Normal and Cancerous Cells
For Immediate Release
A comprehensive analysis of the investigational anti-cancer agent DMS-612 reveals a promising differential in its cytotoxic effects, showing preferential activity against cancer cells while exhibiting manageable effects on normal cells. This comparison guide provides researchers, scientists, and drug development professionals with an objective overview of this compound's performance, supported by available experimental data.
This compound (also known as NSC 281612) is a bifunctional alkylating agent that has demonstrated notable efficacy against certain cancer types, particularly renal cell carcinoma (RCC), in preclinical and early clinical studies.[1] Its mechanism of action, which involves the induction of DNA damage, and its unique activation pathway contribute to its differential impact on malignant versus healthy tissues.
Key Findings:
-
Preferential Cytotoxicity: Preclinical screenings using the National Cancer Institute's (NCI) 60-cell line panel identified this compound as having enhanced cytotoxicity against renal cell carcinoma lines.[1]
-
Mechanism of Action: this compound functions as a prodrug, converted to its active, more reactive carboxylic acid analog by the enzyme aldehyde dehydrogenase 1A1 (ALDH1A1). This suggests that cancer cells with higher levels of ALDH1A1 expression are more susceptible to the drug's effects.
-
DNA Damage Response: The primary mode of action for this compound is the induction of DNA damage through alkylation, leading to interstrand cross-links.[2][3] This damage triggers cell cycle arrest and apoptosis in cancer cells.
-
Effects on Normal Cells: A phase I clinical trial of this compound revealed that the drug does impact normal, rapidly dividing cells, with myelosuppression (neutropenia and thrombocytopenia) being the principal dose-limiting toxicity.[1] Furthermore, dose-dependent DNA damage was observed in patients' peripheral blood lymphocytes and hair follicles, confirming its activity in normal tissues.[1]
Quantitative Analysis of Cytotoxicity
A detailed table of GI50 values for this compound across the NCI-60 cell line panel would provide a quantitative basis for its cancer-specific activity. Unfortunately, a publicly accessible, comprehensive table of these values for this compound (NSC 281612) could not be located in the available search results.
Signaling Pathways and Mechanism of Action
This compound's differential effect is rooted in its mechanism of action and the subsequent cellular response to the DNA damage it induces.
Activation by ALDH1A1
This compound is a prodrug that requires enzymatic activation. This is a key feature that can contribute to its differential effects.
Caption: Activation of this compound by ALDH1A1.
Many cancer stem cells exhibit high levels of ALDH1A1 activity, which may contribute to the selective targeting of these cells by this compound. Normal hematopoietic stem cells also express ALDH, which could explain the observed myelosuppression in the clinical trial.
DNA Damage and Repair Pathways
As a bifunctional alkylating agent, this compound creates DNA interstrand cross-links, a highly cytotoxic form of DNA damage.[2][3] This triggers a complex DNA Damage Response (DDR) in both normal and cancer cells.
Caption: this compound induced DNA damage and cellular response.
The differential outcome between normal and cancer cells often lies in the integrity and efficiency of their respective DDR pathways. Cancer cells frequently have defects in their DDR, making them more vulnerable to DNA damaging agents. While normal cells can often repair the damage and survive, cancer cells are more likely to undergo apoptosis.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the evaluation of this compound.
NCI-60 Human Tumor Cell Line Screen
The NCI-60 screen is a standardized method used by the National Cancer Institute to test the anti-cancer activity of compounds against 60 different human cancer cell lines.
Caption: NCI-60 screening workflow.
Protocol:
-
Cell Plating: The 60 human cancer cell lines are grown in RPMI 1640 medium with 5% fetal bovine serum and inoculated into 96-well microtiter plates.
-
Incubation: Plates are incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: this compound is added at five different concentrations.
-
Incubation: The plates are incubated for an additional 48 hours.
-
Cell Fixation and Staining: The cells are fixed and stained with Sulforhodamine B (SRB), a protein stain.
-
Measurement: The absorbance is read on an automated plate reader.
-
Data Analysis: The GI50 (Growth Inhibition of 50%) is calculated, which is the concentration of the drug that causes a 50% reduction in the net protein increase.[4]
γ-H2AX Immunofluorescence for DNA Damage
The phosphorylation of the histone variant H2AX (to form γ-H2AX) is an early cellular response to DNA double-strand breaks. Immunofluorescence is used to visualize and quantify these breaks.
Protocol:
-
Cell Culture and Treatment: Cells are cultured on coverslips and treated with this compound for the desired time.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100 to allow antibody access.
-
Blocking: Non-specific antibody binding is blocked using a solution like bovine serum albumin (BSA).
-
Primary Antibody Incubation: Cells are incubated with a primary antibody specific for γ-H2AX.
-
Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody is added.
-
Counterstaining and Mounting: The cell nuclei are stained with a DNA dye (e.g., DAPI), and the coverslips are mounted on microscope slides.
-
Imaging and Analysis: The cells are visualized using a fluorescence microscope, and the number of γ-H2AX foci per nucleus is quantified.
Conclusion
This compound demonstrates a promising therapeutic window, with preferential cytotoxicity towards cancer cells, particularly those with high ALDH1A1 expression. Its mechanism of inducing complex DNA damage exploits the often-compromised DNA repair pathways in malignant cells. While effects on normal tissues, especially the hematopoietic system, are a concern, the differential response provides a strong rationale for its continued investigation in targeted cancer therapy. Further preclinical studies providing direct quantitative comparisons of this compound's effects on a wider range of normal and cancer cell types are warranted to fully elucidate its therapeutic potential.
References
Comparative Genotoxicity of DMS-612: A Guide for Researchers
A comprehensive analysis of the genotoxic potential of the novel bifunctional alkylating agent DMS-612 in comparison to established chemotherapeutics.
Executive Summary
This compound is a novel dimethane sulfonate analog with bifunctional alkylating activity, showing promise in preclinical and early clinical studies, particularly against renal cell carcinoma. Its mechanism of action, like other alkylating agents, involves the induction of DNA damage, leading to cell cycle arrest and apoptosis in cancer cells. While the DNA-damaging properties of this compound are established, a comprehensive, publicly available dataset from standardized genotoxicity assays is not currently available. This guide provides a comparative overview of the known genotoxic profile of this compound alongside the well-characterized genotoxicity of three established alkylating agents: chlorambucil, busulfan, and melphalan.
This document is intended for researchers, scientists, and drug development professionals. It outlines the standard experimental protocols for key genotoxicity assays—the Ames test, the in vitro micronucleus assay, and the in vivo comet assay—to facilitate future comparative studies. While quantitative comparisons are not possible at this time due to the lack of specific data for this compound, this guide offers a foundational understanding of its genotoxic potential in the context of related compounds and provides the necessary methodological framework for conducting such a comparative study.
Introduction to this compound and Comparative Agents
This compound is structurally similar to classic alkylating agents like chlorambucil, busulfan, and melphalan.[1] These agents exert their cytotoxic effects by forming covalent bonds with DNA, leading to the formation of monoadducts and interstrand cross-links. This damage disrupts DNA replication and transcription, ultimately triggering cell death.[2][3][4][5][6][7] Preclinical studies have shown that this compound treatment leads to an increase in p53 expression and cell cycle arrest at the G2-M and S-phases, both of which are indicative of a cellular response to DNA damage.[1] Furthermore, the induction of γ-H2AX, a biomarker for DNA double-strand breaks, has been observed in patients treated with this compound, confirming its DNA-damaging activity in a clinical setting.
Comparative Alkylating Agents:
-
Chlorambucil: A nitrogen mustard derivative used in the treatment of chronic lymphocytic leukemia and lymphomas.[7] It is a known human carcinogen and has demonstrated mutagenic and clastogenic effects in various in vitro and in vivo assays.[3][6][8]
-
Busulfan: A dimethane sulfonate ester primarily used in the treatment of chronic myeloid leukemia.[9] It is a potent myelosuppressive and genotoxic agent, inducing chromosomal aberrations, micronuclei, and mutations.[4][9][10][11]
-
Melphalan: A phenylalanine derivative of nitrogen mustard used to treat multiple myeloma and ovarian cancer.[2][5] It is a powerful alkylating agent that causes DNA cross-linking and is a known human carcinogen with demonstrated genotoxicity in multiple test systems.[2][5][12]
Comparative Genotoxicity Profile (Qualitative)
Due to the absence of publicly available quantitative data from standardized genotoxicity assays for this compound, a direct numerical comparison with other agents is not feasible. The following table provides a qualitative summary based on available information.
| Compound | Mechanism of Action | Known Genotoxic Effects | Standard Assay Data Availability |
| This compound | Bifunctional alkylating agent | Induces DNA damage (indicated by p53 and γ-H2AX), causes cell cycle arrest.[1] | No quantitative data from Ames, micronucleus, or comet assays found in the public domain. |
| Chlorambucil | Bifunctional alkylating agent | Mutagenic in bacteria (with metabolic activation), clastogenic (induces chromosomal aberrations and micronuclei) in mammalian cells in vitro and in vivo.[3][8] | Positive in Ames, micronucleus, and other genotoxicity assays.[6][13] |
| Busulfan | Bifunctional alkylating agent | Induces chromosomal aberrations, micronuclei, and mutations in vivo.[4][10][11] Genotoxic effects have been demonstrated in various in vitro and in vivo systems.[9] | Positive in micronucleus and comet assays.[4][10][11] |
| Melphalan | Bifunctional alkylating agent | Induces dominant lethal mutations, chromosomal aberrations, and micronuclei in rodents.[2] Mutagenic and clastogenic in a variety of in vitro and in vivo tests.[5][12] | Positive in Ames, micronucleus, and comet assays.[2][12][14][15][16] |
Experimental Protocols for Genotoxicity Assessment
To facilitate a direct comparative study of the genotoxicity of this compound, the following are detailed methodologies for three key, internationally recognized genotoxicity assays.
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.[9][17][18][19][20][21]
Experimental Workflow:
Ames Test Experimental Workflow
Methodology:
-
Strain Selection: Utilize a panel of bacterial strains, typically including S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA, to detect different types of point mutations.
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure:
-
Plate Incorporation Method: The test compound, bacterial culture, and S9 mix (if used) are combined in molten top agar and poured onto minimal glucose agar plates.
-
Pre-incubation Method: The test compound, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated.
-
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each plate.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies and/or a reproducible, significant increase at one or more concentrations compared to the solvent control.
In Vitro Mammalian Cell Micronucleus Assay - OECD 487
This assay detects genotoxic damage by identifying micronuclei in the cytoplasm of interphase cells.[3][13][18][22][23][24][25][26][27] Micronuclei are formed from chromosome fragments or whole chromosomes that lag behind during cell division.
Experimental Workflow:
References
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. Results of tests for micronuclei and chromosomal aberrations in mouse bone marrow cells with the human carcinogens 4-aminobiphenyl, treosulphan, and melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CHLORAMBUCIL - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Kinetic of genotoxic expression in the pharmacodynamics of busulfan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Melphalan-induced DNA damage in p53(+/-) and wild type mice analysed by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microbial mutagenicity of chlorambucil, its half-mustard and mitomycin C: a modified screening strategy for genetic toxicology of bis-alkylating anti-tumour drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Impact of Chlorambucil and Valproic Acid on Cell Viability, Apoptosis and Expression of p21, HDM2, BCL2 and MCL1 Genes in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Toxicological review of busulfan (Myleran) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combination comet/micronucleus assay validation performed by BioReliance under the JaCVAM initiative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Melphalan (148-82-3) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. Synthesis and In Vitro Activity of Novel Melphalan Analogs in Hematological Malignancy Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Use of the comet assay technique for quick and reliable prediction of in vitro response to chemotherapeutics in breast and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 18. Biomarkers of DNA damage response improve in vitro micronucleus assays by revealing genotoxic mode of action and reducing the occurrence of irrelevant positive results - PMC [pmc.ncbi.nlm.nih.gov]
- 19. re-place.be [re-place.be]
- 20. The Ames Salmonella/microsome mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. An in vivo/in vitro method for assessing micronucleus and chromosome aberration induction in rat bone marrow and spleen. 2. Studies with chlorambucil and mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Comparative analysis of chlorambucil-induced DNA lesion formation and repair in a spectrum of different human cell systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Role of recombinant human erythropoietin loading chitosan-tripolyphosphate nanoparticles in busulfan-induced genotoxicity: Analysis of DNA fragmentation via comet assay in cultured HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]
- 26. journal.waocp.org [journal.waocp.org]
- 27. Chlorambucil | C14H19Cl2NO2 | CID 2708 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of DMS-612: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling DMS-612, a novel bifunctional alkylating agent, must adhere to strict safety and disposal protocols due to its hazardous nature. This document provides essential, step-by-step guidance for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound, identified by its chemical name 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde and NSC number 281612, is classified as a hazardous compound. As a bifunctional alkylating agent, it has the potential to be carcinogenic and mutagenic. Therefore, all waste containing this compound, including pure compound, contaminated solutions, and personal protective equipment (PPE), must be treated as hazardous waste.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Nitrile or other chemically resistant gloves. Double gloving is recommended. |
| Eye Protection | Safety goggles and a face shield. |
| Lab Coat | Chemically resistant and fully buttoned. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling powders or creating aerosols. Consult your institution's Environmental Health & Safety (EHS) department. |
Work with this compound and its waste should always be conducted within a certified chemical fume hood to minimize inhalation exposure. An emergency eyewash and safety shower must be readily accessible.
Step-by-Step Disposal Procedures
The following procedures outline the correct method for disposing of this compound waste. These steps are critical for maintaining a safe laboratory environment.
-
Segregation of Waste:
-
All waste contaminated with this compound must be segregated from non-hazardous waste streams.
-
Create a designated hazardous waste container for all this compound waste. This includes:
-
Unused or expired this compound.
-
Aqueous and organic solutions containing this compound.
-
Contaminated lab supplies (e.g., pipette tips, vials, and plasticware).
-
Contaminated PPE (gloves, disposable lab coats).
-
-
-
Waste Container Requirements:
-
Use a chemically compatible, leak-proof container with a secure screw-top lid.
-
The container must be clearly labeled as "Hazardous Waste - this compound (Alkylating Agent)".
-
The label should also include the full chemical name, concentration (if in solution), and the date the waste was first added to the container.
-
-
Collection of Liquid Waste:
-
Carefully transfer liquid waste containing this compound into the designated hazardous waste container using a funnel.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
Keep the container closed at all times, except when adding waste.
-
-
Collection of Solid Waste:
-
Place all this compound contaminated solid waste, including PPE, into a separate, clearly labeled hazardous waste bag or container.
-
Ensure that sharp objects, such as needles, are placed in a designated sharps container before being added to the solid waste stream.
-
-
Decontamination of Glassware:
-
Reusable glassware that has come into contact with this compound should be decontaminated.
-
A common method is to rinse the glassware with a solvent known to dissolve this compound (e.g., acetone or ethanol), collecting the rinsate as hazardous waste.
-
Following the initial rinse, wash the glassware thoroughly with soap and water.
-
-
Spill Management:
-
In the event of a spill, immediately alert others in the area and evacuate if necessary.
-
If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an absorbent material.
-
Collect the absorbent material and any contaminated debris and place it in the designated this compound solid hazardous waste container.
-
For large spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.
-
-
Final Disposal:
-
Once the hazardous waste container is full, securely close the lid and arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for the storage and pickup of hazardous waste.
-
Experimental Protocols
While specific experimental protocols involving this compound will vary, the principles of safe handling and waste disposal remain constant. Any protocol should incorporate the safety and disposal steps outlined above at every stage where this compound is used or its waste is generated.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedures for this compound, the following diagrams illustrate the key decision points and pathways for both liquid and solid waste.
Caption: this compound Waste Disposal Workflow.
Caption: this compound Spill Response Workflow.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both their personnel and the environment. For further guidance, always consult your institution's specific hazardous waste management plan and your Environmental Health & Safety department.
Essential Safety and Logistical Information for Handling DMS-612
Topic: Personal Protective Equipment for Handling DMS-612
Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.
Audience: Researchers, scientists, and drug development professionals.
This compound (Benzaldehyde dimethane sulfonate, NSC 281612) is a novel bi-functional alkylating agent.[1] As an alkylating agent, it is designed to be cytotoxic by causing DNA damage.[1] Due to its mechanism of action, this compound should be handled with extreme caution as a potentially carcinogenic, mutagenic, and teratogenic compound. All personnel must be trained in handling potent cytotoxic agents before working with this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure when handling this compound. The following table summarizes the recommended PPE for various activities involving this compound.
| Activity | Required PPE | Specifications and Standards |
| Compound Reconstitution and Aliquoting | - Gloves: Double gloving with chemotherapy-rated nitrile gloves.- Gown: Disposable, fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffs.- Eye/Face Protection: Safety goggles and a full-face shield.- Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the powdered form. | - Gloves should be ASTM D6978 (chemotherapy drug handling) compliant.- Gowns should be made of low-lint, non-absorbent material.- Eye protection should meet ANSI Z87.1 standards.- All work with the powdered form should be conducted in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood. |
| In Vitro/In Vivo Dosing | - Gloves: Double gloving with chemotherapy-rated nitrile gloves.- Gown: Disposable, fluid-resistant gown.- Eye Protection: Safety goggles. | - Change gloves immediately if contaminated.- Ensure all connections in the administration apparatus are secure to prevent leaks. |
| Handling of Contaminated Waste | - Gloves: Double gloving with heavy-duty, chemotherapy-rated nitrile gloves.- Gown: Disposable, fluid-resistant gown.- Eye/Face Protection: Safety goggles and a full-face shield. | - Use puncture-resistant containers for sharps.- All waste must be clearly labeled as "Cytotoxic Waste." |
| Spill Cleanup | - Gloves: Double gloving with heavy-duty, chemotherapy-rated nitrile gloves.- Gown: Disposable, fluid-resistant gown.- Eye/Face Protection: Safety goggles and a full-face shield.- Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges for chemical vapors. | - Use a dedicated cytotoxic spill kit.- Cordon off the spill area immediately. |
Operational Plan for Handling this compound
A systematic approach is necessary to ensure the safe handling of this compound from receipt to disposal. The following workflow outlines the critical steps.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, bench paper, pipette tips, and vials, must be considered cytotoxic waste.[2]
-
Containers: Use designated, leak-proof, and puncture-resistant containers clearly labeled with "Cytotoxic Waste" or "Hazardous Chemical Waste" in accordance with institutional and local regulations.[2][3]
-
Sharps: All needles, syringes, and other sharps must be disposed of in a designated sharps container for cytotoxic waste.
-
Liquid Waste: Unused solutions of this compound should be collected in a sealed, compatible waste container. Do not dispose of this compound down the drain.[3]
-
Decontamination: All non-disposable equipment and work surfaces should be decontaminated using a proven method for alkylating agents, such as a solution of sodium hypochlorite followed by a rinse with sodium thiosulfate and then water. The effectiveness of the decontamination procedure should be validated.
-
Waste Pickup: All cytotoxic waste must be disposed of through a licensed hazardous waste management company. Follow your institution's specific procedures for waste pickup and documentation.[4]
By adhering to these stringent safety and handling protocols, researchers can minimize the risks associated with the potent cytotoxic agent this compound and ensure a safe laboratory environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
